6-Chloroisoquinolin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloroisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBXXNAQGTFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697436 | |
| Record name | 6-Chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102200-00-0 | |
| Record name | 6-Chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloroisoquinolin-1-amine CAS number and properties
An In-depth Technical Guide to 6-Chloroisoquinolin-1-amine: Synthesis, Properties, and Applications
Introduction
This compound is a halogenated heterocyclic compound that belongs to the isoquinoline family of molecules. The isoquinoline scaffold is a significant structural motif found in a wide array of natural products and synthetically derived compounds that exhibit potent biological activities. The strategic placement of a chlorine atom at the 6-position and an amine group at the 1-position makes this compound a versatile and valuable building block in medicinal chemistry and drug discovery. The presence of these functional groups allows for a multitude of chemical transformations, enabling the synthesis of complex molecular architectures for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity, potential applications, and safety considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 102200-00-0 | [1][2][3][4] |
| Molecular Formula | C₉H₇ClN₂ | [1][2] |
| Molecular Weight | 178.62 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][3] |
| Storage Temperature | 2-8°C, protect from light | [1][3] |
| InChI Key | XTKBXXNAQGTFDN-UHFFFAOYSA-N | [1][2] |
Synthesis and Mechanistic Insights
While a specific, documented synthesis for this compound is not extensively detailed in publicly available literature, a scientifically sound and plausible synthetic pathway can be proposed based on established organic chemistry principles and syntheses of analogous compounds. A logical approach involves the synthesis of the 6-chloroisoquinoline core, followed by amination at the 1-position.
A plausible two-step synthesis workflow for this compound is proposed below, starting from 6-chloroisoquinoline.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 6-Chloroisoquinoline N-oxide
-
To a solution of 6-chloroisoquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-chloroisoquinoline N-oxide, which can be purified by column chromatography or recrystallization.
Causality: The nitrogen atom in the isoquinoline ring is nucleophilic and can be oxidized by a peroxy acid like m-CPBA to form the corresponding N-oxide. This N-oxidation activates the C1 position for subsequent nucleophilic attack.
Step 2: Synthesis of this compound
-
To a solution of 6-chloroisoquinoline N-oxide (1.0 equivalent) in a suitable solvent like acetonitrile or toluene, add p-toluenesulfonamide (TsNH₂) (1.5 equivalents), triphenylphosphine (PPh₃) (1.5 equivalents), and triethylamine (Et₃N) (2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be subjected to acidic or basic hydrolysis to cleave the tosyl group, yielding this compound.
-
Purify the final product by column chromatography on silica gel.
Causality: The N-oxide is activated by a reagent such as phosphoryl chloride or, in this case, a combination of reagents that facilitate electrophilic amination. The C1 position of the N-oxide is electron-deficient and susceptible to attack by a nucleophilic amine source. The subsequent removal of the protecting group (tosyl) yields the desired primary amine.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amino group at the C1 position and the potential for substitution or cross-coupling reactions at the C6 position bearing the chlorine atom.
Caption: Reactivity profile of this compound.
-
Reactions involving the Amino Group: The primary amine at the C1 position is a potent nucleophile and can readily undergo acylation, alkylation, and condensation reactions to form a wide range of derivatives. This functionality serves as a key handle for introducing diverse side chains to modulate the compound's biological activity.
-
Reactions at the Chloro-Substituted Position: The chlorine atom at the C6 position can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[5] This allows for the introduction of aryl, heteroaryl, or substituted amino groups at this position, further expanding the chemical diversity of the synthesized analogues.
Applications in Medicinal Chemistry and Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[6][7] Halogenated quinolines and isoquinolines have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents.[7][8]
-
Kinase Inhibitors: The quinoline and isoquinoline cores can mimic the purine ring of ATP, enabling derivatives to bind to the ATP-binding site of various kinases.[9] this compound serves as a valuable starting material for the development of potent kinase inhibitors, which are crucial in cancer therapy. The 1-amino group provides a vector for introducing side chains that can interact with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity.[9]
-
Scaffold for Novel Heterocycles: The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems.[10] These complex ring systems are of great interest in drug discovery due to their rigid conformations and potential for novel biological activities.
Spectroscopic Characterization
While experimentally determined spectroscopic data for this compound is not widely published, the following represents predicted data based on the analysis of structurally related compounds.[11]
| Technique | Predicted Data |
| ¹H NMR | Signals in the aromatic region (δ 7-9 ppm) for the isoquinoline protons and a broad signal for the amine protons (NH₂). |
| ¹³C NMR | Signals for the nine carbon atoms of the isoquinoline ring, with the carbon bearing the amino group appearing in a distinct region. |
| IR (KBr, cm⁻¹) | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C/C=N stretching of the isoquinoline ring (1400-1600 cm⁻¹). |
| Mass Spec. (EI) | A molecular ion peak (M⁺) and a characteristic M⁺+2 peak in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. |
Safety and Handling
Given the limited specific safety data for this compound, it is prudent to handle this compound with the care afforded to other halogenated aromatic amines.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[12] Do not ingest.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[1][3][14]
References
- ChemicalBook: this compound CAS#: 102200-00-0
- CymitQuimica: this compound
- ChemicalBook: this compound
- BLD Pharm: 102200-00-0 | this compound
- Fisher Scientific: SAFETY D
- Benchchem: An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde
- Sigma-Aldrich: SAFETY D
- Benchchem: physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde
- Benchchem: An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde
- Acros: SAFETY D
- CymitQuimica: Safety Data Sheet - 7-Chloroisoquinoline-8-carbaldehyde
- Chemtron: Safety D
- SpectraBase: 6-Chloro-3-phenylisoquinolin-1-amine
- Vulcanchem: 3-Chloroisoquinolin-6-amine - 1374652-51-3
- MDPI: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Benchchem: literature review on 6-Chloroisoquinoline-1-carbaldehyde
- Benchchem: Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde
- PubChem: 6-Chloroisoquinoline
- PubChem: 6-Chloroisoquinolin-3-amine
- Benchchem: Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
- Benchchem: Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview
- Benchchem: Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery
- Benchchem: stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions
- AMERICAN ELEMENTS: Isoquinolines
- Benchchem: Synthesis routes of 5-Amino-1-chloroisoquinoline
Sources
- 1. This compound CAS#: 102200-00-0 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 102200-00-0 [amp.chemicalbook.com]
- 4. 102200-00-0|this compound|BLD Pharm [bldpharm.com]
- 5. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.ie [fishersci.ie]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Physicochemical properties of 6-Chloroisoquinolin-1-amine
An In-depth Technical Guide on the Physicochemical Properties of 6-Chloroisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted heterocyclic compound built upon the isoquinoline scaffold. The isoquinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and synthetic drugs with a wide spectrum of biological activities.[1][2] The strategic placement of a chlorine atom at the 6-position and an amine group at the 1-position makes this molecule a highly versatile building block in drug discovery and materials science. The chlorine atom can serve as a synthetic handle for cross-coupling reactions, while the primary amine offers a site for derivatization to explore structure-activity relationships (SAR).[2]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization, handling, and application. The narrative is designed to explain the causality behind its chemical behavior and to provide robust, self-validating experimental protocols for its analysis.
Molecular Identity and Structural Characteristics
The foundational step in understanding any chemical entity is to define its structure and core identifiers.
-
IUPAC Name: this compound
-
CAS Number: 102200-00-0[3]
-
Molecular Formula: C₉H₇ClN₂[3]
-
Molecular Weight: 178.62 g/mol [3]
Caption: Chemical Structure of this compound.
Core Physicochemical Properties
The bulk properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below is a synthesis of available information and expert prediction based on structural analogy.
| Property | Value / Description | Significance in Drug Development |
| Appearance | White to off-white solid[3] | Provides a first-pass check for purity. Color deviations may indicate impurities or degradation. |
| Melting Point | Not explicitly documented; predicted to be >200 °C | A sharp melting range is a key indicator of high purity. Important for formulation and stability studies. |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in water. | Crucial for designing reaction conditions, preparing solutions for biological assays, and formulation development. |
| pKa (predicted) | ~5-6 (for the isoquinoline nitrogen), ~4-5 (for the exocyclic amine) | Governs the ionization state at physiological pH (7.4), which profoundly impacts membrane permeability, receptor binding, and solubility. |
| LogP (predicted) | ~2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. |
| Polar Surface Area | ~38.9 Ų | Influences drug transport properties, including absorption and blood-brain barrier penetration. |
In-depth Analysis of Key Properties
-
Solubility and Causality: The molecule's structure contains both hydrophobic (the chloro-benzene moiety) and hydrophilic (the amine and pyridine-like nitrogen) components. This amphipathic nature explains its good solubility in polar organic solvents like DMSO, which can solvate both parts of the molecule. Its limited aqueous solubility is due to the dominant nonpolar surface area of the fused aromatic rings. Basifying or acidifying the aqueous medium would increase solubility by forming the free base or a protonated salt, respectively.
-
Basicity (pKa): this compound has two basic centers: the endocyclic (ring) nitrogen at position 2 and the exocyclic amine at position 1. The amine at position 1 is directly conjugated with the heterocyclic ring, which delocalizes its lone pair of electrons, reducing its basicity compared to a simple alkylamine. Furthermore, the chlorine atom at the 6-position is electron-withdrawing via induction, which further decreases the electron density across the ring system, thereby lowering the pKa of both nitrogen atoms compared to the unsubstituted 6-aminoisoquinoline.[4][5] Understanding this electronic effect is critical when planning pH-dependent extractions or designing binding interactions with target proteins.
Spectroscopic Profile for Structural Elucidation
Structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the constituent functional groups and serve as a guide for experimental verification.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.0-8.5 ppm: Multiple signals (doublets, singlets) corresponding to the protons on the isoquinoline ring system. The proton peri to the amine group will likely be shielded, while protons closer to the chlorine will be influenced by its electronic effects.
-
δ ~7.5-7.8 ppm: Signals for the remaining aromatic protons.
-
δ ~6.5-7.0 ppm: A broad singlet corresponding to the two protons of the -NH₂ group. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expect 9 distinct signals in the aromatic region (δ ~110-160 ppm).
-
The carbon bearing the amine group (C1) will be significantly upfield due to the strong electron-donating effect of nitrogen.
-
The carbon bearing the chlorine atom (C6) will be downfield, and its signal intensity may be slightly reduced.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 178.
-
Isotopic Pattern: A characteristic M+2 peak at m/z = 180 with an intensity of approximately one-third of the M⁺ peak, which is the definitive signature of a molecule containing a single chlorine atom.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
3450-3300 cm⁻¹: Two distinct sharp bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
~1620 cm⁻¹: N-H scissoring (bending) vibration.
-
1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic isoquinoline core.
-
~1100-1000 cm⁻¹: C-Cl stretching vibration.
-
Experimental Protocols for Verification
To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for the characterization of this compound.
Caption: A logical workflow for the complete characterization of the title compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is fundamental for quantifying the purity of the compound before its use in sensitive biological assays.[6][7]
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: Start with 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in DMSO. Dilute 1:100 in a 50:50 mixture of Acetonitrile/Water for injection.
-
Analysis: Inject 10 µL. Purity is calculated from the peak area percentage of the main peak relative to all detected peaks.
Protocol 2: Structural Confirmation by NMR Spectroscopy
This protocol confirms the molecular structure and is the gold standard for identity.[8][9]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the 0 ppm reference.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. This experiment will require a longer acquisition time and more scans (e.g., 1024 or more).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for all signals in both spectra.
Reactivity and Synthetic Utility
The molecule's functional groups dictate its chemical reactivity and utility as a synthetic intermediate.
Caption: Diagram illustrating the primary sites for further chemical modification.
-
The Amine Group (Site A): As a primary aromatic amine, this group is a versatile nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines, and serve as a nucleophile in substitution reactions. This handle is often used to attach linkers or pharmacophores.
-
The Chloro Group (Site B): The chlorine atom on the aromatic ring is a key site for building molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) allow for the introduction of a vast array of aryl, heteroaryl, or amino substituents at this position. This capability is invaluable for creating libraries of analogs for SAR studies in drug discovery.[2]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar chloro-aromatic amines should be used as a guide.[10]
-
Potential Hazards: Assumed to be harmful if swallowed or in contact with skin.[11] May cause skin and serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3] Recommended storage temperature is often 2-8°C.[3]
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Miaodian Stationery. (2021). Material Safety Data Sheet.
- BenchChem. (2025). Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- ChemicalBook. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum.
- ChemicalBook. This compound CAS#: 102200-00-0.
- Vulcanchem. (n.d.). 3-Chloroisoquinolin-6-amine - 1374652-51-3.
- PubChem. 6-Chloroisoquinolin-3-amine.
- PubChem. 6-Chloroisoquinoline.
- BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis.
- BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.
- ChemSynthesis. (2025). 4-chloro-1-isoquinolinamine.
- Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-8.
- Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- ITRC. (2023). Chemical Properties.
- ATSDR. (1995). Analytical Methods.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
- BLD Pharm. 102200-00-0|this compound.
- University of Tartu. pKa values bases.
- CymitQuimica. This compound.
- PubChem. 6-Aminoisoquinoline.
- PubChem. Isoquinoline, 1-chloro-.
- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- ResearchGate. (2019). Analytical Methods of Isolation and Identification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 102200-00-0 [m.chemicalbook.com]
- 4. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Chloroisoquinolin-1-amine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Chloroisoquinolin-1-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular characteristics, synthesis, and its role as a versatile building block in medicinal chemistry.
Core Molecular and Physical Characteristics
This compound is a solid, white to off-white compound at room temperature.[1] Its fundamental properties are summarized in the table below. The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a common motif in many biologically active molecules. The presence of a chlorine atom at the 6-position and an amine group at the 1-position significantly influences its electronic distribution and reactivity, making it a valuable intermediate for synthesizing more complex molecules.[2][3]
| Property | Value | Source |
| Molecular Formula | C9H7ClN2 | [1][4] |
| Molecular Weight | 178.62 g/mol | [1][2][4][5][6][7] |
| CAS Number | 102200-00-0 | [1][4][6][8] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NC=C2)N | [5] |
| InChI Key | XTKBXXNAQGTFDN-UHFFFAOYSA-N | [1][6] |
Molecular Structure Visualization
The structural arrangement of this compound is critical to its chemical behavior. The following diagram illustrates the connectivity of atoms and the overall geometry of the molecule.
Caption: Molecular structure of this compound.
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, plausible synthetic routes can be devised based on established organic chemistry methodologies for analogous compounds. One common approach involves the modification of a pre-formed isoquinoline ring system. For instance, a plausible route could start from a nitro-substituted chloroisoquinoline, followed by reduction of the nitro group to an amine.
A general procedure for a related compound, 5-Amino-1-chloroisoquinoline, involves the reduction of 1-chloro-5-nitroisoquinoline using stannous chloride dihydrate.[9] A similar strategy could likely be adapted for the synthesis of the 6-chloro isomer.
The reactivity of this compound is primarily dictated by the nucleophilic character of the amino group and the potential for nucleophilic aromatic substitution at the chlorine-substituted position, although the latter is generally less facile on an electron-rich aromatic system. The amine group can readily undergo reactions such as acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.
Analytical Characterization Workflow
Confirmation of the identity and purity of synthesized this compound is crucial. A typical analytical workflow would involve a combination of spectroscopic and chromatographic techniques.
Caption: A typical workflow for the synthesis and analytical characterization.
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 178.62 g/mol .[10] The characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would provide further confirmation.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][12] Consequently, derivatives of this compound are of significant interest for the development of novel therapeutic agents.
The aminoisoquinoline core has been identified as a key pharmacophore in the development of inhibitors for various protein kinases.[13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 6-chloro substituent can serve to modulate the electronic properties and steric interactions of the molecule within the kinase active site, potentially enhancing potency and selectivity.[3]
Furthermore, the amine group at the 1-position provides a convenient point for chemical modification, allowing for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. These studies are fundamental to optimizing the pharmacological properties of a lead compound.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its well-defined molecular structure and reactive functional groups make it an attractive starting material for the synthesis of novel kinase inhibitors and other biologically active molecules. A thorough understanding of its chemical properties and a robust analytical characterization are essential for its effective application in medicinal chemistry research.
References
- This compound CAS#: 102200-00-0 - ChemicalBook.
- This compound CAS#: 102200-00-0 - ChemicalBook.
- This compound | 102200-00-0 - ChemicalBook.
- 6-Chloro-3-phenylisoquinolin-1-amine - SpectraBase.
- 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem.
- 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem.
- 3-Chloroisoquinolin-6-amine - 1374652-51-3 - Vulcanchem.
- This compound | CymitQuimica.
- Synthesis routes of 5-Amino-1-chloroisoquinoline - Benchchem.
- Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide - Benchchem.
- Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesi - Benchchem.
- Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery - Benchchem.
- An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem.
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed.
Sources
- 1. This compound CAS#: 102200-00-0 [m.chemicalbook.com]
- 2. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound CAS#: 102200-00-0 [amp.chemicalbook.com]
- 5. 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 102200-00-0 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Chloroisoquinolin-1-amine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 6-Chloroisoquinolin-1-amine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from structurally analogous compounds and first principles of spectroscopic theory to construct a reliable, predictive data set. We present detailed interpretations for the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of these spectra, offering a complete framework for researchers engaged in the synthesis and characterization of this compound or its derivatives.
Introduction and Molecular Structure
This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds that form the core of many biologically active alkaloids and pharmaceuticals. The presence of a chlorine atom at the 6-position and a primary amine at the 1-position introduces specific electronic and steric properties that are crucial for its reactivity and potential applications. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization.
This guide is structured to provide a predictive yet scientifically grounded spectroscopic profile, enabling researchers to identify and characterize this compound with confidence.
Caption: Molecular structure of this compound with atom numbering.
Predicted Spectroscopic Data Summary
The following table summarizes the anticipated key spectral features for this compound. The subsequent sections will provide a detailed rationale for these predictions.
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (δ 6.5-8.5 ppm), Amine protons (broad singlet, δ 5.0-6.0 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), C-Cl (δ ~130-135 ppm), C-NH₂ (δ ~155-160 ppm). |
| Mass Spec (EI) | Molecular ion cluster at m/z 178/180 (approx. 3:1 ratio). |
| IR Spectroscopy | N-H stretches (2 bands, 3300-3500 cm⁻¹), Aromatic C=C/C=N stretches (1400-1650 cm⁻¹), C-Cl stretch (~1050-1100 cm⁻¹). |
¹H NMR Spectroscopy Analysis (Predicted)
The proton NMR spectrum is predicted based on established substituent effects on the isoquinoline core. The electron-donating amino group at C1 will cause an upfield shift (lower ppm) for nearby protons, particularly H8, while the electron-withdrawing chlorine at C6 will cause a downfield shift (higher ppm) for adjacent protons, especially H5 and H7.
Rationale and Comparison with Analogs:
-
Amine Protons (-NH₂): Expected to appear as a broad singlet around δ 5.0-6.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In the spectrum of 6-aminoisoquinoline, these protons appear at 5.54 ppm as a broad singlet[1].
-
H3 and H4: These protons on the pyridine ring are expected to form a doublet of doublets system. H3, being alpha to the ring nitrogen, will be further downfield than H4.
-
H5, H7, H8: These protons on the benzene ring will show distinct patterns. H5 is ortho to the chlorine and is expected to be a doublet shifted downfield. H7, ortho to the chlorine, will also be a doublet. H8 is ortho to the C1-amine and peri to the ring nitrogen, leading to a complex interplay of effects, but is generally expected to be a doublet.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |
| H-3 | ~8.0 - 8.2 | d (doublet) | ~5.5 - 6.0 | α to ring nitrogen. |
| H-4 | ~7.2 - 7.4 | d (doublet) | ~5.5 - 6.0 | β to ring nitrogen, coupled with H3. |
| H-5 | ~7.8 - 8.0 | d (doublet) | ~9.0 | Ortho to chlorine, downfield shift. |
| H-7 | ~7.6 - 7.8 | dd (doublet of doublets) | ~9.0, ~2.0 | Ortho to C-Cl, meta to C5. |
| H-8 | ~7.0 - 7.2 | d (doublet) | ~2.0 | Ortho to C-NH₂, meta coupling to H7. |
| -NH₂ | ~5.0 - 6.0 | br s (broad singlet) | - | Exchangeable protons, broad signal. |
¹³C NMR Spectroscopy Analysis (Predicted)
The ¹³C NMR spectrum is predicted by considering the standard chemical shifts for isoquinoline and applying additive effects for the chloro and amino substituents. The carbon attached to the amine (C1) and the carbon attached to the chlorine (C6) will be significantly influenced.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-1 | 155 - 160 | Attached to the electron-donating amino group, significantly deshielded. |
| C-3 | 140 - 145 | α to ring nitrogen. |
| C-4 | 115 - 120 | β to ring nitrogen. |
| C-4a | 135 - 140 | Bridgehead carbon. |
| C-5 | 128 - 132 | Ortho to C-Cl. |
| C-6 | 130 - 135 | Attached to chlorine, deshielded. |
| C-7 | 125 - 130 | Ortho to C-Cl. |
| C-8 | 110 - 115 | Ortho to C-NH₂, shielded. |
| C-8a | 125 - 130 | Bridgehead carbon. |
Mass Spectrometry (MS) Analysis (Predicted)
The mass spectrum of this compound is expected to show a distinct molecular ion peak cluster due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1)[2][3][4].
-
Molecular Ion (M⁺): A prominent cluster will appear at m/z 178 (for C₉H₇³⁵ClN₂) and m/z 180 (for C₉H₇³⁷ClN₂), with a relative intensity ratio of approximately 3:1.
-
Key Fragmentation Pathways:
-
Loss of HCN: A common fragmentation for nitrogen heterocycles, leading to an ion cluster at m/z 151/153.
-
Loss of Cl radical: Fragmentation of the C-Cl bond would yield an ion at m/z 143.
-
Loss of NH₂ radical: Cleavage of the C-N bond would result in an ion cluster at m/z 162/164.
-
| m/z (predicted) | Proposed Ion Fragment | Notes |
| 178 / 180 | [C₉H₇ClN₂]⁺ | Molecular ion peak cluster, 3:1 ratio. |
| 151 / 153 | [C₈H₆ClN]⁺ | Loss of HCN from the molecular ion. |
| 143 | [C₉H₇N₂]⁺ | Loss of a chlorine radical (•Cl). |
| 116 | [C₈H₆N]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |
Infrared (IR) Spectroscopy Analysis (Predicted)
The IR spectrum will be dominated by vibrations characteristic of a primary aromatic amine and the substituted isoquinoline core[5][6][7].
| Frequency Range (cm⁻¹) | Vibration Type | Description |
| 3450 - 3350 | N-H asymmetric stretch | Primary amine (-NH₂), typically a sharp to medium band. |
| 3350 - 3250 | N-H symmetric stretch | Primary amine (-NH₂), appears along with the asymmetric stretch[5]. |
| 3100 - 3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the isoquinoline ring. |
| 1650 - 1580 | N-H bend (scissoring) | Primary amine deformation, often strong[5][6]. |
| 1620 - 1450 | Aromatic C=C and C=N stretch | Multiple bands characteristic of the isoquinoline ring system. |
| 1335 - 1250 | Aromatic C-N stretch | Strong vibration for aromatic amines[5][6]. |
| ~1100 - 1050 | C-Cl stretch | A strong band indicating the presence of the chloro-aromatic moiety[8]. |
| 900 - 670 | Aromatic C-H bend | Out-of-plane bending, pattern can be indicative of substitution. |
Experimental Protocols
To validate the predicted data, the following standard operating procedures are recommended.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single pulse (zg30).
-
Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2-5 seconds, 1024 or more scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra.
Mass Spectrometry Protocol (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm DB-5).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
IR Spectroscopy Protocol (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy. [Link]
- Illinois State University. (2015). Infrared Spectroscopy. [Link]
- Ansari, M. F., et al. (2012).
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
- Chemistry LibreTexts. (2023). Spectroscopy of Amines. [Link]
- SpectraBase. (n.d.). 1-Aminoisoquinoline - Optional[13C NMR] - Spectrum. [Link]
- TSI Journals. (2018).
- Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
- Doc Brown's Chemistry. (2025). C6H5Cl mass spectrum of chlorobenzene. [Link]
- PubChem. (n.d.). 6-Aminoisoquinoline. [Link]
- DergiPark. (2023).
Sources
- 1. 6-AMINOISOQUINOLINE | 23687-26-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. allreviewjournal.com [allreviewjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 6-Chloroisoquinolin-1-amine
Abstract
This technical guide provides a detailed theoretical analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-chloroisoquinolin-1-amine. In the absence of direct experimental spectra in publicly accessible databases, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and analysis of analogous structures, to forecast the chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust framework for the structural elucidation and verification of this and related heterocyclic compounds. All predictions are contextualized with explanations of the underlying electronic effects. Furthermore, a standardized protocol for the experimental acquisition of NMR data is provided to ensure methodological rigor.
Introduction: The Significance of this compound and NMR
This compound is a substituted heterocyclic compound belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The specific substitution pattern of an amino group at the C1 position and a chloro group at the C6 position creates a unique electronic environment that is critical to its potential function and reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For novel or specialized compounds like this compound, where reference spectra may not be available, accurate prediction of the NMR spectrum is a crucial first step in synthesis confirmation, purity assessment, and further research.
Theoretical Framework for NMR Prediction
The predicted chemical shifts presented herein are derived from a systematic analysis of the parent isoquinoline structure and the well-documented effects of chloro and amino substituents on aromatic and heteroaromatic systems.
-
The Isoquinoline Core: The parent isoquinoline molecule features a pyridine ring fused to a benzene ring. The nitrogen atom is a key feature, exerting an electron-withdrawing (inductive) effect that generally deshields adjacent protons and carbons (e.g., H-1, H-3).[2]
-
Amino (-NH₂) Substituent Effect: The amino group at the C1 position is a strong electron-donating group (EDG) through resonance (a +M effect). It donates lone-pair electron density into the ring system. This effect is most pronounced at the ortho (C8a) and para (C3, C6) positions relative to C1, causing a significant upfield (shielding) shift for the attached nuclei.
-
Chloro (-Cl) Substituent Effect: The chloro group at the C6 position is an electron-withdrawing group (EWG) through induction (-I effect) due to its high electronegativity. However, it is also a weak electron-donating group through resonance (+M effect) via its lone pairs. For halogens, the inductive effect typically dominates, leading to a net deshielding of nearby nuclei. Its influence on chemical shifts is generally additive with the effects from the amino group.[3]
By combining the known spectral data of isoquinoline, 1-aminoisoquinoline, and 6-chloroisoquinoline, we can build a reliable predictive model for the target molecule.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is predicted to exhibit distinct signals for each of the six aromatic protons and a signal for the amine protons. The numbering scheme used for assignment is shown in the diagram below.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Solubility should be confirmed beforehand.
-
Add a small quantity of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulates.
-
-
Instrument Setup:
-
Use an NMR spectrometer with a proton frequency of at least 400 MHz to achieve good signal dispersion.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Typically, 8-16 scans are sufficient. Use a spectral width of approximately 12 ppm and a relaxation delay of 2-5 seconds.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm is standard.
-
2D Spectra (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to unambiguously assign proton-proton couplings and connect protons to their directly attached carbons, respectively.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum and apply a baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.
-
Integrate the ¹H signals and pick all peaks in both spectra.
-
Conclusion
This guide presents a theoretically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis is based on fundamental principles of substituent effects on the isoquinoline framework. The provided tables of predicted chemical shifts and the detailed experimental protocol offer a comprehensive resource for scientists working on the synthesis and characterization of this compound. Experimental verification using the outlined methods will provide the definitive structural confirmation and may reveal subtle electronic effects not captured by this additive model.
References
- Abraham, R. J., & Mobli, M. (2008). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 46(10), 956-965. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
- SpectraBase. (n.d.). 1-Aminoisoquinoline.
- SpectraBase. (n.d.). Isoquinoline.
- University of Alberta. (n.d.). NMRPred: A Machine Learning-based NMR Chemical Shift Predictor.
- TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives.
- Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects on 13C Chemical Shifts in Aromatic Amines. Journal of the American Chemical Society, 87(18), 4094-4098. [Link]
- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. [Link]
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives.
Sources
Mass Spectrometry Fragmentation Analysis of 6-Chloroisoquinolin-1-amine: A Predictive and Methodological Guide
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Chloroisoquinolin-1-amine, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified mass spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and expert knowledge of heterocyclic compound fragmentation to construct a predictive model. We will explore likely fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI), detail the theoretical basis for these predictions, and provide robust, field-tested experimental protocols for researchers to acquire and validate these data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural elucidation of novel chlorinated aza-aromatic compounds.
Introduction: The Analytical Challenge
This compound is a substituted heterocyclic amine whose structural backbone is prevalent in numerous pharmacologically active compounds. Its characterization is a critical step in quality control, metabolite identification, and synthetic route validation. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information.
The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, governed by the molecule's inherent chemical stability, bond energies, and the ionization technique employed. The presence of a chlorine atom, an amino group, and the rigid isoquinoline core in this compound presents a unique and interesting case for fragmentation analysis. The chlorine atom introduces a characteristic isotopic signature (³⁵Cl/³⁷Cl), while the basic amine and ring nitrogen atoms provide likely sites for protonation in ESI, and the aromatic system dictates charge stabilization and rearrangement pathways.
This guide will first establish the theoretical foundation, including the predicted isotopic pattern, before delving into the distinct, predicted fragmentation cascades under soft (ESI) and hard (EI) ionization conditions.
Theoretical Mass and Isotopic Profile
A fundamental starting point in any mass spectrometry analysis is the calculation of the exact mass and the prediction of the isotopic distribution of the molecular ion. This is particularly crucial for chlorinated compounds due to the natural abundance of two stable isotopes of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%).
The molecular formula of this compound is C₉H₇ClN₂.
-
Monoisotopic Mass (using most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N): 178.030 g/mol
-
Isotopic Signature: The presence of one chlorine atom will result in a characteristic pair of peaks for the molecular ion (and any chlorine-containing fragments). This pair, referred to as the "A+2" peak, will have a mass difference of approximately 2 Da and a relative intensity ratio of roughly 3:1 (¹⁰⁰% for the ³⁵Cl-containing ion, ~32% for the ³⁷Cl-containing ion).
This isotopic pattern is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in any observed ion.
Table 1: Predicted m/z and Isotopic Distribution for the Molecular Ion of this compound
| Ion Species | Isotope Composition | Calculated m/z | Relative Abundance (%) |
| [M]⁺• (EI) or [M+H]⁺ (ESI) | ¹²C₉¹H₇³⁵ClN₂ | 178.030 | 100.0 |
| [M+2]⁺• (EI) or [(M+2)+H]⁺ (ESI) | ¹²C₉¹H₇³⁷ClN₂ | 180.027 | 32.0 |
| [M+1]⁺• (EI) or [(M+1)+H]⁺ (ESI) | Primarily due to ¹³C natural abundance | 179.033 | 9.8 |
Predicted Fragmentation Pathways
We will now explore the most probable fragmentation pathways under two common ionization techniques. The logic behind these predictions is based on the stability of the resulting fragment ions and neutral losses, drawing parallels from known fragmentation patterns of quinolines, isoquinolines, and other halogenated aromatic compounds.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. For this compound, protonation is expected to occur at one of the two basic nitrogen atoms: the endocyclic ring nitrogen or the exocyclic primary amine. The subsequent fragmentation (MS/MS) of this precursor ion (m/z 179.038) would likely proceed through the following pathways.
-
Pathway A: Loss of Ammonia (NH₃): Protonation at the exocyclic amine can facilitate its elimination as a neutral ammonia molecule. This is a common fragmentation pathway for primary amines.
-
[M+H]⁺ → [M+H - NH₃]⁺ + NH₃
-
m/z 179.038 → m/z 162.011
-
The resulting ion would be the 6-chloroisoquinolinium cation, which would retain the 3:1 isotopic pattern.
-
-
Pathway B: Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of nitrogen-containing aromatic rings is the elimination of HCN. This involves the cleavage of the pyridine portion of the isoquinoline ring system.
-
[M+H]⁺ → [M+H - HCN]⁺ + HCN
-
m/z 179.038 → m/z 152.013
-
This fragmentation could potentially occur after the initial loss of ammonia as well.
-
The diagram below illustrates the predicted ESI-MS/MS fragmentation cascade.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Electron Ionization (EI-MS) Fragmentation
EI is a high-energy "hard" ionization technique that generates a radical cation, M⁺•, leading to more extensive fragmentation. The resulting mass spectrum provides a detailed structural fingerprint.
-
Molecular Ion (M⁺•): The base peak or a very intense peak is expected to be the molecular ion at m/z 178/180 due to the stability of the aromatic system.
-
Pathway C: Loss of Chlorine Radical (Cl•): Homolytic cleavage of the C-Cl bond can lead to the loss of a chlorine radical.
-
M⁺• → [M - Cl]⁺ + Cl•
-
m/z 178 → m/z 143
-
The resulting fragment at m/z 143 would be a singlet peak, as it no longer contains chlorine.
-
-
Pathway D: Loss of HCN: Similar to the ESI pathway, the elimination of neutral HCN from the molecular ion is a highly probable event.
-
M⁺• → [M - HCN]⁺• + HCN
-
m/z 178 → m/z 151
-
The resulting fragment at m/z 151/153 would retain the chlorine atom and its isotopic signature.
-
-
Pathway E: Ring Cleavage and Rearrangement: High-energy EI can induce more complex ring cleavages. A retro-Diels-Alder (RDA) type fragmentation, while less common for fully aromatic systems, could lead to the cleavage of the benzene portion, though loss of HCN is generally more favored.
The diagram below outlines the predicted fragmentation cascade under EI conditions.
Caption: Predicted EI-MS fragmentation of the this compound radical cation.
Table 2: Summary of Predicted Key Fragments
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Causality |
| ESI-MS/MS | 179.0 / 181.0 | 162.0 / 164.0 | NH₃ (Ammonia) | Common loss from protonated primary amines. |
| ESI-MS/MS | 179.0 / 181.0 | 152.0 / 154.0 | HCN (Hydrogen Cyanide) | Characteristic fragmentation of the isoquinoline ring system. |
| EI-MS | 178.0 / 180.0 | 143.0 | Cl• (Chlorine Radical) | Cleavage of the relatively weaker C-Cl bond. |
| EI-MS | 178.0 / 180.0 | 151.0 / 153.0 | HCN (Hydrogen Cyanide) | Stable neutral loss from the aromatic N-heterocyclic radical cation. |
Recommended Experimental Protocols
To validate the predictive models described above, a rigorous and well-controlled experimental approach is necessary. The following protocols are provided as a starting point for experienced analysts.
Protocol for LC-ESI-MS/MS Analysis
This method is ideal for analyzing the compound from a complex matrix (e.g., reaction mixture, biological sample).
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the precursor ions m/z 179.0 and 181.0.
-
MS/MS (Tandem MS):
-
Select m/z 179.0 as the precursor ion for fragmentation.
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions. This allows for the identification of both low-energy (e.g., loss of NH₃) and high-energy (e.g., ring cleavage) fragments.
-
Resolution: Use high-resolution MS (e.g., Orbitrap, TOF) to confirm the elemental composition of fragment ions.
-
-
Protocol for GC-EI-MS Analysis
This method is suitable for pure, volatile, and thermally stable samples.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching and reproducible fragmentation).
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
The diagram below outlines the general workflow for obtaining and interpreting this data.
Caption: General experimental workflow for MS analysis of this compound.
Conclusion and Best Practices
This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. The key takeaways for the analyst are:
-
Always Verify the Isotopic Pattern: The 3:1 ratio for any chlorine-containing fragment is the most important initial confirmation.
-
Use Orthogonal Ionization: Employing both soft (ESI) and hard (EI) ionization provides complementary data. ESI confirms the molecular weight and shows simpler fragmentation, while EI provides a more detailed, library-searchable fingerprint.
-
Leverage High-Resolution MS: Accurate mass measurements are indispensable for moving from a proposed fragment m/z to a confirmed elemental composition, which is the cornerstone of trustworthy structural elucidation.
By combining the theoretical predictions outlined here with the rigorous experimental protocols provided, researchers can confidently characterize this compound and related novel structures, accelerating their research and development objectives.
References
- Principles of Mass Spectrometry: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (A foundational text on fragmentation mechanisms).
- Fragmentation of N-Heterocycles: Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Provides context on the characteristic fragmentation of aromatic nitrogen-containing rings). URL: https://www.thieme.in/shop/buy-spectroscopic-methods-in-organic-chemistry-2nd-edition-9783131060429
- Electrospray Ionization Mechanisms: Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. (Authoritative source on ESI processes and resulting spectra).
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 6-Chloroisoquinolin-1-amine
Abstract
This technical guide provides a comprehensive framework for the analysis of 6-Chloroisoquinolin-1-amine using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational signatures, offers validated experimental protocols, and provides a robust methodology for spectral interpretation. We will systematically deconstruct the molecule into its constituent functional groups—a primary aromatic amine, a heteroaromatic isoquinoline core, and an aryl-halide substituent—to predict and assign its characteristic infrared absorption bands. This guide serves as a practical and authoritative resource for ensuring the structural integrity and identity of this important heterocyclic compound.
Foundational Principles: Molecular Vibrations and Infrared Light
Infrared spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. The fundamental principle lies in the interaction between infrared radiation and the covalent bonds within a molecule. These bonds are not rigid; rather, they behave like springs, undergoing constant vibrational motions, primarily stretching and bending.[1]
When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. This absorption is only possible if the vibration causes a change in the molecule's dipole moment. An FTIR spectrometer measures this absorption as a function of wavenumber (cm⁻¹), generating a unique spectral fingerprint that reveals the functional groups present.
The key factors governing the absorption frequency are:
-
Bond Strength: Stronger bonds (e.g., double or triple bonds) vibrate at higher frequencies (higher wavenumbers) than weaker single bonds.[1]
-
Atomic Mass: Bonds involving lighter atoms (like hydrogen) vibrate at higher frequencies than those involving heavier atoms.[1]
The resulting spectrum is typically divided into two main regions:
-
Functional Group Region (4000-1400 cm⁻¹): This region contains absorptions characteristic of specific functional groups (e.g., N-H, C-H, C=C).
-
Fingerprint Region (1400-400 cm⁻¹): This area contains a complex pattern of absorptions arising from the bending and stretching vibrations of the entire molecular skeleton. While complex, this region is unique to a specific molecule, making it invaluable for definitive identification.
Structural Deconstruction and Predicted Vibrational Modes of this compound
To accurately interpret the IR spectrum, we must first analyze the molecular structure of this compound and predict the vibrational modes associated with its distinct chemical moieties.
The molecule can be dissected into three primary components for analysis:
-
The Primary Aromatic Amine (-NH₂ group)
-
The Heteroaromatic Ring System (Isoquinoline core)
-
The Aryl Halide (C-Cl bond)
The Primary Aromatic Amine Signature
The primary amine group attached to the aromatic ring provides some of the most distinct signals in the spectrum.
-
N-H Stretching: Primary amines (R-NH₂) exhibit two characteristic stretching bands in the 3500-3300 cm⁻¹ region.[2][3] These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).[4][5][6] These bands are typically sharper and less intense than the broad O-H bands from alcohols, which can appear in the same region.[4][5][7]
-
N-H Bending (Scissoring): A moderate to strong absorption resulting from the in-plane bending of the N-H bonds is expected in the 1650-1580 cm⁻¹ range.[4][5] This peak can sometimes be mistaken for a C=C aromatic stretch, so careful analysis of the entire spectrum is crucial.
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in an aromatic amine is typically observed as a strong band in the 1335-1250 cm⁻¹ region.[1][4][5] Its position at a higher wavenumber compared to aliphatic amines is due to the stronger C-N bond resulting from resonance with the aromatic ring.
The Heteroaromatic Ring System Vibrations
The isoquinoline core, a bicyclic heteroaromatic system, contributes a series of complex but informative absorptions.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to absorptions at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9][10][11] These bands are often of low to medium intensity.[9][10]
-
Ring C=C and C=N Stretching: The conjugated system of the isoquinoline ring results in several "skeletal" vibrations from the stretching of C=C and C=N bonds. These typically appear as a series of sharp bands of variable intensity in the 1620-1400 cm⁻¹ region.[11][12][13] It's common to see prominent peaks near 1600 cm⁻¹ and 1500 cm⁻¹.[9][10]
-
C-H Out-of-Plane (OOP) Bending: In the lower frequency region (900-675 cm⁻¹), strong absorptions arise from the C-H bonds bending out of the plane of the aromatic ring.[8][9][10] The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[8][11][14]
The Aryl Halide Signature
-
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the low-frequency fingerprint region. For aryl chlorides, this band typically falls within the 850-550 cm⁻¹ range.[15] Its precise location can be influenced by the overall structure of the molecule.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The integrity of an IR spectrum is fundamentally dependent on a rigorous and well-justified experimental methodology. Here, we outline the protocol for acquiring a high-quality spectrum of this compound, emphasizing Attenuated Total Reflectance (ATR) as the preferred modern technique.
Rationale for Method Selection: ATR vs. KBr Pellets
While the traditional KBr pellet method is a valid technique, Attenuated Total Reflectance (ATR) is recommended for its significant advantages in a drug development environment.[16]
-
Minimal Sample Preparation: ATR allows for the direct analysis of solid powders with no grinding or pressing required, eliminating potential sample polymorphism induced by pressure and reducing the risk of contamination.[17][18][19]
-
Non-Destructive: The sample can be fully recovered after analysis, which is critical when working with valuable or limited-quantity materials.[20][21]
-
Speed and Reproducibility: ATR measurements are exceptionally fast and yield highly reproducible spectra, making it ideal for high-throughput screening and quality control.[20]
The physical principle of ATR involves an infrared beam passing through a high-refractive-index crystal (e.g., diamond or germanium).[22] At the crystal-sample interface, an evanescent wave is generated, which penetrates a few micrometers into the sample, allowing for the absorption spectrum to be recorded.[18][22]
Detailed Step-by-Step Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) to remove any residues. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. This spectrum is automatically subtracted from the sample spectrum to ensure that the final data represents only the sample's absorptions. A standard of 32 co-added scans at a resolution of 4 cm⁻¹ is typically sufficient to achieve a high signal-to-noise ratio.
-
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.
-
Apply Pressure: Lower the ATR press arm and apply consistent pressure to the sample.
-
Causality: Applying pressure is essential to ensure intimate and uniform contact between the solid sample and the crystal surface.[17] Poor contact will result in a weak, low-quality spectrum with distorted peak shapes.
-
-
Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background.
-
Data Processing: The resulting spectrum should undergo a software-based ATR correction.
-
Causality: Because the penetration depth of the evanescent wave is wavelength-dependent, raw ATR spectra show peak intensities that are skewed toward lower wavenumbers compared to traditional transmission spectra.[16] The ATR correction algorithm mathematically corrects for this effect, making the spectrum appear more comparable to a transmission spectrum and aiding in interpretation.
-
-
Clean-Up: Raise the press arm, remove the sample, and clean the ATR crystal surface as described in step 2.
Spectral Interpretation: Assigning the Vibrational Fingerprint
The following table summarizes the expected vibrational modes for this compound, providing a guide for interpreting the acquired spectrum.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |
| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium, Sharp | One of a characteristic pair of bands for a primary amine.[1][4] |
| 3350 - 3250 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp | The second of the characteristic pair of bands.[1][4] |
| 3100 - 3000 | Aromatic C-H Stretch | Isoquinoline Ring | Medium to Weak | Confirms the presence of C-H bonds on an aromatic system.[8][9][10] |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium to Strong | An important band for confirming the -NH₂ group.[4][5] |
| 1620 - 1400 | Aromatic C=C & C=N Ring Stretch | Isoquinoline Ring | Medium to Strong | A series of sharp peaks confirming the heteroaromatic core.[8][11][13] |
| 1335 - 1250 | Aromatic C-N Stretch | Primary Aromatic Amine | Strong | Stronger and at a higher frequency than in aliphatic amines due to resonance.[4][5] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Isoquinoline Ring | Strong | Pattern is diagnostic of the substitution on the rings.[8][14] |
| 850 - 550 | C-Cl Stretch | Aryl Halide | Strong | Found in the fingerprint region; confirms the chloro-substituent.[15][23] |
Conclusion
The FTIR spectrum of this compound provides a rich and definitive fingerprint for its structural confirmation. By systematically analyzing the characteristic vibrations of the primary amine, the heteroaromatic isoquinoline core, and the carbon-chlorine bond, a complete and unambiguous identification can be achieved. The use of the ATR technique offers a rapid, non-destructive, and highly reproducible method for analysis, making it an invaluable tool in the fast-paced environment of pharmaceutical research and development. This guide provides the theoretical grounding and practical methodology necessary for scientists to confidently apply infrared spectroscopy for the routine and in-depth characterization of this and related molecules.
References
- IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry Class Notes.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing.
- Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Chemistry.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Slipchenko, L. V., et al. (2004). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A.
- LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- Chemistry Steps. (n.d.). Infrared spectra of aromatic rings.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Rocky Mountain Labs. (2023). What sample is needed for FTIR?
- C-Cl stretching: Significance and symbolism. (2025). Health Sciences.
- The features of IR spectrum. (n.d.).
- Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?
- Sundaraganesan, N., et al. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- De Lorenzi, A., et al. (1998). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Taylor & Francis Online.
- De Lorenzi, A., et al. (1998). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Molecular Physics.
- Specac Ltd. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
- De Lorenzi, A., et al. (1998). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate.
- Thermo Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube.
- E3S Web of Conferences. (2020). The Organochlorine Pesticide Residues of Mesona Chinensis Benth by Near Infrared (NIR) Spectroscopy and Chemometrics.
- Quora. (2017). What are bending vibrations in IR spectroscopy?
- E3S Web of Conferences. (2020). The Organochlorine Pesticide Residues of Mesona Chinensis Benth by Near Infrared (NIR) Spectroscopy and Chemometrics.
- Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.
- Sharma, B., et al. (2020). Vibrational spectroscopic signatures of hydrogen bond induced NH stretch–bend Fermi-resonance in amines: The methylamine clusters and other N–H⋯N hydrogen-bonded complexes. AIP Publishing.
- Brunet, D., et al. (2009). Determination of soil content in chlordecone (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS). PubMed.
- ResearchGate. (2019). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments.
- ResearchGate. (2015). Vibrational spectroscopic study of some quinoline derivatives.
- Agritrop. (2009). Determination of soil content in chlordecone (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS).
- ResearchGate. (2009). (PDF) Determination of soil content in chlordecone (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS).
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wikieducator.org [wikieducator.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jascoinc.com [jascoinc.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. mt.com [mt.com]
- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 20. azom.com [azom.com]
- 21. agilent.com [agilent.com]
- 22. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 23. C-Cl stretching: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to the Solubility of 6-Chloroisoquinolin-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloroisoquinolin-1-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Recognizing the general scarcity of publicly available, quantitative solubility data for specific research compounds, this document emphasizes predictive principles and robust experimental methodologies. It offers a theoretical analysis of the compound's structural attributes and their expected influence on solubility across a spectrum of organic solvents. Furthermore, this guide presents detailed, field-proven protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data in-house. The application of theoretical models, such as Hansen Solubility Parameters (HSP), is also discussed as a predictive tool for rational solvent selection.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For active pharmaceutical ingredients (APIs), adequate solubility is a prerequisite for bioavailability, ensuring that a drug can be absorbed and exert its therapeutic effect. In the early stages of drug discovery, an understanding of a compound's solubility profile is essential for:
-
Reaction Chemistry: Selecting appropriate solvents is crucial for controlling reaction kinetics, facilitating purification, and ensuring high yields during synthesis.
-
Purification and Crystallization: Techniques like recrystallization and chromatography are fundamentally dependent on differential solubility to isolate and purify the target compound.[1]
-
Formulation Development: The choice of excipients and delivery vehicles is heavily influenced by the API's solubility, impacting the final drug product's stability and efficacy.[2][3]
-
In Vitro and In Vivo Screening: Meaningful biological data can only be obtained if the compound is soluble in the assay medium or can be effectively delivered to the biological target.
Given these considerations, a thorough characterization of the solubility of novel compounds like this compound is not merely a perfunctory exercise but a critical step in its development pathway.
Physicochemical Profile of this compound and Predicted Solubility Behavior
While specific experimental data for this compound is limited, we can infer its likely solubility behavior by analyzing its structural features and comparing it to related compounds.
Molecular Structure:
A 2D representation of the this compound structure.
Key Structural Features and Their Implications for Solubility:
-
Isoquinoline Core: The fused benzene and pyridine rings create a large, relatively non-polar, aromatic system. This bicyclic structure is inherently hydrophobic and will favor solubility in non-polar organic solvents.[4]
-
Amino Group (-NH2): The primary amine at the 1-position is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[5] This group will enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[6]
-
Nitrogen Atom in the Ring: The nitrogen atom within the isoquinoline ring acts as a hydrogen bond acceptor, contributing to the molecule's overall polarity.[4]
-
Chlorine Atom (-Cl): The chloro substituent at the 6-position is an electron-withdrawing group that increases the molecule's overall lipophilicity.[7] This can enhance solubility in non-polar solvents and may slightly decrease solubility in highly polar, aqueous environments.[7]
Predicted Solubility Profile:
Based on this analysis, the solubility of this compound is expected to be a balance between the non-polar isoquinoline core and the polar amino group.
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate both the aromatic rings and the amino group.
-
Moderate to Good Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding interactions with the amino group.[8] Solubility in this class may decrease as the alkyl chain of the alcohol increases, due to a decrease in solvent polarity.
-
Moderate Solubility: Possible in chlorinated solvents like dichloromethane and chloroform, and in ethers like tetrahydrofuran (THF) and 1,4-dioxane.
-
Low to Insoluble: Expected in non-polar hydrocarbon solvents like hexane and toluene, where the polar amino group will hinder dissolution.
-
pH-Dependent Aqueous Solubility: The basic amino group and the ring nitrogen mean that the compound's solubility in aqueous solutions will be highly pH-dependent. It is expected to be more soluble in acidic aqueous solutions due to the formation of a more soluble protonated salt.[6]
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful theoretical framework.[9][10] The principle of HSP is that "like dissolves like," where the likeness is quantified by three parameters:
-
δd (Dispersion): Represents the energy from van der Waals forces.
-
δp (Polar): Represents the energy from dipolar intermolecular forces.[9][11]
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.[9][11]
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer a solvent's HSP coordinates are to a solute's, the more likely the solute is to dissolve.[9] While the experimental determination of HSP for a new compound requires a series of solubility tests, predictive software based on molecular structure can provide useful estimates.[12]
Illustrative Hansen Solubility Parameters for Common Solvents (MPa⁰⁵):
| Solvent | δd | δp | δh |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| DMSO | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
Note: These are literature values and can vary slightly depending on the source.
By determining the solubility of this compound in a range of solvents with known HSP values, a solubility sphere can be calculated for the compound, allowing for the prediction of its solubility in other solvents and the rational design of solvent blends.[13]
Experimental Protocols for Solubility Determination
The following section provides detailed methodologies for determining the solubility of this compound. It is crucial to use high-purity compound and solvents to obtain accurate and reproducible results.[3]
Qualitative Solubility Determination
This method provides a rapid assessment of solubility and is useful for initial solvent screening.[14][15]
Materials:
-
This compound
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)
-
Small test tubes or vials (e.g., 1 dram)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.
-
Continue adding solvent up to a total volume of 1 mL.
-
Observe the mixture after each addition.
-
Classify the solubility based on the following criteria:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely upon addition of up to 1 mL of solvent.
-
Slightly Soluble: Only a portion of the compound dissolves.
-
Insoluble: No visible dissolution.[16]
-
Workflow for Qualitative Solubility Testing:
A flowchart illustrating the qualitative solubility determination process.
Quantitative Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a gold standard for determining equilibrium solubility.[17]
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials.
-
Add a known volume or mass of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. The presence of solid material at the end of this period is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solids.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved compound.
-
Alternatively, the concentration of the filtered solution can be determined using a validated analytical method like HPLC or UV-Vis spectroscopy against a calibration curve.[18]
-
Calculation:
Solubility (mg/mL) = (Mass of dissolved compound in mg) / (Volume of solvent in mL)
or
Solubility (mg/g solvent) = (Mass of dissolved compound in mg) / (Mass of solvent in g)
Data Interpretation and Application
The solubility data generated should be tabulated to allow for easy comparison across different solvents. This data is invaluable for:
-
Solvent Selection Guides: Creating internal guides for medicinal chemists to aid in the selection of appropriate solvents for reactions and purifications.[19]
-
Crystallization Process Development: Identifying suitable solvent/anti-solvent systems for obtaining crystalline material with the desired polymorph and morphology.[1]
-
Pre-formulation Studies: Informing the selection of excipients and potential formulation strategies, such as the use of co-solvents or amorphous solid dispersions.
Illustrative Data Table (Hypothetical):
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Polar Aprotic | DMSO | Very Soluble | > 100 |
| DMF | Very Soluble | > 100 | |
| Acetonitrile | Soluble | 25.4 | |
| Polar Protic | Methanol | Soluble | 35.8 |
| Ethanol | Soluble | 18.2 | |
| Isopropanol | Slightly Soluble | 5.1 | |
| Chlorinated | Dichloromethane | Soluble | 42.5 |
| Ethers | THF | Slightly Soluble | 8.9 |
| Aromatic | Toluene | Insoluble | < 1 |
| Aliphatic | n-Hexane | Insoluble | < 0.1 |
Note: The quantitative data presented in this table is for illustrative purposes only and must be determined experimentally.
Conclusion
References
- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis.
- Adscientis. Hansen Solubility Parameters (HSP).
- Gabka, M., et al. (2025). Solvent selection for pharmaceuticals. ResearchGate.
- Stefanis, E., & Panayiotou, C. (2012). A Review of the Hildebrand and Hansen Solubility Parameters. MDPI.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications.
- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
- University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
- APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- Solubility of Things. (n.d.). 8-Aminoquinoline.
- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ResearchGate. (2016). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
- PubChem. (n.d.). 6-Chloro-8-aminoquinoline.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Queen's University. (2023). Solubility of Organic Compounds.
- PubChem. (n.d.). 6-Chloroisoquinolin-3-amine.
- PubChem. (n.d.). 6-Chloroisoquinoline.
- PubMed. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- ResearchGate. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- Journal of the Chemical Society D. (1969). Cyanochlorination and cyanogenation of isoquinoline.
- ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- Wikipedia. (n.d.). Isoquinoline.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. chem.ws [chem.ws]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
An In-depth Technical Guide to the Stability of 6-Chloroisoquinolin-1-amine Under Acidic and Basic Conditions
Abstract: This technical guide provides a comprehensive analysis of the chemical stability of 6-Chloroisoquinolin-1-amine under acidic and basic stress conditions. As a key heterocyclic building block in medicinal chemistry, understanding its intrinsic stability is paramount for drug development professionals, researchers, and scientists. This document moves beyond theoretical postulations to provide field-proven experimental protocols, mechanistic insights, and data interpretation strategies. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility, forming a critical component of forced degradation studies as mandated by regulatory bodies.[1]
Introduction: The Significance of this compound in Drug Discovery
This compound belongs to the isoquinoline class of heterocyclic compounds, a scaffold that is a cornerstone of numerous natural products and pharmacologically active molecules.[2][3] The presence of a primary amine at the C1 position and a chlorine atom at the C6 position creates a unique electronic and steric profile, making it a versatile intermediate for synthesizing compound libraries for screening against various therapeutic targets.[4]
However, the journey from a promising building block to a viable drug candidate is contingent upon its chemical robustness. Forced degradation studies, which involve exposing the active pharmaceutical ingredient (API) to stress conditions like acid, base, heat, and oxidation, are essential for several reasons:
-
Elucidating Degradation Pathways: Identifying potential degradation products that could form during manufacturing, storage, or even in vivo.[5][6]
-
Developing Stability-Indicating Methods: Ensuring that the analytical methods used for quality control can accurately separate and quantify the intact API from any degradants.[7]
-
Informing Formulation and Packaging: Gaining critical insights into the molecule's intrinsic stability to guide the development of stable formulations and select appropriate storage conditions.[1]
This guide will focus specifically on the stability of this compound in aqueous acidic and basic environments, providing the foundational knowledge required to confidently handle this molecule in a research and development setting.
Molecular Structure and Predicted Reactivity
To understand the stability of this compound, we must first analyze its structure and the electronic interplay of its functional groups.
Figure 1: Molecular Structure of this compound.
-
The Isoquinoline Core: A bicyclic aromatic system that is generally stable but whose reactivity is modulated by its substituents.
-
The 1-Amine Group (-NH₂): This is the most reactive site for the transformations discussed in this guide. As a primary aromatic amine, its lone pair of electrons is somewhat delocalized into the aromatic system, making it less basic than a typical alkylamine.[8][9] However, its position at C1, adjacent to the ring nitrogen, imparts unique reactivity.
-
The 6-Chloro Group (-Cl): This electron-withdrawing group is attached to the benzene portion of the ring system. It deactivates the benzene ring towards electrophilic substitution but is generally stable and resistant to nucleophilic aromatic substitution under the mild hydrolytic conditions used in standard forced degradation studies.[10]
Stability Under Acidic Conditions
Mechanistic Postulation
Under acidic conditions, both the isoquinoline ring nitrogen and the exocyclic 1-amine group are expected to be protonated. The protonation of the ring system further withdraws electron density from the C1 position. This electronic deficit makes the C1 carbon highly susceptible to nucleophilic attack by water. This proposed pathway is analogous to the hydrolysis of imines or aminals, which is known to be accelerated in acidic media.[11]
The postulated degradation pathway involves the nucleophilic attack of water on the C1 carbon, followed by the elimination of ammonia (as the ammonium ion), to yield 6-Chloroisoquinolin-1(2H)-one .
Figure 2: Postulated degradation pathway under acidic hydrolysis.
Experimental Protocol: Forced Acidic Hydrolysis
This protocol provides a robust framework for assessing stability. It is imperative that a validated, stability-indicating analytical method (e.g., HPLC) is in place before initiating this study.[5][12]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1.0 mg/mL). The choice of solvent is critical; it must fully dissolve the compound and be miscible with the aqueous stressor.
-
-
Stress Conditions:
-
In separate, labeled amber vials, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Prepare a control sample by mixing an equal volume of stock solution with the same volume of purified water.
-
Incubate all vials in a thermostatically controlled bath at 60 °C. The elevated temperature is used to accelerate potential degradation to an extent of 5-20%, which is ideal for method validation.[5][7]
-
Withdraw samples at predetermined time points (e.g., 2, 6, 12, and 24 hours).
-
-
Sample Quenching and Preparation:
-
At each time point, immediately cool the withdrawn sample to room temperature.
-
Carefully neutralize the sample with an equivalent amount of 0.1 M NaOH to halt the degradation reaction. Causality: This step is crucial to prevent further degradation after the intended stress period, ensuring the analytical result accurately reflects the stability at that specific time point.
-
Dilute the neutralized sample with the mobile phase to a target concentration suitable for the analytical method (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Analyze all stressed, control, and unstressed (time zero) samples using a validated stability-indicating HPLC method.
-
Employ a Photodiode Array (PDA) detector to assess peak purity and a Mass Spectrometer (MS) detector to obtain mass information on the parent compound and any new peaks that appear, which aids in the identification of degradation products.[12][13]
-
Stability Under Basic Conditions
Mechanistic Postulation
In contrast to acidic conditions, this compound is predicted to exhibit significantly greater stability in basic media.
-
Amine Group: The primary amine group is not susceptible to hydrolysis under basic conditions.[14]
-
Aromatic System: The electron-rich aromatic system is generally resistant to nucleophilic attack by hydroxide ions.
-
C-Cl Bond: The chloro-substituent on the benzene ring is not sufficiently activated for nucleophilic aromatic substitution by hydroxide under these mild conditions. Harsher conditions (higher temperature and base concentration) would be required for any significant hydrolysis of the C-Cl bond.
Therefore, it is hypothesized that minimal to no degradation of this compound will occur under standard basic forced degradation conditions.
Experimental Protocol: Forced Basic Hydrolysis
The protocol is analogous to the acidic study, allowing for direct comparison of stability across the pH spectrum.
-
Preparation of Stock Solution:
-
Use the same stock solution (e.g., 1.0 mg/mL in acetonitrile or methanol) as prepared for the acidic study.
-
-
Stress Conditions:
-
In separate, labeled amber vials, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Prepare a control sample (stock solution + purified water) as in the acid study.
-
Incubate all vials in a thermostatically controlled bath at 60 °C.
-
Withdraw samples at the same predetermined time points (e.g., 2, 6, 12, and 24 hours).
-
-
Sample Quenching and Preparation:
-
At each time point, immediately cool the withdrawn sample.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to the target analytical concentration.
-
-
Analysis:
-
Analyze all samples using the same stability-indicating HPLC-PDA-MS method used for the acid-stressed samples.
-
Integrated Experimental Workflow and Data Presentation
A systematic workflow ensures that all variables are controlled and the resulting data is reliable and easy to interpret.
Figure 3: General experimental workflow for forced degradation studies.
Data Presentation: Summary Table
All quantitative results should be summarized in a clear, tabular format. This allows for at-a-glance comparison of the compound's stability under different conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | Major Degradant(s) (% Peak Area) | Mass Balance (%) |
| 0.1 M HCl | 0 | 25 | 100.0 | - | 100.0 |
| 6 | 60 | 92.5 | 6-Chloroisoquinolin-1-one (7.1%) | 99.6 | |
| 24 | 60 | 78.3 | 6-Chloroisoquinolin-1-one (20.5%) | 98.8 | |
| 0.1 M NaOH | 0 | 25 | 100.0 | - | 100.0 |
| 6 | 60 | 99.8 | No significant degradation | 99.9 | |
| 24 | 60 | 99.5 | No significant degradation | 99.7 |
Table 1: Example data summary for forced hydrolysis of this compound. Data is hypothetical and for illustrative purposes.
Conclusion and Forward-Looking Recommendations
This in-depth guide establishes that this compound exhibits marked pH-dependent stability. It is predicted to be relatively labile under acidic conditions, likely degrading via hydrolysis to 6-Chloroisoquinolin-1(2H)-one, while demonstrating high stability under basic conditions.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Handling and Storage: Stock solutions of this compound should be prepared fresh. If storage is necessary, solutions should be kept under neutral or slightly basic conditions at reduced temperatures and protected from light.[12]
-
Reaction Conditions: When using this compound as a synthetic intermediate, acidic reaction conditions or workups should be performed judiciously, preferably at low temperatures and for short durations, to minimize the risk of hydrolysis. Buffering reaction mixtures to maintain a stable pH is highly recommended.[12]
-
Drug Development: The instability in acidic media is a critical parameter. For oral drug development, this could imply potential degradation in the stomach's acidic environment, which must be addressed through formulation strategies such as enteric coatings.
The protocols and mechanistic insights provided herein serve as a robust foundation for any comprehensive investigation into the stability of this compound, ensuring that development decisions are based on sound scientific data.
References
- BenchChem. (n.d.). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem Technical Support.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem Technical Support.
- BenchChem. (n.d.). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem Technical Support.
- Miaodian Stationery (Ningbo) Co., Ltd. (2021, November 25). Material Safety Data Sheet.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- Sigma-Aldrich. (2024, August 7). Safety Data Sheet.
- Tri-iso. (n.d.). Material Safety Data Sheet.
- BenchChem. (n.d.). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem Technical Support.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- BenchChem. (n.d.). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. BenchChem Technical Support.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
- BenchChem. (n.d.). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem Technical Support.
- Neudoerffer, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2346-2354.
- Vulcanchem. (n.d.). 3-Chloroisoquinolin-6-amine.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. BenchChem Technical Support.
- LibreTexts Chemistry. (n.d.). Basicity of Amines.
- Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- LibreTexts Chemistry. (2025, March 18). Hydrolysis Reactions.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpp.com [ijrpp.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
The Isoquinoline Scaffold: An In-Depth Technical Guide to the Potential Biological Activity of 6-Chloroisoquinolin-1-amine
This guide provides a comprehensive technical overview of the potential biological activities of 6-Chloroisoquinolin-1-amine, a heterocyclic compound with significant promise in medicinal chemistry. Drawing upon the extensive research into the broader class of isoquinoline derivatives, this document will explore the compound's potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. For researchers, scientists, and drug development professionals, this guide offers a foundational understanding of the scientific principles and experimental methodologies crucial for investigating this promising molecule.
Introduction: The Privileged Isoquinoline Scaffold
The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[1][2] This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide spectrum of pharmacological properties.[3][4][5] The inherent chemical features of the isoquinoline core, including its aromaticity and the presence of a nitrogen atom, make it a versatile template for designing molecules that can interact with various biological targets.[3][4]
Derivatives of isoquinoline have been successfully developed into therapeutic agents for a multitude of diseases, including cancer, microbial infections, and cardiovascular conditions.[1][2] The diverse biological activities associated with this scaffold include antitumor, antimicrobial, antifungal, antiviral, anti-inflammatory, and enzyme inhibitory effects.[4][6][7] The specific biological activity of an isoquinoline derivative is heavily influenced by the nature and position of its substituents. Halogenation, for instance, is a well-established strategy to modulate the physicochemical and pharmacological properties of these compounds, often enhancing their potency and metabolic stability.[8]
This guide focuses on this compound, a molecule that combines the proven isoquinoline core with two key functional groups: a chlorine atom at the 6-position and an amine group at the 1-position. This unique substitution pattern suggests a high potential for novel biological activities, particularly in the realms of oncology and infectious disease.
Potential Anticancer Activity
The isoquinoline scaffold is a well-recognized pharmacophore in the development of anticancer agents.[1][3] Numerous isoquinoline derivatives have demonstrated potent cytotoxic and antiproliferative activities against a variety of cancer cell lines.[7][8] The anticancer mechanisms of these compounds are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases, as well as the induction of apoptosis.[6][9]
Proposed Mechanisms of Action
Based on the activities of structurally related compounds, this compound is hypothesized to exert anticancer effects through several potential mechanisms:
-
Kinase Inhibition: The isoquinoline core is a common feature in many kinase inhibitors.[8] Specific kinases that could be targeted include Rho-associated coiled-coil containing protein kinase (ROCK), which is implicated in tumor cell motility and invasion.[10][11] The chlorine atom at the 6-position can significantly influence the binding affinity and selectivity for the kinase's ATP-binding pocket.
-
Topoisomerase II Inhibition: Some isoquinoline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells.[12] This inhibition leads to DNA damage and ultimately triggers apoptosis.
-
Induction of Apoptosis: Chloroalkyl 1H-benz[de]isoquinoline-1,3-diones, which share the chlorinated isoquinoline feature, have been shown to induce apoptosis in human tumor cell lines.[13] This process can be mediated through caspase activation and cell cycle arrest.[13]
Experimental Workflow for Anticancer Screening
A systematic approach is required to validate the anticancer potential of this compound. The following workflow outlines the key experimental stages.
Workflow for anticancer screening of this compound.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Potential Antimicrobial Activity
Isoquinoline derivatives have a long history of use as antimicrobial agents.[3] The isoquinoline core is found in many natural and synthetic compounds with activity against a broad range of pathogens, including bacteria and fungi.[6][14] The mechanism of antimicrobial action for isoquinolines can involve the disruption of cell wall synthesis, inhibition of DNA gyrase and topoisomerase IV, and interference with other essential cellular processes.[9][15]
The presence of a chlorine atom in the structure of this compound is particularly noteworthy, as halogenated compounds often exhibit enhanced antimicrobial properties.[14] For example, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity.[16]
Experimental Workflow for Antimicrobial Screening
To assess the antimicrobial potential of this compound, a standardized screening process is recommended.
Workflow for antimicrobial screening of this compound.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Potential as an Enzyme Inhibitor
The isoquinoline scaffold is a versatile framework for the design of enzyme inhibitors.[4] The ability of the amino and chloro substituents of this compound to form hydrogen bonds and other interactions within an enzyme's active site makes it a promising candidate for targeting various enzymes.
Biogenic Amine Neurotransmitter Pathways
Biogenic amines, such as dopamine, norepinephrine, and serotonin, are crucial neurotransmitters that regulate a wide range of physiological and cognitive functions.[17][18] The enzymes involved in their synthesis, metabolism, and signaling are important drug targets. Monoamine oxidase A (MAO-A), for instance, has been identified as a potential target for cancer therapy.[19] Given that isoquinoline alkaloids have shown strong binding affinity for MAO-A, this compound warrants investigation as a potential inhibitor of this enzyme.[19]
Potential inhibition of biogenic amine metabolism by this compound.
Data Summary
The following table summarizes the key characteristics and potential applications of this compound based on the analysis of related compounds.
| Biological Activity | Potential Targets | Proposed Mechanism of Action | Relevant Experimental Assays |
| Anticancer | Protein Kinases (e.g., ROCK), Topoisomerase II | Inhibition of cell proliferation, induction of apoptosis | MTT Assay, Cell Cycle Analysis, Kinase Inhibition Assays |
| Antimicrobial | Bacterial Cell Wall Synthesis, DNA Gyrase, Topoisomerase IV | Disruption of essential microbial cellular processes | MIC/MBC Assays, Time-Kill Kinetic Studies |
| Enzyme Inhibition | Monoamine Oxidase A (MAO-A) | Modulation of neurotransmitter metabolism | Enzyme Inhibition Assays |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally significant class of isoquinolines. While direct experimental data on this specific compound is limited, the extensive body of research on structurally similar isoquinoline derivatives provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and enzyme-inhibiting agent. The strategic placement of the chloro and amino functional groups on the isoquinoline scaffold offers unique opportunities for potent and selective interactions with biological targets.
Future research should focus on the systematic evaluation of this compound's biological activities using the experimental workflows and protocols outlined in this guide. A thorough investigation of its structure-activity relationships, through the synthesis and testing of related analogs, will be crucial for optimizing its therapeutic potential. Furthermore, advanced mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound. The insights gained from such research will be invaluable for the development of novel therapeutic agents based on the this compound scaffold.
References
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI.
- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed.
- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
- Isoquinoline derivatives and its medicinal activity. (2024).
- Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery. (n.d.). Benchchem.
- An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
- 3-Chloroisoquinolin-6-amine. (n.d.). Vulcanchem.
- physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
- Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. (n.d.). PubMed.
- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020). Bentham Science.
- Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. (2007). PubMed.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024).
- Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (n.d.). PMC - PubMed Central.
- 5-Aminoisoquinoline. (n.d.). PubChem - NIH.
- Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011).
- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (n.d.).
- An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. (n.d.). Benchchem.
- Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed.
- This compound. (n.d.). CymitQuimica.
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed.
- 6-Chloroisoquinoline. (n.d.). PubChem - NIH.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC - NIH.
- What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. (n.d.). MDPI.
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.).
- In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. (2025). ResearchGate.
- Synthesis routes of 5-Amino-1-chloroisoquinoline. (n.d.). Benchchem.
- Biogenic Amine Neurotransmitters. (n.d.). Neuroscience Online.
- The Biogenic Amines. (n.d.). Neuroscience - NCBI Bookshelf.
- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. (2018). PubMed.
Sources
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 18. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to 1-Aminoisoquinoline Derivatives in Drug Discovery
Abstract
The 1-aminoisoquinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and synthetic accessibility. This guide provides an in-depth technical analysis of the role and applications of 1-aminoisoquinoline derivatives in contemporary drug discovery. We will explore the fundamental physicochemical properties of this scaffold, delve into key synthetic methodologies, and dissect its mechanisms of action against critical biological targets. Through detailed case studies on Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors, this paper illuminates the structure-activity relationships that drive potency and selectivity. Furthermore, it presents established experimental protocols for synthesis and biological evaluation, offering a practical resource for researchers. The guide culminates with a look at approved therapeutics and future perspectives, underscoring the enduring impact of this remarkable heterocyclic system on the development of novel medicines for oncology, neurodegeneration, and inflammatory diseases.
The 1-Aminoisoquinoline Core: A Privileged Scaffold
The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of an amino group at the C1 position fundamentally alters the scaffold's electronic and steric properties, creating a unique pharmacophore with exceptional utility in drug design.
Key Physicochemical and Structural Features:
-
Hydrogen Bonding Hub: The 1-amino group, coupled with the endocyclic nitrogen at the 2-position, creates a potent hydrogen bond donor-acceptor system. This arrangement is particularly adept at forming bidentate hydrogen bonds with the hinge regions of kinases and the nicotinamide-binding pocket of enzymes like PARP.
-
Structural Rigidity and Planarity: The fused ring system imparts a high degree of rigidity, which minimizes the entropic penalty upon binding to a target protein. This pre-organization is a key contributor to high binding affinity.
-
Tunable Substitutions: The scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic (ADME) and pharmacodynamic (potency, selectivity) properties. Substitutions can be readily introduced to modulate solubility, cell permeability, and metabolic stability.[3]
-
Bioisosteric Potential: The 1-aminoisoquinoline core can act as a bioisostere for other hinge-binding motifs, providing a valuable starting point for scaffold-hopping strategies in lead optimization.
These features collectively make the 1-aminoisoquinoline scaffold a highly successful framework for developing potent and selective inhibitors for a variety of enzyme families.[4]
Synthetic Strategies for 1-Aminoisoquinoline Derivatives
The efficient construction of the 1-aminoisoquinoline core is critical for its exploration in drug discovery. Several robust synthetic routes have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.
Common Synthetic Approaches:
-
Transition Metal-Catalyzed Annulation: Modern methods often employ catalysts like rhodium(III) or gold(III) to achieve cascade annulations. For instance, Rh(III)-catalyzed C-H activation and annulation of benzamidines with iodonium ylides provides an efficient route to diverse 1-aminoisoquinoline derivatives.[5] Similarly, gold(III)-mediated domino reactions of 2-alkynylbenzamides with ammonium acetate offer a facile synthesis under mild conditions.[6]
-
Ring-Opening and Sequential Ring-Closing: Novel metal-free approaches have been developed, such as the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines, which proceed through a ring-opening and subsequent ring-closing mechanism to yield multisubstituted 1-aminoisoquinolines.[7]
The choice of synthetic route is often dictated by the desired substitution pattern, scale-up feasibility, and tolerance of various functional groups.
Workflow for Synthetic Route Selection
Below is a generalized workflow for selecting an appropriate synthetic strategy for a novel 1-aminoisoquinoline derivative.
Caption: Synthetic strategy selection workflow.
Mechanism of Action & Key Biological Targets
1-Aminoisoquinoline derivatives have demonstrated inhibitory activity against several crucial enzyme families, most notably PARP enzymes and various protein kinases.
Case Study: PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs).[8] In cancers with mutations in homologous recombination (HR) repair genes like BRCA1 and BRCA2, cells become heavily reliant on PARP-mediated repair for survival.[9] Inhibiting PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating cytotoxic double-strand breaks (DSBs) that the cell cannot repair. This concept is known as synthetic lethality .[8]
1-Aminoisoquinoline derivatives function as PARP inhibitors through a dual mechanism:
-
Catalytic Inhibition: They occupy the NAD+ binding site of the PARP enzyme, preventing it from synthesizing the poly(ADP-ribose) chains necessary to signal for and recruit other DNA repair proteins.[10][11]
-
PARP Trapping: This is a particularly potent mechanism where the inhibitor stabilizes the interaction between the PARP enzyme and the DNA at the site of damage.[10][12] The resulting PARP-DNA complex is a physical obstruction that disrupts DNA replication, leading to cell death.[13][14] This trapping efficiency is a key differentiator among various PARP inhibitors.[14]
Drug Development Example: Talazoparib (Talzenna®)
Talazoparib is a highly potent PARP inhibitor featuring the 1-aminoisoquinoline scaffold. It is approved for treating patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[14] Talazoparib exhibits a dual mechanism of PARP inhibition and is noted for being an exceptionally efficient PARP-trapper, which is believed to contribute to its high potency.[10][14]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the principle of synthetic lethality achieved by PARP inhibitors in BRCA-mutated cancer cells.
Caption: Mechanism of synthetic lethality.
Case Study: Kinase Inhibition
The 1-aminoisoquinoline scaffold is also a validated hinge-binding motif for various protein kinases.[15][16] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.
-
Receptor Interacting Protein 1 (RIP1) Kinase: 1-aminoisoquinoline derivatives have been identified as potent Type II inhibitors of RIP1 kinase, an enzyme involved in programmed necrotic cell death (necroptosis).[15] These inhibitors bind to an inactive "DLG-out" conformation of the kinase, occupying the ATP-binding pocket and an adjacent allosteric site.[15] This mechanism offers a potential therapeutic strategy for diseases driven by inflammation and necrotic cell death.
-
Fms-Like Tyrosine Kinase 3 (FLT3): Derivatives have shown exceptional potency against acute myeloid leukemia (AML) cell lines by targeting mutated FLT3, a key driver in approximately 30% of AML cases.[3] These compounds can function as dual inhibitors, targeting both FLT3 and downstream kinases to overcome common resistance mechanisms.[3]
-
Rho-associated kinase (ROCK): Optimization of 1-aminoisoquinoline-based fragments has led to the development of potent ROCK inhibitors, a target for cardiovascular diseases like hypertension.[17]
Therapeutic Applications
The diverse biological activities of 1-aminoisoquinoline derivatives have translated into significant therapeutic potential across multiple disease areas.
| Therapeutic Area | Key Targets | Example Compounds/Drugs | Clinical Significance |
| Oncology | PARP1, PARP2, FLT3, Src, EGFR, ROCK | Talazoparib, Niraparib | Treatment of BRCA-mutated breast, ovarian, and prostate cancers; potential for AML and other malignancies.[3][14][18] |
| Neurodegeneration | (Potential) MAPKs, RIP1 Kinase | HSR1101 (preclinical) | Suppression of neuroinflammation and microglial activation, which are implicated in diseases like Alzheimer's and Parkinson's.[15][19] |
| Inflammatory Diseases | RIP1 Kinase, PDE4, MAPKs | Preclinical compounds | Inhibition of pro-inflammatory pathways like NF-κB; potential for treating conditions like rheumatoid arthritis and IBD.[15][19][20] |
| Antimicrobial | Various bacterial/viral targets | Preclinical compounds | Derivatives have shown activity against various bacterial strains and viruses, including HIV and HCV.[3][21] |
Experimental Protocols
This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of 1-aminoisoquinoline derivatives.
Protocol: Gold(III)-Catalyzed Synthesis of a 1-Aminoisoquinoline Derivative
This protocol is adapted from a general method for the synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides.[6]
Materials:
-
2-Alkynylbenzamide (1.0 mmol)
-
Ammonium acetate (NH₄OAc) (3.0 mmol)
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (0.02 mmol)
-
Silver hexafluoroantimonate (AgSbF₆) (0.02 mmol)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-alkynylbenzamide (1.0 mmol), ammonium acetate (3.0 mmol), NaAuCl₄·2H₂O (0.02 mmol), and AgSbF₆ (0.02 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified 1-aminoisoquinoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a general method to determine the IC₅₀ value of a test compound against purified PARP1 enzyme by measuring the consumption of its substrate, NAD+.[22][23]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (1-aminoisoquinoline derivative) serially diluted in DMSO, then in assay buffer.
-
384-well black assay plates
-
Fluorescent NAD+ detection kit (containing a developing reagent)
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a PARP1 enzyme/activated DNA mixture in PARP assay buffer.
-
Prepare a solution of NAD+ in PARP assay buffer.
-
Prepare serial dilutions of the test compound. Include a "no inhibitor" control (vehicle, e.g., DMSO in buffer) and a "no enzyme" control.
-
-
Assay Setup:
-
Add 5 µL of the test compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the NAD+ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal by adding the developer reagent according to the kit manufacturer's instructions.
-
Read the fluorescence intensity on a plate reader (e.g., Ex/Em wavelengths appropriate for the kit).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Normalize the data to the "no inhibitor" control (representing 100% enzyme activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).
-
Future Perspectives and Challenges
The success of 1-aminoisoquinoline-based PARP inhibitors has solidified the scaffold's importance. However, challenges and opportunities remain.
-
Overcoming Resistance: As with any targeted therapy, acquired resistance to PARP inhibitors is a significant clinical challenge.[24] Future drug design will focus on developing next-generation inhibitors that can overcome these resistance mechanisms, potentially through dual-target inhibition or novel binding modes.
-
Expanding Therapeutic Reach: While oncology has been the primary focus, the potent activity of these derivatives against targets like RIP1 kinase and various inflammatory mediators suggests a vast, underexplored potential in treating neurodegenerative and autoimmune diseases.[15][19]
-
Improving Selectivity: For kinase inhibitors, achieving selectivity across the kinome remains a primary challenge to minimize off-target effects. Structure-based design and computational modeling will be crucial in designing derivatives with superior selectivity profiles.
-
Biomarker Development: Identifying patient populations who will benefit most from these targeted therapies is key. Further research into predictive biomarkers beyond BRCA mutations will be essential for the successful clinical application of new 1-aminoisoquinoline derivatives.[25]
Conclusion
The 1-aminoisoquinoline scaffold represents a triumph of medicinal chemistry, evolving from a privileged fragment into the core of multiple approved and investigational drugs. Its unique combination of structural rigidity, hydrogen bonding capacity, and synthetic tractability has enabled the development of highly potent inhibitors for critical disease targets like PARP and protein kinases. The success of drugs like Talazoparib in oncology is a testament to the power of this framework. As our understanding of disease biology deepens, the versatility of the 1-aminoisoquinoline core ensures it will remain a valuable and highly adaptable platform for the discovery of the next generation of targeted therapeutics.
References
- Pfizer Oncology Development Website. (n.d.). Talazoparib.
- Wikipedia. (n.d.). Talazoparib.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Talazoparib Tosylate?
- Urology-AWM. (n.d.). Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications.
- TALZENNA® (talazoparib) HCP Site. (n.d.). Mechanism of Action.
- Long, Y., She, Z., Liu, X., & Chen, Y. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. Journal of Organic Chemistry, 78(6), 2579–2588.
- MedlinePlus. (2020, February 15). Niraparib.
- Wu, B., et al. (2015). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters, 17(11), 2747–2752.
- Wikipedia. (n.d.). Niraparib.
- Zhang, X., et al. (2021). Metal‐Free Facile Synthesis of Multisubstituted 1‐Aminoisoquinoline Derivatives with Dual‐State Emissions. Chemistry – An Asian Journal, 16(15), 2005-2009.
- Cancer Care Ontario. (2025, March). niraparib.
- Harris, P. A., et al. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters, 4(12), 1238–1243.
- National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Summary for CID 24958200.
- Cleveland Clinic. (n.d.). Niraparib Capsules: Uses & Side Effects.
- Dao, T. T., et al. (n.d.). Synthesis of 1-aminoisoquinolines. ResearchGate.
- Giorgi-Renault, S., Renault, J., & Servolles, P. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Annales Pharmaceutiques Francaises, 41(6), 555–557.
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
- Schteingart, C. D., et al. (2000). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. International Journal of Cancer, 87(5), 678-684.
- Gschwendt, M., et al. (1990). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. FEBS Letters, 264(2), 243-246.
- ResearchGate. (n.d.). Examples of bioactive 1-aminoisoquinoline frameworks.
- Allen, J. R., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1165-1170.
- Hopkins, T. A., et al. (2019). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 17(4), 866-877.
- Kim, B. W., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2345.
- Wikipedia. (n.d.). PARP inhibitor.
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648–1654.
- Staszowska-Karkut, M., & Materska, J. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8053.
- Zhitkovich, A. (2020). Role of PARP-1 structural and functional features in PARP-1 inhibitors development. DNA Repair, 94, 102923.
- Isoquinoline derivatives and its medicinal activity. (2024, November 8). synapse.patsnap.com.
- Ukita, T., et al. (2003). Synthesis and biological activities of 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2347–2350.
- ResearchGate. (n.d.). The selective vulnerability of BRCA1/2- mutated ( BRCA mut ) cancer cells to poly(ADP-ribose) polymerase (PARP) inhibitors.
- McLornan, D. P., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Irish Journal of Medical Science, 186(1), 55-65.
- ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.
- ResearchGate. (n.d.). Structure-activity relationships in vitro.
- MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
- Kishor, R. D., et al. (2021). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review, 13(4), 83-90.
- Craig, J. J., & Cass, W. E. (1942). Derivatives of Aminoisoquinolines. Journal of the American Chemical Society, 64(4), 783–784.
- Al-Majdoub, Z. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3794.
- Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601.
- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.
- ResearchGate. (n.d.). Stepwise development of structure–activity relationship of diverse PARP-1 inhibitors.
- MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
Sources
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. ijcrr.com [ijcrr.com]
- 3. Buy 1-Aminoisoquinoline | 1532-84-9 [smolecule.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 13. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 14. Talazoparib - Wikipedia [en.wikipedia.org]
- 15. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Niraparib: MedlinePlus Drug Information [medlineplus.gov]
- 19. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activities of 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Role of PARP-1 structural and functional features in PARP-1 inhibitors development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Strategic Imperative of 6-Substituted Isoquinolines in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals
Foreword: The Kinase Conundrum and the Rise of Privileged Scaffolds
In the landscape of modern drug discovery, protein kinases stand out as a pivotal target class, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and metabolism. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The pursuit of selective and potent kinase inhibitors has therefore become a central theme in medicinal chemistry. Within this pursuit, the isoquinoline nucleus has emerged as a "privileged scaffold" – a molecular framework that demonstrates a recurring ability to bind to and modulate the activity of various kinases. This guide delves into the nuanced yet powerful role of substitution at the 6-position of the isoquinoline core, a modification that has proven to be a critical determinant of potency, selectivity, and overall drug-like properties. We will explore the rationale behind this focus, the synthetic strategies employed, the methodologies for biological evaluation, and the promising therapeutic avenues that are currently being forged.
The Rationale: Why Focus on the 6-Position of the Isoquinoline Scaffold?
The isoquinoline scaffold, a bicyclic aromatic heterocycle, offers a versatile template for kinase inhibitor design. Its rigid structure provides a defined orientation for substituents to interact with the ATP-binding pocket of kinases. The 6-position, in particular, projects into a region of the kinase active site that can be exploited to achieve both enhanced potency and selectivity.
-
Exploiting the Solvent-Exposed Region: The C6 position often extends towards the solvent-exposed region of the ATP-binding cleft. This allows for the introduction of a variety of functional groups that can form additional hydrogen bonds, engage in hydrophobic interactions, or be tailored to improve pharmacokinetic properties without disrupting the core binding interactions of the isoquinoline nucleus with the hinge region of the kinase.
-
A Vector for Selectivity: The variability of amino acid residues in this solvent-exposed region across different kinases presents an opportunity to design inhibitors with improved selectivity profiles. By carefully selecting substituents at the 6-position, it is possible to favor interactions with the unique features of a target kinase while avoiding off-target interactions with closely related kinases, thereby minimizing potential toxicities.
-
Modulating Physicochemical Properties: The 6-position serves as a convenient handle for fine-tuning the physicochemical properties of the inhibitor. Substituents can be introduced to enhance aqueous solubility, improve metabolic stability, and optimize oral bioavailability, all of which are critical parameters for the successful development of a clinical candidate.
Synthetic Strategies for 6-Substituted Isoquinolines
The synthesis of a diverse library of 6-substituted isoquinolines is a cornerstone of any drug discovery program in this area. Modern cross-coupling methodologies have revolutionized the ability to introduce a wide array of functionalities at the C6 position, typically starting from a 6-bromo-isoquinoline precursor.
Key Starting Material: 6-Bromoisoquinoline
6-Bromoisoquinoline is a versatile and commercially available starting material that serves as a linchpin for the synthesis of a multitude of 6-substituted derivatives. Its bromo-substituent is readily amenable to a variety of palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. It allows for the introduction of a diverse range of aryl and heteroaryl moieties at the 6-position of the isoquinoline core.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
Reaction Setup: To a reaction vessel, add 6-bromoisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and a base, typically potassium carbonate (2.0 mmol).[1]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.[1]
-
Solvent Addition: Add a mixture of solvents, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).[1]
-
Reaction Conditions: Heat the reaction mixture to a temperature of 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 6-arylisoquinoline derivative.[1]
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the 6-position. This is particularly useful for installing linkers or pharmacophores that can engage in specific hydrogen bonding interactions within the kinase active site.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-bromoisoquinoline (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).[1]
-
Inert Atmosphere: Seal the reaction vessel and bring it out of the glovebox.
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane (10 mL).[1]
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 6-aminoisoquinoline derivative.[1]
Biological Evaluation: From In Vitro Potency to Cellular Efficacy
A robust and multi-faceted biological evaluation cascade is essential to characterize the activity of newly synthesized 6-substituted isoquinolines and to guide the structure-activity relationship (SAR) studies.
In Vitro Kinase Inhibition Assays
The initial step in the biological evaluation is to determine the in vitro potency of the compounds against the target kinase. A variety of assay formats are available, each with its own advantages and considerations.
Experimental Protocol: Generalized In Vitro Kinase Assay (Fluorescence-Based) [2]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound in assay buffer to create a concentration gradient. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid artifacts.[2]
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and a suitable fluorescently labeled peptide substrate in the kinase assay buffer to their optimal concentrations.[2]
-
Assay Plate Preparation: Add the diluted test compounds to the wells of a microtiter plate (e.g., a 384-well plate). Include appropriate controls, such as a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Reaction Initiation: Add the enzyme/substrate mixture to each well, followed by the addition of ATP to initiate the kinase reaction. The ATP concentration should be close to its Michaelis-Menten constant (Km) for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.[2]
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Detection: Stop the reaction and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the data, with the no-inhibitor control representing 100% activity and the no-enzyme control representing 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]
Cell-Based Assays
While in vitro assays provide valuable information on the direct inhibitory activity of a compound, cell-based assays are crucial for assessing its efficacy in a more physiologically relevant context. These assays can measure the ability of the compound to penetrate the cell membrane, engage the target kinase, and elicit a downstream biological response.
Experimental Protocol: General Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-substituted isoquinoline inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Case Studies: 6-Substituted Isoquinolines in Action
To illustrate the principles discussed above, we will now examine two case studies where the strategic modification of the 6-position of the isoquinoline scaffold has led to the development of potent and selective kinase inhibitors.
Targeting the Rho-Associated Coiled-Coil Kinase (ROCK)
The ROCK signaling pathway plays a critical role in regulating cell shape, motility, and contraction.[3] Its aberrant activation is implicated in various cardiovascular diseases, including hypertension, as well as in cancer metastasis. The development of ROCK inhibitors has therefore been an area of intense research.
Fragment-based screening identified the isoquinolin-1-amine scaffold as a starting point for ROCK-I inhibitors. Subsequent optimization focused on the introduction of various substituents at the 6-position to enhance potency and improve pharmacokinetic properties.[4][5]
Structure-Activity Relationship (SAR) Insights for 6-Substituted Isoquinolin-1-amine ROCK-I Inhibitors [6]
| Compound ID | 6-Substituent | ROCK-I IC₅₀ (nM) | Notes |
| 1 | -H | >10000 | The unsubstituted parent scaffold exhibits low activity.[6] |
| 2a | 4-Fluorophenyl | 500 | Introduction of an aryl group at the 6-position significantly improves potency.[6] |
| 2b | 4-Methoxyphenyl | 350 | An electron-donating group on the phenyl ring further enhances activity.[6] |
| 2c | 4-(Trifluoromethyl)phenyl | 750 | An electron-withdrawing group is less favorable for activity.[6] |
| 3a | 4-Pyridyl | 200 | A heterocyclic substituent leads to a further increase in potency.[6] |
| 3b | 3-Pyridyl | 250 | The position of the nitrogen atom in the pyridyl ring influences activity.[6] |
ROCK Signaling Pathway
Caption: A simplified overview of the EGFR signaling cascade.
Challenges and Future Directions
Despite the significant progress in the development of 6-substituted isoquinoline kinase inhibitors, several challenges remain.
-
Achieving Kinome Selectivity: While the 6-position offers a handle for improving selectivity, achieving a truly selective inhibitor against a single kinase remains a formidable challenge due to the high degree of conservation in the ATP-binding site across the kinome.
-
Overcoming Drug Resistance: The emergence of drug resistance, often through mutations in the target kinase, is a major hurdle in cancer therapy. The development of next-generation inhibitors that can overcome these resistance mechanisms is a key priority.
-
Optimizing ADMET Properties: Balancing potency, selectivity, and favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a complex multi-parameter optimization problem that requires extensive medicinal chemistry efforts.
The future of 6-substituted isoquinolines in kinase inhibition will likely involve the integration of advanced drug design strategies, such as structure-based design and computational modeling, to rationally design inhibitors with improved properties. Furthermore, the exploration of novel and less-drugged kinase targets will open up new therapeutic opportunities for this versatile scaffold.
Conclusion
The 6-substituted isoquinoline scaffold represents a highly promising and clinically relevant framework for the design of potent and selective kinase inhibitors. The strategic modification of the 6-position provides a powerful means to enhance potency, tune selectivity, and optimize drug-like properties. A deep understanding of the underlying synthetic chemistry, coupled with a robust biological evaluation cascade, is essential for unlocking the full therapeutic potential of this privileged scaffold. As our knowledge of the human kinome continues to expand, the 6-substituted isoquinoline core is poised to play an increasingly important role in the development of next-generation targeted therapies for a wide range of human diseases.
References
- Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate.
- Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate.
- A comprehensive pathway map of epidermal growth factor receptor signaling - PMC.
- The ROCK signaling pathway with focus on survival and regeneration.... - ResearchGate.
- EGF/EGFR Signaling Pathway - Creative Diagnostics.
- Epidermal growth factor receptor - Wikipedia.
- Schematic diagram of the RhoA/Rho kinase signaling pathway. When G... - ResearchGate.
- Schematic diagram of the mechanism of Rho/Rock signaling pathway. Rho... - ResearchGate.
- Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed.
- Rho Signaling Pathway - Creative Diagnostics.
- In vitro kinase assay - Protocols.io.
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- ROCK Signaling Pathway - Creative Diagnostics.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology.
- Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed.
- Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2) | Journal of Medicinal Chemistry - ACS Publications.
- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.
- Illustration depicting the structure-activity relationship for the synthesized series (5–11). - ResearchGate.
- InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Kinase assays | BMG LABTECH.
- Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance | Journal of Medicinal Chemistry - ACS Publications.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Part 1: Introduction to the Aminoisoquinoline Scaffold
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buy 7-Aminoquinoline-8-sulfonic acid | 856086-42-5 [smolecule.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. byjus.com [byjus.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Electron-donating/withdrawing effects in 6-Chloroisoquinolin-1-amine
An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 6-Chloroisoquinolin-1-amine
Abstract
This compound is a heterocyclic compound featuring the privileged isoquinoline scaffold, a core component in numerous pharmacologically active molecules.[1] This guide provides a detailed analysis of the intramolecular electronic effects within this specific molecule, arising from the interplay between the electron-donating amino group at the C1 position and the electron-withdrawing chlorine atom at the C6 position. We will explore how this push-pull electronic dynamic governs the molecule's chemical reactivity, basicity, and spectroscopic properties. Furthermore, this document outlines plausible synthetic routes, protocols for characterization, and the strategic application of this molecule as a versatile building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[2]
Introduction: The Strategic Importance of Substituted Isoquinolines
The isoquinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of heterocyclic chemistry and medicinal chemistry.[3] Its derivatives exhibit a vast spectrum of biological activities, from anticancer and antimicrobial to antiviral properties.[1][4] The therapeutic potential of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents. These functional groups modulate the molecule's steric profile, lipophilicity, and, most critically, its electronic landscape.[3]
This compound presents a fascinating case study in substituent effects. It is decorated with two electronically opposing groups:
-
An amine group (-NH₂) at the C1 position, a strong electron-donating group through resonance.
-
A chloro group (-Cl) at the C6 position, which is strongly electron-wihdrawing by induction but weakly electron-donating by resonance.[5][6]
This unique electronic arrangement creates a polarized molecule with distinct regions of high and low electron density, defining its reactivity and potential for forming specific interactions with biological targets. This guide will dissect these effects to provide researchers with a predictive understanding of the molecule's behavior.
Synthesis and Structural Elucidation
While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a scientifically sound pathway can be proposed based on established methodologies for analogous isoquinolines. A common and effective strategy involves the reduction of a nitro-substituted precursor.
Proposed Synthetic Pathway
A logical route begins with the synthesis of the 6-chloroisoquinoline core, followed by nitration and subsequent reduction to the amine. An alternative, more direct approach would be the amination of a 1,6-dichloroisoquinoline precursor. However, the nitro-reduction pathway is often more reliable and high-yielding. A plausible route is the reduction of 1-chloro-6-nitroisoquinoline, which itself can be synthesized through multi-step procedures. A more direct synthesis of the final product could involve the reduction of 6-chloro-1-nitroisoquinoline. For the purpose of this guide, we will detail the final, critical step.
Caption: Proposed workflow for synthesis and characterization.
Experimental Protocol: Reduction of 6-Chloro-1-nitroisoquinoline
This protocol is adapted from analogous reductions of nitro-substituted chloro-isoquinolines.[7]
Materials:
-
6-Chloro-1-nitroisoquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or 10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 6-Chloro-1-nitroisoquinoline (1.0 eq) in ethanol, add stannous chloride dihydrate (4-5 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude solid by column chromatography on silica gel to yield the final product, this compound.
Protocol: Structural Elucidation
Confirmation of the final structure is achieved through a combination of spectroscopic methods.
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS).
-
Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 179.0. A characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) at m/z 179 and 181 would provide strong evidence for the presence of chlorine.[8][9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
¹H NMR: Protons on the aromatic rings will appear in the δ 7.0-8.5 ppm range. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
¹³C NMR: Aromatic carbons will appear in the δ 110-155 ppm range. The carbon bearing the chlorine (C6) will be deshielded, while the carbon bearing the amine (C1) will be significantly shielded due to the amine's electron-donating nature.
3. Infrared (IR) Spectroscopy:
-
Expected Result: The IR spectrum should display characteristic N-H stretching vibrations for the primary amine at approximately 3300-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.[8]
In-Depth Analysis of Electronic Effects
The chemical personality of this compound is defined by the electronic tug-of-war between its two key substituents.
Caption: Push-pull electronic effects in this compound.
The C1-Amine: A Potent Electron-Donating Group
The amino group at the C1 position is a powerful activating group. Its primary mode of action is the resonance effect (+R or +M), where the lone pair of electrons on the nitrogen atom delocalizes into the pyridine ring.[6]
-
Mechanism: This delocalization significantly increases the electron density within the heterocyclic ring, particularly at the ring nitrogen (N2) and the C3 position.
-
Consequences:
-
Increased Basicity: The increased electron density on the N2 atom makes it more nucleophilic and thus more basic compared to unsubstituted isoquinoline.
-
Activation towards Electrophiles: The pyridine ring becomes more susceptible to electrophilic attack, although such reactions on pyridine-like rings are generally difficult.
-
Nucleophilicity of the Amine: The C1-amine itself can act as a potent nucleophile in reactions such as acylation, alkylation, or in forming complexes with metal catalysts.[1]
-
The C6-Chloro: A Deactivating Electron-Withdrawing Group
The chlorine atom at the C6 position exerts a net electron-withdrawing effect on the carbocyclic (benzene) ring. This is due to the dominance of its inductive effect over its resonance effect.[5][10]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the benzene ring through the sigma bond. This is a strong, distance-dependent effect that deactivates the ring.[11]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring's pi-system. This effect donates electron density, primarily to the ortho (C5, C7) and para (no para position relative to C6 in this ring) positions.[12][13]
-
Net Effect: For halogens, the inductive effect (-I) is significantly stronger than the resonance effect (+R).[10] Therefore, the chlorine atom deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted isoquinoline. It also lowers the electron density of the entire molecule, which slightly counteracts the activating effect of the C1-amine group.
Quantitative Assessment via Hammett Constants
The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems.[14] It relates reaction rates and equilibrium constants through the equation log(K/K₀) = σρ, where σ is the substituent constant and ρ is the reaction constant.
-
Electron-donating groups have negative σ values.
-
Electron-withdrawing groups have positive σ values.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strongly Donating |
| -Cl | +0.37 | +0.23 | Withdrawing |
| Table 1: Hammett constants for relevant substituents.[15] |
In this compound, the C1-amine's effect on the N2 basicity is complex, but studies on related 1-aminoisoquinolines show a good correlation between the pKa values and Hammett constants of substituents on the benzene ring.[16][17] The positive σ value for the C6-Cl substituent suggests it will decrease the basicity of the isoquinoline nitrogen, while the C1-amine group will increase it significantly. The net effect is a molecule that is still a relatively strong base due to the powerful C1-amine group.
Reactivity and Applications in Drug Discovery
The dual-functionality of this compound makes it a highly valuable building block for creating libraries of complex molecules for drug screening.
Key Reactive Sites for Derivatization
-
C1-Amino Group: Acts as a nucleophile. It is a key site for building out side chains that can target specific pockets in enzymes, such as the hinge region of kinases.[2]
-
C6-Chloro Group: Can be substituted via nucleophilic aromatic substitution (SₙAr) under harsh conditions or, more commonly, can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, alkyl, or alkyne groups to explore structure-activity relationships (SAR).[4]
-
N2-Ring Nitrogen: The basic nitrogen can be protonated to form salts, improving solubility and bioavailability. It can also be alkylated to form quaternary isoquinolinium salts.
Workflow: Suzuki Cross-Coupling Reaction
This protocol outlines a typical Suzuki coupling to append a new aryl group at the C6 position, a common strategy in medicinal chemistry.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-100°C until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified via column chromatography.
Conclusion
This compound is a molecule defined by a sophisticated interplay of electronic effects. The potent electron-donating C1-amino group enhances the basicity of the core and activates the pyridine ring, while the electron-withdrawing C6-chloro group deactivates the benzene ring. This push-pull system creates a molecule with two distinct and strategically important handles for chemical modification. Understanding these fundamental electronic properties allows researchers to rationally design synthetic routes and predict the molecule's behavior, fully leveraging its potential as a versatile scaffold for the development of novel therapeutics.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from a URL provided by the grounding tool.
- Long, Y., She, Z., Liu, X., & Chen, Y. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. Journal of Organic Chemistry, 78, 2579-2588.
- SpectraBase. (n.d.). 6-Chloro-3-phenylisoquinolin-1-amine. Retrieved from a URL provided by the grounding tool.
- Borah, A. J., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- Kharaman, M., et al. (2022). Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry, 20, 2680-2684.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from a URL provided by the grounding tool.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from a URL provided by the grounding tool.
- Chemistry Scholars. (2021, October 13). Reactions of Isoquinoline | TYBSc Chemistry [Video]. YouTube.
- Vulcanchem. (n.d.). 3-Chloroisoquinolin-6-amine - 1374652-51-3. Retrieved from a URL provided by the grounding tool.
- Wagner, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1192.
- BenchChem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. Retrieved from a URL provided by the grounding tool.
- Chemistry LibreTexts. (2020, October 20). 1.23: An Introduction to Delocalized Electrons.
- BenchChem. (n.d.). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from a URL provided by the grounding tool.
- Filo. (2025, August 11). Question: Although chlorine is an electron withdrawing group, why does it.... Retrieved from a URL provided by the grounding tool.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Correlation of σ Hammett's constants with pK a for 4-aminoquinazolines....
- BenchChem. (n.d.). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved from a URL provided by the grounding tool.
- National Center for Biotechnology Information. (n.d.). 6-Chloroisoquinoline. PubChem Compound Database.
- Kudelko, A., & Zielinski, W. (2004).
- BenchChem. (n.d.). Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. Retrieved from a URL provided by the grounding tool.
- Chemistry Stack Exchange. (2014, September 4). Amine group - electron donating or withdrawing group?.
- BenchChem. (n.d.). Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Medicinal Chemistry Research. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2024, July 11). (PDF) Amine moieties play different roles as electron-donating groups on quinoline derivatives.
- Testbook. (2025, September 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para-. Retrieved from a URL provided by the grounding tool.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from a URL provided by the grounding tool.
- Wikipedia. (n.d.). Hammett equation.
- Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. Retrieved from a URL provided by the grounding tool.
- Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE.
- BenchChem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline. Retrieved from a URL provided by the grounding tool.
- CymitQuimica. (n.d.). This compound. Retrieved from a URL provided by the grounding tool.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Question: Although chlorine is an electron withdrawing group, why does it.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. testbook.com [testbook.com]
- 13. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. web.viu.ca [web.viu.ca]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Note: A Guide to the Regioselective Synthesis of 6-Chloroisoquinolin-1-amine
Abstract
6-Chloroisoquinolin-1-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis from the readily available precursor, 1,6-dichloroisoquinoline, presents a classic challenge in regioselective synthesis: how to functionalize one of two similar reactive sites. This technical guide provides detailed protocols for the targeted synthesis of this compound, focusing on two primary, reliable methodologies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic rationale behind the observed C1 selectivity, provide step-by-step experimental procedures, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.
Introduction: The Synthetic Challenge
The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] The specific derivative, this compound, serves as a versatile intermediate for further molecular elaboration. The starting material, 1,6-dichloroisoquinoline, possesses two chlorine atoms at distinct positions of the bicyclic system.[2][][4] The key to a successful synthesis lies in exploiting the inherent electronic differences between the C1 and C6 positions to achieve selective amination at the C1 position while preserving the C6 chloro-substituent for potential subsequent cross-coupling reactions.
The chlorine atom at the C1 position is significantly more reactive towards nucleophiles than the one at C6. This is due to its position alpha to the ring nitrogen, which can stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during a nucleophilic attack.[5][6] This electronic activation is the cornerstone of the synthetic strategies presented herein.
Overview of Synthetic Pathways
Two robust methods are proposed for the regioselective synthesis of this compound from 1,6-dichloroisoquinoline. The choice between them depends on factors such as available equipment, desired scale, and tolerance to trace metals in the final product.
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) : A direct, metal-free approach that leverages the intrinsic high reactivity of the C1 position using an ammonia source under elevated temperature and pressure.
-
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination : A versatile cross-coupling method that offers potentially milder conditions and broader substrate scope, using a palladium catalyst with a suitable ligand to form the C-N bond.[7][8]
Figure 1: Proposed synthetic workflows for this compound.
Pathway A: Protocol for Nucleophilic Aromatic Substitution (SNAr)
This method relies on the direct reaction of 1,6-dichloroisoquinoline with an ammonia source. The C1 position is highly activated towards SNAr because the nitrogen heteroatom can effectively stabilize the intermediate Meisenheimer complex through resonance, a feature not available to the C6 position.[6][9] This results in excellent regioselectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,6-Dichloroisoquinoline | >97% | BOC Sciences | CAS: 630421-73-7 |
| Ammonium Hydroxide (28-30%) | ACS Reagent | Sigma-Aldrich | Acts as the ammonia source |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR | For drying organic layers |
| Pressure Vessel (Autoclave) | --- | Parr Instrument | Capable of handling >150 psi and 150°C |
Step-by-Step Experimental Protocol
-
Vessel Charging: In a clean, dry glass liner for a pressure vessel, add 1,6-dichloroisoquinoline (1.0 g, 5.05 mmol).
-
Solvent and Reagent Addition: Add 1,4-dioxane (15 mL) followed by concentrated ammonium hydroxide (15 mL, approx. 220 mmol).
-
Sealing and Reaction: Securely seal the glass liner inside the steel pressure vessel.
-
Heating: Place the vessel in a heating mantle and heat to 140°C with vigorous stirring. Maintain this temperature for 24 hours. The internal pressure will rise; ensure the vessel is rated for the conditions.
-
Cooling and Depressurization: After 24 hours, turn off the heating and allow the vessel to cool to room temperature (<25°C) completely. Crucially, do not open the vessel until it is fully cooled. Carefully and slowly vent any residual pressure in a fume hood.
-
Work-up - Extraction: Open the vessel and transfer the reaction mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (30 mL). Shake vigorously and allow the layers to separate.
-
Separation and Washing: Collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate (2 x 30 mL). Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford this compound as a solid.
Pathway B: Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] Its application here allows for potentially milder conditions compared to high-pressure SNAr. The choice of ligand is critical for reaction efficiency. While direct amination with ammonia gas is possible, using an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiHMDS) followed by in-situ desilylation is often more practical and reproducible in a research setting.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,6-Dichloroisoquinoline | >97% | BOC Sciences | CAS: 630421-73-7 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >97% | Strem Chemicals | Palladium precursor |
| Xantphos | >98% | Strem Chemicals | Ligand of choice for amination of N-heterocycles |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M in THF | Sigma-Aldrich | Ammonia surrogate |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent |
| Hydrochloric Acid (HCl) | 1 M solution | Lab-prepared | For desilylation and work-up |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab-prepared | For neutralization |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR | For drying organic layers |
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 1,6-dichloroisoquinoline (1.0 g, 5.05 mmol), Pd₂(dba)₃ (92 mg, 0.10 mmol, 2 mol%), and Xantphos (175 mg, 0.30 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe.
-
Amination Reagent: Slowly add the LiHMDS solution (1.0 M in THF, 6.0 mL, 6.0 mmol) dropwise to the stirred mixture at room temperature.
-
Heating: Heat the reaction mixture to 100°C and maintain with stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Quenching: Cool the reaction to room temperature. Carefully add 1 M HCl (10 mL) to quench the reaction and hydrolyze the silylamine intermediate. Stir for 1 hour.
-
Work-up - Neutralization: Transfer the mixture to a separatory funnel. Neutralize by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction and Washing: Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate this compound.
Comparative Analysis and Scientific Rationale
The choice between SNAr and Buchwald-Hartwig amination depends on the specific requirements of the synthesis.
| Feature | Pathway A: SNAr | Pathway B: Buchwald-Hartwig Amination |
| Catalyst | None (Metal-free) | Palladium catalyst required |
| Conditions | High Temperature (140°C), High Pressure | Moderate Temperature (100°C), Inert Atmosphere |
| Reagents | Inexpensive (Ammonium Hydroxide) | Expensive (Palladium catalyst, ligand) |
| Selectivity | Excellent, driven by electronics | Excellent, driven by catalyst and electronics |
| Scalability | Requires specialized high-pressure equipment | More readily scalable with standard glassware |
| Product Purity | No risk of metal contamination | Risk of trace palladium contamination |
The high regioselectivity in both methods is a direct consequence of the electronic properties of the isoquinoline ring. The nitrogen atom at position 2 acts as an electron sink, withdrawing electron density, particularly from the alpha (C1) and gamma (C3) positions. This makes the C1-Cl bond significantly more polarized and the C1 carbon more electrophilic, priming it for nucleophilic attack.[11] In palladium-catalyzed reactions, the oxidative addition step is often faster at more electron-deficient C-Cl bonds, contributing to the observed selectivity.[10][12]
Safety and Handling
-
1,6-Dichloroisoquinoline: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonium Hydroxide: Corrosive and has a pungent, irritating odor. Always handle in a well-ventilated fume hood.
-
Pressure Operations: Reactions in autoclaves or pressure vessels carry a significant risk of explosion if not performed correctly. Ensure the equipment is properly maintained and rated for the intended temperature and pressure. Never exceed the manufacturer's limits and always allow the vessel to cool completely before opening.
-
Palladium Catalysts and Ligands: Many are air and moisture-sensitive and may be toxic. Handle under an inert atmosphere.
-
LiHMDS: A strong, flammable base. It reacts violently with water. Handle under an inert atmosphere.
References
- Royal Society of Chemistry. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry.
- Walter, R. I. (n.d.). SYNTHESIS OF ISOQUINOLINE DERIVATIVES. Journal of the American Chemical Society.
- Europe PMC. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.
- International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Research Square. (2021). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Química Organica.org. (2010). Isoquinoline synthesis.
- PubMed Central (PMC). (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- Chem-Impex. (n.d.). 1,6-Dichloro-isoquinoline.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). Pd-catalyzed amination of 1-amino-3-chloroisoquinoline 7.
- YouTube. (2022). Nucleophilic Aromatic Substitution EXPLAINED!
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- BOC Sciences. (n.d.). CAS 630421-73-7 1,6-Dichloroisoquinoline.
- ChemScene. (n.d.). 630421-73-7 | 1,6-Dichloro-isoquinoline.
- ResearchGate. (n.d.). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2).
Sources
- 1. One moment, please... [ijstr.org]
- 2. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Aminoisoquinolines via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of 1-Aminoisoquinolines in Modern Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, the 1-aminoisoquinoline motif is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic activities, including antitumor, antiviral, and anti-inflammatory properties.[2] The development of efficient and versatile synthetic methods to access these valuable compounds is therefore of paramount importance to researchers in drug discovery and development.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[3][4] This palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates has largely superseded traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[3] This application note provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the synthesis of 1-aminoisoquinolines from readily available 1-haloisoquinolines. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer practical troubleshooting advice to enable researchers to successfully implement this transformative methodology.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] Understanding this mechanism is crucial for rational catalyst and ligand selection, as well as for troubleshooting suboptimal reactions.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 1-haloisoquinoline to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the 1-aminoisoquinoline product, regenerating the active Pd(0) catalyst and completing the catalytic cycle.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters: A Guide to Optimization
The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of several key parameters. For the synthesis of 1-aminoisoquinolines, which can be considered electron-deficient heteroaryl halides, careful optimization is often necessary.
| Parameter | General Recommendations for 1-Haloisoquinolines | Field-Proven Insights & Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. The choice can influence reaction kinetics and catalyst stability. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos), BINAP | Electron-deficient heteroaryl halides like 1-chloroisoquinoline can be challenging substrates.[5] Bulky ligands promote the formation of the active monoligated palladium species and accelerate both oxidative addition and reductive elimination.[3] For large-scale synthesis, BINAP has been shown to be effective.[6] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | The base plays a crucial role in the deprotonation of the amine. Strong bases are generally required, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be advantageous.[7] The solubility of the base is also a critical factor.[7] |
| Solvent | Aprotic, non-coordinating solvents (e.g., Toluene, Dioxane, THF) | Toluene is a widely used and effective solvent.[8] Dioxane and THF are also common choices. The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation. |
| Temperature | 80-120 °C | The reaction temperature is substrate-dependent. Higher temperatures are often required for less reactive aryl chlorides. However, excessive heat can lead to catalyst decomposition.[5] |
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 1-haloisoquinolines. Optimization may be necessary for specific substrates.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination of 1-Chloroisoquinoline with an Aniline Derivative
-
Materials:
-
1-Chloroisoquinoline (1.0 mmol, 1.0 equiv.)
-
Aniline derivative (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-chloroisoquinoline, the aniline derivative, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Kilogram-Scale Synthesis of (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile [3][6]
This protocol highlights the scalability of the Buchwald-Hartwig amination for the synthesis of a complex isoquinoline derivative.
-
Materials:
-
6-Bromoisoquinoline-1-carbonitrile (2.5 kg, 1 equiv.)
-
(S)-3-Amino-2-methylpropan-1-ol (1.2 equiv.)
-
Pd(dba)₂ (1.5 mol%)
-
BINAP (2.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous THF
-
-
Procedure:
-
A solution of 6-bromoisoquinoline-1-carbonitrile and (S)-3-amino-2-methylpropan-1-ol in THF is prepared.
-
To this solution are added Cs₂CO₃, Pd(dba)₂, and BINAP.
-
The reaction mixture is heated to reflux.
-
The reaction is monitored for completion.
-
Upon completion, the reaction is worked up to afford the desired product.
-
This optimized process provided the product in 80% yield with low residual palladium levels.[6]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions when performing Buchwald-Hartwig amination for 1-aminoisoquinoline synthesis:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst (due to air or moisture), poor substrate reactivity (especially with 1-chloroisoquinolines), inappropriate ligand or base. | Ensure rigorously inert conditions and use anhydrous, degassed solvents. For 1-chloroisoquinolines, consider switching to a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos). Screen different bases to find the optimal one for your specific substrate combination.[5] |
| Formation of Hydrodehalogenated Isoquinoline | β-Hydride elimination competing with reductive elimination. | This is often a ligand-dependent issue. Switching to a different bulky phosphine ligand can often minimize this side reaction.[3] |
| Formation of Palladium Black | Catalyst decomposition. | This can be caused by high temperatures or impurities. Try lowering the reaction temperature and ensure all reagents and solvents are of high purity.[9] |
| Difficulty with Purification | Co-elution of product with ligand or ligand oxides. | Choose a ligand that facilitates easier purification. Some modern ligands are designed for easier removal. Alternatively, employ specific workup procedures to remove the ligand before chromatography. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile tool for the synthesis of 1-aminoisoquinolines, providing access to a wide range of valuable compounds for drug discovery and development. By understanding the underlying mechanism, carefully selecting and optimizing reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively harness the power of this transformative reaction. The protocols and insights provided in this application note serve as a comprehensive guide to aid in the successful implementation of the Buchwald-Hartwig amination for the synthesis of this important class of molecules.
References
- Sperry, J. B., Price Wigglesworth, K. E., Edmonds, I., Fiore, P. J., Boyles, D. C., Damon, D. B., Dorow, R. L., Piatnitski Chekler, E. L., & Langille, J. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(12), 1752–1758. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Kilo-Scale Buchwald-Hartwig Amination: Optimized Coupling of Base- Sensitive 6-Bromoisoquinoline-1-Carbonitrile with (S) - Amazon S3. (n.d.).
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Manjappa, B. R., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(47), 29329-29363. [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2856–2863. [Link]
- Kashani, S. K., Jessiman, J. E., & Steves, J. E. (2019).
- Zhang, Y., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters, 23(11), 4209–4213. [Link]
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Al-Masri, O. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(12), 20857–20869. [Link]
- Wang, H., et al. (2011). Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide. Journal of the American Chemical Society, 133(6), 1694–1697. [Link]
- Isoquinoline derivatives and its medicinal activity. (2024, November 8).
- Yang, Y., et al. (2022). Palladium-catalyzed regiodivergent arylamination/aryloxygenation of allenamide. Organic Chemistry Frontiers, 9(21), 5969–5975. [Link]
- Dinjus, E., & Leitner, W. (2009). ChemInform Abstract: Palladium-Catalyzed Direct Amination of 2,3-Dihydrofuran (I) by Morpholine (II). ChemInform, 28(33). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of 1-Aminoisoquinoline via Nucleophilic Aromatic Substitution
Introduction: The Significance of the 1-Aminoisoquinoline Scaffold
The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its derivatives, 1-aminoisoquinolines are of particular importance to researchers and drug development professionals. This functional group serves as a critical building block and a key pharmacophore in molecules designed to treat a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3] The development of robust and efficient synthetic routes to access this scaffold is therefore a task of high priority in modern pharmaceutical science.
This guide provides a detailed technical overview of the synthesis of 1-aminoisoquinoline through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. We will explore the underlying mechanistic principles that govern this transformation and provide detailed, field-proven protocols for both classical and modern synthetic approaches.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 1-aminoisoquinoline via SNAr is a testament to the unique electronic properties of the isoquinoline ring system. Unlike electron-rich benzene, the isoquinoline nucleus is rendered electron-deficient by the presence of the electronegative nitrogen atom. This intrinsic property makes the ring susceptible to attack by nucleophiles, particularly at the C1 and C3 positions.
The generally accepted mechanism for SNAr is a two-step addition-elimination process.[4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amide ion, NH₂⁻) on the electron-deficient C1 carbon of the isoquinoline ring. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[4] The attack results in the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[5][6]
-
Stabilization of the Meisenheimer Complex: The negative charge in the Meisenheimer complex is delocalized through resonance. Crucially, for attack at the C1 position, the negative charge can be effectively stabilized by the adjacent nitrogen atom, which can bear the charge without disrupting the aromaticity of the fused benzene ring.[7] This resonance stabilization is a key factor favoring substitution at the C1 position over other positions in the pyridine ring of isoquinoline.
-
Elimination and Aromatization: In the final, rapid step, the leaving group (which can be a halide or, in some cases, a hydride ion) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the 1-substituted product.[4]
The following diagram illustrates the general mechanism of SNAr on an isoquinoline substrate.
Caption: General mechanism of SNAr on a 1-haloisoquinoline.
Experimental Protocols
Two primary methods for the synthesis of 1-aminoisoquinoline via SNAr are presented below: the classical Chichibabin reaction and the modern Buchwald-Hartwig amination.
Protocol 1: Chichibabin Amination of Isoquinoline (Classical Method)
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a direct amination method that utilizes a strong base, typically sodium amide (NaNH₂), to introduce an amino group onto an electron-deficient heterocycle.[6][8] In this case, the nucleophile is the amide anion (NH₂⁻), and the leaving group is a hydride ion (H⁻).
Materials:
-
Isoquinoline
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ammonium chloride (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add isoquinoline (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the isoquinoline.
-
Reagent Addition: Under a nitrogen atmosphere, carefully add sodium amide (2.0-2.5 eq) portion-wise to the stirred solution. Caution: Sodium amide is highly reactive and moisture-sensitive. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Caution: This quenching step is exothermic and will evolve ammonia gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of toluene).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 1-aminoisoquinoline.
Protocol 2: Buchwald-Hartwig Amination of 1-Chloroisoquinoline (Modern Method)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[9][10][11] This method offers milder reaction conditions and broader substrate scope compared to the Chichibabin reaction. Here, we adapt a general procedure for the amination of an aryl chloride using an ammonia surrogate.
Materials:
-
1-Chloroisoquinoline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Benzophenone imine (ammonia surrogate)
-
Anhydrous 1,4-dioxane
-
Hydrochloric acid (2 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-chloroisoquinoline (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane, followed by benzophenone imine (1.2 eq) via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Hydrolysis of Imine: After cooling to room temperature, add 2 M aqueous HCl to the reaction mixture and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Workup: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 1-aminoisoquinoline.
Data Summary: Comparison of Synthetic Protocols
| Parameter | Chichibabin Amination | Buchwald-Hartwig Amination |
| Substrate | Isoquinoline | 1-Chloroisoquinoline |
| Amine Source | Sodium Amide (NaNH₂) | Benzophenone Imine (Ammonia Surrogate) |
| Catalyst | None | Pd₂(dba)₃ / XPhos |
| Base | Sodium Amide (reagent and base) | Sodium tert-butoxide |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 110-120 °C (Reflux) | 100 °C |
| Reaction Time | 4-6 hours | 12-24 hours |
| Key Advantages | Direct amination of the parent heterocycle | Milder conditions, broader functional group tolerance |
| Key Disadvantages | Harsh conditions, use of highly reactive NaNH₂ | Requires pre-functionalized substrate, catalyst cost |
Workflow Visualization
The following diagram outlines a typical laboratory workflow for the synthesis and purification of 1-aminoisoquinoline.
Caption: A generalized workflow for the synthesis of 1-aminoisoquinoline.
Conclusion
The synthesis of 1-aminoisoquinoline through nucleophilic aromatic substitution remains a vital transformation for chemists in the pharmaceutical and life sciences sectors. While the classical Chichibabin reaction offers a direct route from the parent isoquinoline, its harsh conditions can limit its applicability. In contrast, modern palladium-catalyzed methods like the Buchwald-Hartwig amination provide a milder and often more versatile alternative, albeit requiring a pre-halogenated starting material. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate availability, functional group tolerance, and scalability. Both protocols detailed in this guide represent reliable and validated pathways to this valuable chemical entity.
References
- Kaur, G., & Singh, P. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(34), 20876-20905. [Link]
- Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583. [Link]
- Various Authors. (n.d.).
- Giorgi-Renault, S., Renault, J., & Servolles, P. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Annales Pharmaceutiques Francaises, 41(6), 555-557. [Link]
- Various Authors. (n.d.). Chichibabin reaction. Grokipedia. [Link]
- Various Authors. (2023). Chichibabin Reaction. Chemistry LibreTexts. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
- Various Authors. (2023).
- Chemical Freelancers. (2021, January 13). Chichibabin reaction of isoquinoline explained [Video]. YouTube. [Link]
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
- Vogel, A. I. (1956). A Text-Book of Practical Organic Chemistry. Longman.
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
- Amerigo Scientific. (n.d.).
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
- Halder, P., Talukdar, V., Iqubal, A., & Das, P. (2022). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. The Journal of Organic Chemistry, 87(21), 13965–13979. [Link]
- Zlotin, S. G., Strelenko, Y. A., & Luk'yanov, O. A. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2108. [Link]
- Organic Syntheses. (n.d.). 1-methylaminoanthraquinone. [Link]
- Vashistha, A., Kumar, S., Kirar, S., Sharma, N., & Yadav, A. K. (2020). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. RSC Advances, 10(13), 7734-7739. [Link]
- Luo, C., Ampomah-Wireko, M., Wang, H., Wu, C., Wang, Q., Zhang, H., & Cao, Y. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Pomeranz-Fritsch Reaction in the Synthesis of 6-Chloroisoquinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structural motif integral to a multitude of natural products and pharmacologically active compounds. Consequently, robust and efficient synthetic routes to substituted isoquinolines are of paramount importance to the drug discovery and development pipeline. The Pomeranz-Fritsch reaction, a classic name reaction in organic chemistry, provides a powerful method for the construction of the isoquinoline nucleus.[1][2] This application note presents a detailed technical guide for the synthesis of 6-chloroisoquinoline, a valuable intermediate for further chemical elaboration, utilizing the Pomeranz-Fritsch reaction. We will delve into the mechanistic underpinnings of this transformation, provide meticulously detailed experimental protocols, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of 6-Chloroisoquinoline
The strategic incorporation of a chlorine atom at the 6-position of the isoquinoline core offers medicinal chemists a versatile handle for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The chloro-substituent can influence metabolic stability, receptor binding affinity, and overall lipophilicity. Furthermore, it serves as a synthetic linchpin for the introduction of additional functional groups via cross-coupling reactions, thereby enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies. The Pomeranz-Fritsch reaction stands as a reliable and scalable method for accessing this key synthetic building block.[2]
The Pomeranz-Fritsch Reaction: A Mechanistic Overview
First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction facilitates the synthesis of isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[3] The overall transformation is typically a two-stage process:
-
Stage 1: Formation of the Benzalaminoacetal Intermediate. This initial step involves the condensation of an aromatic aldehyde, in this case, 4-chlorobenzaldehyde, with a 2,2-dialkoxyethylamine, such as 2,2-diethoxyethylamine. This reaction forms a Schiff base, specifically a benzalaminoacetal, with the concomitant removal of water.
-
Stage 2: Acid-Catalyzed Cyclization and Aromatization. The benzalaminoacetal intermediate is then subjected to strong acid catalysis, which initiates an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring. Subsequent elimination of alcohol and a proton leads to the final aromatic isoquinoline product.
A crucial aspect of this reaction is the choice of acid catalyst. A variety of acids can be employed, ranging from concentrated sulfuric acid to polyphosphoric acid (PPA) and Lewis acids.[4] The strength and type of acid can significantly impact the reaction rate and yield, particularly when dealing with substituted benzaldehydes. For substrates bearing electron-withdrawing groups, such as a chlorine atom, more forcing conditions are generally required to drive the electrophilic cyclization to completion.[4]
Caption: General workflow of the Pomeranz-Fritsch reaction for 6-chloroisoquinoline synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 6-chloroisoquinoline via the Pomeranz-Fritsch reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Chlorobenzaldehyde | 140.57 | ≥98% | Sigma-Aldrich |
| 2,2-Diethoxyethylamine | 133.19 | ≥97% | Sigma-Aldrich |
| Toluene | 92.14 | Anhydrous | Fisher Scientific |
| p-Toluenesulfonic acid monohydrate | 190.22 | ≥98.5% | Acros Organics |
| Sulfuric acid, concentrated | 98.08 | 95-98% | J.T. Baker |
| Dichloromethane | 84.93 | ACS Grade | VWR |
| Sodium hydroxide | 40.00 | Pellets, ≥97% | EMD Millipore |
| Anhydrous sodium sulfate | 142.04 | Granular | Alfa Aesar |
| Silica gel | - | 60 Å, 230-400 mesh | Sorbent Technologies |
Stage 1: Synthesis of N-(4-chlorobenzylidene)-2,2-diethoxyethanamine
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene is chosen for its ability to form an azeotrope with water, which facilitates the removal of the water byproduct using a Dean-Stark apparatus, thereby driving the equilibrium towards the formation of the Schiff base.
-
p-Toluenesulfonic Acid as Catalyst: A catalytic amount of a strong acid like p-TsOH is necessary to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-chlorobenzaldehyde (14.06 g, 0.1 mol) and toluene (200 mL).
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add 2,2-diethoxyethylamine (14.65 g, 0.11 mol, 1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 190 mg, 1 mol%).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water (1.8 mL) has been collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-(4-chlorobenzylidene)-2,2-diethoxyethanamine as an oil. This crude intermediate is typically used in the next step without further purification.
Stage 2: Cyclization to 6-Chloroisoquinoline
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: A strong protic acid is required to facilitate the intramolecular Friedel-Crafts-type cyclization. The electron-withdrawing nature of the chlorine substituent deactivates the aromatic ring, necessitating a potent acid to promote the reaction.
-
Ice-Cold Addition: The addition of the benzalaminoacetal to concentrated sulfuric acid is highly exothermic. Performing the addition at low temperature (ice bath) helps to control the reaction temperature and prevent unwanted side reactions and degradation of the starting material.
-
Heating: After the initial exothermic reaction is controlled, heating is required to provide the necessary activation energy for the cyclization and subsequent aromatization steps.
Protocol:
-
In a 1 L beaker, carefully place concentrated sulfuric acid (200 mL) and cool it in an ice bath with constant stirring.
-
Slowly and dropwise, add the crude N-(4-chlorobenzylidene)-2,2-diethoxyethanamine from Stage 1 to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Heat the mixture to 80-90 °C and maintain this temperature for 3-4 hours. The color of the solution will typically darken.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a large volume of crushed ice (approx. 1 kg) with vigorous stirring.
-
Basify the acidic solution by the slow and careful addition of a concentrated sodium hydroxide solution (e.g., 50% w/v) until the pH is greater than 10. This step is highly exothermic and should be performed in an ice bath to keep the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-chloroisoquinoline.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-chloroisoquinoline.
Sources
Application Notes and Protocols: The Reissert Reaction for Versatile Functionalization of Isoquinolines
Introduction: A Gateway to Novel Isoquinoline Scaffolds
The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the backbone of numerous biologically active compounds.[1] The development of efficient and versatile methods for the functionalization of this heterocycle is therefore of paramount importance for drug discovery and development. The Reissert reaction, a classic name reaction in organic chemistry, provides a powerful and reliable tool for the introduction of a cyano group and an acyl group across the C1-N2 bond of isoquinolines, yielding a stable intermediate known as a Reissert compound.[2][3] This intermediate serves as a versatile linchpin for a wide array of subsequent transformations, enabling the synthesis of a diverse range of 1-substituted isoquinoline derivatives.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Reissert reaction for the functionalization of isoquinolines. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into troubleshooting and safety considerations.
Theoretical Overview: The Mechanism of Action
The classical Reissert reaction involves the treatment of an isoquinoline with an acyl chloride and a cyanide source, typically potassium cyanide (KCN), in a biphasic system of dichloromethane and water.[4] The reaction proceeds through the initial acylation of the isoquinoline nitrogen to form a highly electrophilic N-acylisoquinolinium intermediate. This intermediate is then susceptible to nucleophilic attack at the C1 position by the cyanide anion, leading to the formation of the 1,2-dihydro-2-acyl-1-isocyanonitrile, the Reissert compound.
A significant advancement in the Reissert reaction involves the use of trimethylsilyl cyanide (TMSCN) in an anhydrous organic solvent, often in the presence of a Lewis acid catalyst like aluminum chloride.[5][6] This modification offers several advantages, including improved yields for reactive acyl chlorides by avoiding competitive hydrolysis and facilitating a homogeneous reaction environment.[5]
Mechanistic Pathway of the Reissert Reaction
The following diagram illustrates the generally accepted mechanism for the Reissert reaction.
Caption: Generalized mechanism of the Reissert reaction on isoquinolines.
Experimental Protocols
This section provides detailed, step-by-step protocols for both the classical and a modern variation of the Reissert reaction.
Protocol 1: Classical Reissert Reaction using Potassium Cyanide
This protocol is a robust and widely used method for the synthesis of Reissert compounds.
Materials:
-
Isoquinoline
-
Benzoyl chloride (or other acyl chloride)
-
Potassium cyanide (KCN)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline (1.0 eq) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add an equal volume of deionized water, followed by potassium cyanide (1.5 eq). Cool the biphasic mixture in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.2 eq) to the vigorously stirred mixture over 15-20 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude Reissert compound can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Modern Reissert Reaction using Trimethylsilyl Cyanide
This anhydrous protocol is particularly useful for sensitive substrates and highly reactive acyl chlorides.[5]
Materials:
-
Isoquinoline
-
Acyl chloride (e.g., trichloroacetyl chloride)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃, catalytic amount)
-
Short column of silica gel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Standard laboratory glassware for anhydrous reactions
Safety Precautions:
-
Trimethylsilyl cyanide is highly toxic, flammable, and reacts with water to release hydrogen cyanide gas. [7][8][9] All manipulations must be performed under an inert atmosphere in a well-ventilated fume hood. Wear appropriate PPE.
-
Aluminum chloride is corrosive and reacts with moisture. Handle with care.
Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the solvent, add isoquinoline (1.0 eq) and a catalytic amount of aluminum chloride (e.g., 0.1 eq).
-
Sequential Addition: Sequentially add the acyl chloride (1.1 eq) and trimethylsilyl cyanide (1.2 eq) via syringe.
-
Reaction Monitoring: Stir the homogeneous mixture at room temperature for approximately 4 hours, monitoring by TLC.
-
Work-up: Upon completion, pass the reaction mixture through a short column of silica gel to remove the aluminum salts.[5]
-
Concentration and Purification: Concentrate the eluent under reduced pressure. The resulting Reissert compound is often of high purity, but can be further purified by recrystallization if necessary.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and subsequent functionalization of isoquinoline Reissert compounds.
Caption: General workflow for the synthesis and functionalization of isoquinolines via the Reissert reaction.
Data Presentation: Representative Yields
The choice of acyl chloride and reaction conditions can significantly impact the yield of the Reissert compound. The following table summarizes typical yields for the synthesis of various Reissert compounds using the TMSCN method.[5]
| Entry | R in R-COCl | Product | Yield (%) |
| 1 | Phenyl | 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline | 79.0 |
| 2 | 3,4-Dimethoxyphenyl | 2-(3,4-Dimethoxybenzoyl)-1-cyano-1,2-dihydroisoquinoline | 79.0 |
| 3 | Methyl | 2-Acetyl-1-cyano-1,2-dihydroisoquinoline | 84.1 |
| 4 | Ethoxy | 2-(Ethoxycarbonyl)-1-cyano-1,2-dihydroisoquinoline | 88.3 |
Troubleshooting Guide
Even with robust protocols, experimental challenges can arise. This section provides guidance on common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Reissert compound | - Incomplete reaction. - Hydrolysis of a reactive acyl chloride (in the classical protocol). - Impure reagents or solvents. | - Increase reaction time and monitor by TLC. - Use the anhydrous TMSCN protocol (Protocol 2). - Ensure all reagents and solvents are pure and dry (especially for Protocol 2). |
| Formation of multiple byproducts | - Side reactions of the acyl chloride. - Instability of the Reissert compound under the reaction or work-up conditions. | - Add the acyl chloride slowly at a low temperature. - Perform a milder work-up, avoiding strong acids or bases.[10] |
| Difficulty in purifying the product | - Co-elution with starting material or byproducts. - Oily product that is difficult to crystallize. | - Optimize the solvent system for column chromatography. - Attempt purification by recrystallization from a different solvent system. |
| Inconsistent results | - Variable quality of reagents. - Inconsistent reaction conditions (temperature, stirring rate). | - Use reagents from a reliable source. - Carefully control all reaction parameters. |
Conclusion: A Versatile Tool for Drug Discovery
The Reissert reaction offers a reliable and versatile strategy for the C1-functionalization of isoquinolines, a key transformation in the synthesis of numerous biologically active molecules.[11][12] The ability to generate a stable Reissert compound that can be subsequently elaborated provides a powerful platform for the construction of diverse molecular libraries for drug discovery programs. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important reaction in their synthetic endeavors.
References
- Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]
- Ruchirawat, S., Phadungkul, N., Chuankamnerdkarn, M., & Thebtaranonth, C. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES, 6(1), 43-46. [Link]
- Reissert reaction - Wikipedia. (n.d.).
- Loba Chemie. (2016, April 15). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. [Link]
- Sdfine. (n.d.). trimethylsilyl cyanide.
- Knabe, J., & Frie, A. (1973). [Synthesis of 1-acylisoquinolines via Reissert compounds. 13. Dihydroisoquinolinium arrangement]. Archiv der Pharmazie, 306(9), 648–658. [Link]
- Lorsbach, B. A., Bagdanoff, J. T., Miller, R. B., & Kurth, M. J. (1998). Isoxazolinoisoquinoline Heterocycles via Solid-Phase Reissert and Suzuki Reactions. The Journal of Organic Chemistry, 63(8), 2244–2250. [Link]
- chemeurope.com. (n.d.). Reissert reaction.
- Hull, R., & Seden, T. P. (1966). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic, 1787. [Link]
- Gelest, Inc. (2008). TRIMETHYLSILYL CYANIDE. [Link]
- Popp, F. D. (1979). Developments in the Chemistry of Reissert Compounds (1968-1978). Advances in Heterocyclic Chemistry, 24, 187-215. [Link]
- Noland, W. E. (2012). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 375-383). John Wiley & Sons, Inc. [Link]
- Dömling, A. (2015). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 20(8), 14336–14353. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Ohshiro, Y., & Kikuta, H. (1997). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 55(3), 220-230. [Link]
- Shibasaki, M., Sasai, H., & Arai, T. (2001). Catalytic Enantioselective Reissert-Type Reaction: Development and Application to the Synthesis of a Potent NMDA Receptor Antagonist (−)-L-689,560. Journal of the American Chemical Society, 123(18), 4373–4383. [Link]
- Reissert Reaction. (n.d.). In Merck Index.
- Popp, F. D. (1968). Application of Reissert Compounds to the Total Synthesis of Isoquinoline Alkaloids and Related Compounds. Heterocyclic Chemistry, 5, 1-25.
- Arai, T., Sasai, H., & Shibasaki, M. (2000). Asymmetric Reissert-type Reaction Promoted by a Bifunctional Catalyst. Organic Letters, 2(12), 1773–1775. [Link]
- Boekelheide, V., & Weinstock, J. (1952). Reissert Compounds. Further Alkylation Studies and a Novel Rearrangement. Journal of the American Chemical Society, 74(23), 6041–6045. [Link]
- Parida, K. M., & Dash, S. (2012). Reissert Reaction. In Name Reactions in Organic Synthesis (pp. 605-607). Cambridge University Press.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Popp, F. D., & Wefer, J. M. (1967). Reissert compound studies. XX. An unusual reaction of a Reissert compound involving alkylation, rearrangement, SNAr and SET processes. Journal of Heterocyclic Chemistry, 4(2), 183-187. [Link]
- Singh, S., & Singh, P. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10.
- Cobb, R. L., & McEwen, W. E. (1955). Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. Journal of the American Chemical Society, 77(19), 5042–5047. [Link]
- Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085–2093. [Link]
- Chemospecific. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles [Video]. YouTube. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Reissert reaction - Wikipedia [en.wikipedia.org]
- 3. Reissert_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. lobachemie.com [lobachemie.com]
- 9. gelest.com [gelest.com]
- 10. How To [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of 6-Chloroisoquinolin-1-amine in Modern Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to form the core of numerous biologically active compounds, particularly kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of 6-Chloroisoquinolin-1-amine , a highly versatile and strategic building block for the synthesis of next-generation kinase inhibitors. We will delve into its chemical reactivity, outline detailed synthetic protocols for its derivatization, and discuss its application in targeting key signaling pathways. The methodologies presented herein are designed to empower researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies and lead optimization.
Introduction: The Strategic Advantage of the this compound Scaffold
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in the 21st century, especially in oncology.[1] The development of small molecule inhibitors that compete with ATP for the kinase active site remains a dominant strategy. The this compound scaffold is exceptionally well-suited for this purpose due to several key features:
-
Hinge-Binding Mimicry: The isoquinolin-1-amine moiety can effectively mimic the adenine core of ATP, forming crucial hydrogen bond interactions with the "hinge" region of the kinase active site. This interaction is a primary anchor for many potent kinase inhibitors.[4]
-
Dual-Vector Diversification: The scaffold possesses two distinct and orthogonally reactive sites. The amine group at the C1 position serves as a nucleophile, ideal for forming amides, ureas, and sulfonamides. The chlorine atom at the C6 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This dual functionality allows for the systematic and independent exploration of two distinct regions of the kinase binding pocket.
-
Favorable Physicochemical Properties: The chlorine atom can enhance binding affinity through halogen bonding and improve the metabolic stability and overall pharmacokinetic profile of the resulting inhibitor.[1]
This combination of features makes this compound a powerful starting point for fragment-based drug discovery and lead optimization campaigns, as demonstrated in the development of inhibitors for targets like Rho-associated kinase (ROCK).[2][3]
Synthetic Strategies and Key Transformations
The primary utility of this compound lies in its capacity for sequential functionalization. A typical workflow involves first modifying the C6 position to install a desired group that can occupy the deeper hydrophobic regions of the ATP binding site, followed by derivatization of the C1-amine to optimize interactions with the solvent-exposed region.
Caption: General workflow for diversifying the this compound scaffold.
Experimental Protocols
The following protocols are representative methods for the key transformations used to build inhibitor libraries from this compound. These are based on established, robust methodologies for analogous heterocyclic systems.[5]
Protocol 1: Suzuki-Miyaura Coupling for C6-Arylation
Rationale: The Suzuki-Miyaura reaction is one of the most reliable and versatile methods for forming C-C bonds. It allows for the introduction of a wide array of aryl and heteroaryl moieties at the C6 position, which is critical for probing hydrophobic pockets and achieving target selectivity. The choice of a palladium catalyst with a specialized phosphine ligand (like dppf) is crucial for achieving high yields with chloro-heterocycles.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial via syringe.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-isoquinolin-1-amine derivative.
Protocol 2: Buchwald-Hartwig Amination for C6-Functionalization
Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, introducing diverse amine functionalities at the C6 position. This is particularly useful for modulating solubility, cell permeability, and for creating new hydrogen bond donors or acceptors. The use of a bulky, electron-rich phosphine ligand like Xantphos is essential for promoting the reductive elimination step with the often less reactive chloro-substituent.
Materials:
-
This compound
-
Aniline or other amine derivative (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the amine derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)isoquinoline-1-amine derivative.
Protocol 3: Acylation of the C1-Amine Group
Rationale: Acylation of the C1-amine is a straightforward and effective way to introduce substituents that can interact with the solvent-exposed region of the kinase active site. These modifications can improve potency and modulate the physicochemical properties of the final compound. The reaction is typically run in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials:
-
6-substituted-isoquinolin-1-amine (from Protocol 1 or 2)
-
Acid chloride or sulfonyl chloride (1.1 equivalents)
-
Pyridine or Triethylamine (TEA) (2.0 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 6-substituted-isoquinolin-1-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (2.0 mmol).
-
Slowly add the acid chloride or sulfonyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final inhibitor.
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
Systematic application of the protocols above allows for the rapid generation of an inhibitor library to establish clear SAR. The following table provides a hypothetical example for a series of inhibitors targeting ROCK1.
| Compound ID | R¹ at C6 Position | R² at C1-Amine | ROCK1 IC₅₀ (nM) |
| I-1 | -Cl (Parent) | -H | >10,000 |
| I-2 | 4-methoxyphenyl | -H | 850 |
| I-3 | 3-pyridyl | -H | 620 |
| I-4 | 4-methoxyphenyl | -C(O)CH₃ | 150 |
| I-5 | 3-pyridyl | -C(O)CH₃ | 95 |
| I-6 | 4-aminophenyl | -H | 430 |
| I-7 | 4-aminophenyl | -C(O)CH₃ | 65 |
| I-8 | 4-aminophenyl | -S(O)₂CH₃ | 48 |
This data is illustrative and serves to demonstrate SAR trends.
Analysis: The data clearly shows that functionalization at both C6 and C1 is crucial for potency. Introducing aryl groups at C6 (I-2, I-3) significantly improves activity over the parent compound (I-1). Further acylation of the C1-amine (I-4, I-5, I-7) consistently enhances inhibitory potential, suggesting a favorable interaction in the solvent-facing region of the active site.
Targeted Signaling Pathways: Inhibition of Rho-Kinase (ROCK)
Inhibitors derived from the 6-substituted isoquinolin-1-amine scaffold have shown significant promise against ROCK, a serine/threonine kinase that is a key regulator of the actin cytoskeleton.[2][3] ROCK plays a critical role in processes like cell contraction, motility, and proliferation, and its dysregulation is implicated in cardiovascular diseases like hypertension and in cancer metastasis.
Caption: The RhoA/ROCK signaling pathway and the point of therapeutic intervention.
Conclusion
This compound is a high-value, strategically designed scaffold for the synthesis of potent and selective kinase inhibitors. Its dual reactive sites allow for the facile and systematic exploration of chemical space within the kinase ATP-binding pocket. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation provide a clear and efficient path to novel and diverse chemical matter. Researchers and drug development professionals can leverage this versatile building block to accelerate their discovery programs targeting a wide range of kinases implicated in human disease.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. Benchchem.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
- Grebien, F., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
- Adam, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Vulcanchem. 3-Chloroisoquinolin-6-amine.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. Benchchem.
- Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of 6-Chloroisoquinolin-1-amine: A Building Block for Bioactive Molecules
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties.[1][2] Within this class of molecules, 6-chloroisoquinolin-1-amine emerges as a particularly valuable and versatile building block for drug discovery. Its strategic importance lies in the presence of three key reactive sites: the nucleophilic 1-amino group, the electrophilic 6-chloro position, and the isoquinoline ring system itself, which can participate in various interactions with biological targets.
This guide provides an in-depth exploration of this compound as a starting material for the synthesis of bioactive molecules. We will delve into detailed protocols for its functionalization, focusing on palladium-catalyzed cross-coupling reactions and derivatization of the amino group. Furthermore, we will examine the biological context of the resulting molecules, with a particular focus on the inhibition of Rho-associated protein kinase (ROCK), a critical target in cardiovascular and neurological diseases.
Application Note 1: Synthesis of a ROCK Inhibitor Precursor via Suzuki-Miyaura Coupling
The 6-chloro position of this compound is amenable to functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for introducing aryl or heteroaryl moieties at this position.[3][4] This approach is central to the synthesis of a class of potent Rho-kinase (ROCK) inhibitors.[5]
Biological Context: The ROCK Signaling Pathway
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as major downstream effectors of the small GTPase RhoA.[1][] The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization, cell migration, contraction, and adhesion.[][7] Dysregulation of this pathway is implicated in a variety of diseases, including hypertension, glaucoma, and cancer metastasis, making ROCK a significant therapeutic target.[8][9][10] ROCK inhibitors function by blocking the phosphorylation of downstream targets like myosin light chain (MLC), thereby modulating cellular contractility and other key functions.[5][8]
Caption: The Rho/ROCK signaling pathway and the mechanism of ROCK inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details the synthesis of 6-(4-aminophenyl)isoquinolin-1-amine, a key intermediate for more complex ROCK inhibitors, via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) |
| This compound | 102200-00-0 | 178.62 g/mol | 1.0 mmol, 178.6 mg |
| 4-Aminophenylboronic acid | 20550-29-0 | 136.94 g/mol | 1.2 mmol, 164.3 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.05 mmol, 57.8 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 mmol, 276.4 mg |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | 8 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 2 mL |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction |
| Brine (saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | For drying |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (178.6 mg, 1.0 mmol), 4-aminophenylboronic acid (164.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL). Degas the resulting suspension by bubbling the inert gas through it for 15 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-aminophenyl)isoquinolin-1-amine.
Application Note 2: Derivatization of the 1-Amino Group by Acylation
The 1-amino group of this compound is a versatile handle for introducing a wide range of functional groups, such as amides and sulfonamides, which are prevalent in many drug molecules.[11][12] Acylation is a fundamental transformation that can be readily achieved using acyl chlorides or anhydrides in the presence of a base.
Experimental Protocol: Synthesis of N-(6-chloroisoquinolin-1-yl)acetamide
This protocol describes a straightforward acylation of this compound with acetyl chloride.
Reaction Scheme: A simple acylation reaction where the amino group of this compound reacts with acetyl chloride in the presence of a base like triethylamine to form N-(6-chloroisoquinolin-1-yl)acetamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) |
| This compound | 102200-00-0 | 178.62 g/mol | 1.0 mmol, 178.6 mg |
| Acetyl Chloride | 75-36-5 | 78.50 g/mol | 1.1 mmol, 86.4 mg |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 1.5 mmol, 209 µL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 10 mL |
| Saturated NaHCO₃ solution | N/A | N/A | For washing |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (178.6 mg, 1.0 mmol) in dichloromethane (10 mL).
-
Base Addition: Add triethylamine (209 µL, 1.5 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (86.4 mg, 1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(6-chloroisoquinolin-1-yl)acetamide.
Conclusion
This compound is a high-potential building block for the synthesis of diverse and biologically active molecules. The strategic positioning of its chloro and amino functionalities allows for selective and sequential modifications, enabling the construction of complex molecular architectures. The protocols provided herein for Suzuki-Miyaura coupling and acylation serve as a foundation for researchers to explore the vast chemical space accessible from this versatile starting material. The successful application of these derivatives as potent ROCK inhibitors underscores the importance of this compound in modern drug discovery programs targeting a range of therapeutic areas.
References
- LoGrasso, P. V., & Feng, Y. (2009). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Future medicinal chemistry, 1(1), 69–83.
- Creative Diagnostics. (n.d.). ROCK Signaling Pathway.
- Wikipedia. (2023). Rho-kinase inhibitor.
- Yang, C., & Li, L. (2018). Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. International journal of molecular sciences, 19(12), 3746.
- Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing kinases (ROCK): structure, regulation, and functions. Small GTPases, 5(2), e29846.
- Enzo Life Sciences. (2019). Potential of ROCK Inhibitors as Treatment for Cardiovascular Diseases, Cancer, and More.
- Wikipedia. (2023). Rho-associated protein kinase.
- Ngo, C., et al. (2023). A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases. Journal of Clinical Medicine, 12(20), 6523.
- ResearchGate. (2023). A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases.
- ResearchGate. (n.d.). Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.
- Murugesan, S., et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre, 3(6), 317-332.
- Gomha, S. M., et al. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC chemistry, 11(1), 1-11.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ivanov, I., & Nikolova, S. (2005). OR 4-AMINOPHENYL)- AND 1-(4-AMINOBENZYL)-3,4-DIHYDROISOQUINOLINES. Chemistry of Heterocyclic Compounds, 41(10), 1321-1324.
- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
Sources
- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Derivatization of 6-Chloroisoquinolin-1-amine for Structure-Activity Relationship (SAR) Studies
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a multitude of pharmacologically active compounds.[1][2][3][4][5] 6-Chloroisoquinolin-1-amine presents a valuable starting point for drug discovery campaigns, offering two distinct and chemically tractable handles for diversification: the primary amine at the C1 position and the chloro substituent at the C6 position. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We present field-proven, step-by-step protocols for derivatization at both key positions, including N-acylation, N-sulfonylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The rationale behind each synthetic choice is discussed, alongside robust methods for the analytical characterization of the resulting compound libraries.
Introduction and Strategic Rationale
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, systematically modifying a lead compound's structure to map the chemical space required for optimal biological activity, selectivity, and pharmacokinetic properties.[6][7] The this compound scaffold is an excellent substrate for such studies due to its two orthogonal points for chemical modification.
-
C1-Amine Derivatization: The primary amine at the C1 position is a versatile nucleophile. Modification at this site allows for the exploration of hydrogen bond donor/acceptor patterns, the introduction of charged or polar groups, and the probing of steric limits within a target's binding pocket. Common modifications include the formation of amides and sulfonamides.[1]
-
C6-Chloro Derivatization: The chlorine atom at the C6 position serves as a leaving group for powerful palladium-catalyzed cross-coupling reactions.[8] This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, fundamentally altering the molecule's size, lipophilicity, and electronic properties to explore larger binding domains and improve physicochemical characteristics.
This guide will detail four key transformations to generate a diverse chemical library from the starting scaffold, providing a solid foundation for a comprehensive SAR investigation.
General Workflow for SAR Library Synthesis
A typical workflow for generating and analyzing a focused library of derivatives from this compound follows a logical progression from synthesis to biological evaluation.
Figure 1: General workflow for SAR studies. A general workflow for SAR studies starting from this compound.
Protocols for Derivatization at the C1-Amine Position
The nucleophilic primary amine at C1 is readily functionalized. The following protocols detail two common and robust methods: acylation to form amides and sulfonylation to form sulfonamides.
Rationale for C1-Amine Modification
Modifying the C1 amine allows for the systematic evaluation of:
-
Hydrogen Bonding: Amides and sulfonamides introduce new hydrogen bond acceptors (C=O, S=O) and retain a hydrogen bond donor (N-H), altering the interaction profile with target proteins.
-
Steric Bulk: Varying the R-group on the acyl or sulfonyl chloride introduces different sizes and shapes, mapping the steric tolerance of the binding site.
-
Exit Vectors: The introduced R-groups can serve as "exit vectors," projecting into solvent-exposed regions to improve properties like solubility or provide attachment points for further modifications.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol describes the formation of an amide bond using a representative acyl chloride. The reaction is typically high-yielding and proceeds under mild conditions.[1]
Figure 2: General N-acylation reaction scheme.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Pyridine or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final N-acylated product.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
This protocol details the formation of a sulfonamide, a stable and important functional group in medicinal chemistry. The procedure is similar to acylation but may require slightly longer reaction times.[9][10]
Figure 3: General N-sulfonylation reaction scheme.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride) (1.2 eq)
-
Anhydrous Pyridine (can act as both solvent and base) or DCM
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Add the sulfonyl chloride (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice and 1 M HCl. Stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid sequentially with cold water and a small amount of cold diethyl ether.
-
Purification: If necessary, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
Protocols for Derivatization at the C6-Chloro Position
The C6-chloro group is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Rationale for C6-Chloro Modification
Derivatization at this position can achieve several goals:
-
Accessing New Pockets: The introduction of aryl or heteroaryl groups can extend the molecule into new regions of the binding site, potentially increasing affinity and selectivity.
-
Modulating Physicochemical Properties: Aryl groups can increase lipophilicity, while heteroaryl groups containing nitrogen or oxygen can improve solubility or introduce new hydrogen bonding opportunities.
-
Fine-tuning Electronics: The electronic nature of the introduced aromatic ring can influence the overall electron density of the isoquinoline core.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling the aryl chloride with a boronic acid or ester.[8][11][12]
Figure 4: General Suzuki-Miyaura cross-coupling scheme.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid of choice (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base: 2 M aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene, and Water (typically 4:1 or 3:1 ratio)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the organic solvent (e.g., dioxane) followed by the aqueous base solution (e.g., 2 M Na₂CO₃, 3.0 eq).
-
Degassing: Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours under an inert atmosphere. Monitor progress by LC-MS.
-
Cooling and Dilution: After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the 6-aryl-isoquinolin-1-amine derivative.
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl chloride with a primary or secondary amine.[13][14][15][16] This reaction requires a specific palladium catalyst/ligand system and a strong, non-nucleophilic base.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (primary or secondary) (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-6 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup (In a Glovebox): To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor by LC-MS.
-
Cooling and Quenching: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography to afford the desired 6-amino-substituted isoquinoline derivative.
Analytical Characterization of Derivatives
Confirmation of the structure and purity of each synthesized analogue is critical. A combination of standard analytical techniques should be employed.[17][18][19][20][21]
| Technique | Purpose | Expected Observations |
| LC-MS | Purity assessment & mass confirmation | A single major peak in the chromatogram with the expected [M+H]⁺ mass. |
| ¹H NMR | Structural elucidation | Appearance of new signals corresponding to the added R-group. Shifts in aromatic protons of the isoquinoline core, particularly H5 and H7 for C6-substitution, or H8 for C1-substitution. |
| ¹³C NMR | Carbon skeleton confirmation | Appearance of new carbon signals from the R-group and shifts in the isoquinoline core signals. |
| HRMS | Exact mass determination | Provides the elemental composition, confirming the molecular formula with high accuracy. |
Data Summary for SAR Analysis
The ultimate goal is to correlate structural changes with biological activity. Data should be organized systematically to facilitate this analysis.
| Compound ID | R¹ (C1-Substituent) | R² (C6-Substituent) | MW | LogP (calc.) | IC₅₀ (µM) |
| Parent | -NH₂ | -Cl | 178.61 | 2.15 | >100 |
| Lib-A-01 | -NH-CO-Ph | -Cl | 282.73 | 3.50 | 55.2 |
| Lib-A-02 | -NH-SO₂-Tol | -Cl | 332.80 | 3.88 | 25.8 |
| Lib-B-01 | -NH₂ | -Ph | 220.27 | 3.01 | 15.1 |
| Lib-B-02 | -NH₂ | -Morpholinyl | 229.28 | 1.55 | 88.4 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The this compound scaffold provides a robust and versatile platform for generating diverse chemical libraries for SAR exploration. The protocols detailed in this application note for N-acylation, N-sulfonylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are reliable, high-yielding, and applicable to a wide range of building blocks. By systematically applying these methods and carefully analyzing the resulting compounds, research teams can efficiently navigate the chemical space around this privileged core to identify and optimize novel drug candidates.
References
- Thull, U., et al. (1995). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. Biochemical Pharmacology, 50(6), 869-77.
- Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.
- Lee, E. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-7.
- U.S. Pharmacist. (2010). New Efficacy Data on Isoquinolinamine Derivatives.
- Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.
- Organic & Biomolecular Chemistry. Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. RSC Publishing.
- ACS Sustainable Chemistry & Engineering. Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. ACS Publications.
- ResearchGate. (2024). Natural and synthetic isoquinoline derivatives with antimicrobial activity.
- MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(19), 6598.
- Wolska, K., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.
- ResearchGate. (2022). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.
- Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- Isoquinoline derivatives and its medicinal activity. (2024).
- Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
- Wikipedia. Buchwald–Hartwig amination.
- SciELO. (2022). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- CORE. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized.
- ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions.
- ChemRxiv. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics.
- HKMU Scholars. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-7.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
- ResearchGate. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
- SciSpace. (2019). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the.
- MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4153.
- MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(23), 5556.
- PubMed. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 137, 109536.
- PubMed. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(3), 398-423.
- PubMed Central. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 6. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
Application Notes and Protocols for N-alkylation Reactions of 6-Chloroisoquinolin-1-amine
Abstract
The 6-chloroisoquinolin-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activity.[1] The functionalization of the exocyclic amine at the C1 position via N-alkylation is a critical strategy in drug discovery, enabling the modulation of key properties such as potency, selectivity, solubility, and metabolic stability.[2] This guide provides an in-depth exploration of the primary synthetic strategies for the N-alkylation of this compound, offering detailed mechanistic insights, comparative data, and robust, step-by-step laboratory protocols for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of N-Alkylation
The isoquinoline core is a cornerstone in the development of therapeutic agents.[1] The introduction of an alkyl substituent onto the primary amine of this compound creates a secondary amine, a functional group prevalent in a vast array of pharmaceuticals.[3][4][5] This transformation is fundamental for building molecular complexity and exploring the structure-activity relationship (SAR) of new chemical entities. The choice of alkylation strategy is paramount, as it dictates reaction efficiency, substrate scope, and the control over common side reactions like over-alkylation.[2][6] This document will detail three principal methodologies: Reductive Amination, Direct Alkylation with Alkyl Halides, and Catalytic Alkylation with Alcohols.
Comparative Overview of Synthetic Strategies
The selection of an appropriate N-alkylation method depends on the specific alkyl group to be introduced, the scale of the reaction, and the desired level of control. The following table summarizes the key features of the most effective approaches.
| Strategy | Alkylating Agent | Key Reagents / Catalyst | Advantages | Disadvantages & Considerations |
| Reductive Amination | Aldehydes, Ketones | Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Excellent control, prevents over-alkylation; one-pot procedure; mild conditions; broad substrate scope.[1][2][7] | Requires availability of the corresponding aldehyde/ketone; stoichiometry must be carefully controlled. |
| Direct Alkylation | Alkyl Halides (R-I, R-Br) | Non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) | Utilizes readily available alkyl halides; straightforward procedure.[6] | Prone to over-alkylation (dialkylation) as the secondary amine product is often more nucleophilic.[6][8] |
| Alkylation with Alcohols | Primary or Secondary Alcohols | Transition metal catalyst (e.g., Ru, Mn, Zn, Fe) + Base (e.g., K-t-BuOK) | "Green" approach using alcohols as alkylating agents; water is the only byproduct; atom-economical.[9][10][11][12] | Requires a catalyst; often requires higher temperatures (>100 °C); catalyst may require specific ligands.[11][13] |
Mechanistic Insights and Strategic Considerations
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing N-alkylation reactions.
Reductive Amination: The Controlled Pathway
This is arguably the most reliable and widely employed method for the mono-alkylation of primary amines.[2][7] The reaction proceeds in a sequential, one-pot manner.
Mechanism:
-
Imine Formation: The primary amine (this compound) performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a protonated imine intermediate (an iminium ion).[1][14] This step is often accelerated by a catalytic amount of weak acid.[15]
-
In-Situ Reduction: A mild, selective reducing agent, added to the same pot, reduces the C=N double bond of the imine to furnish the desired N-alkylated secondary amine.[14]
The key to this method's success lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are preferred because they are mild enough to not significantly reduce the starting aldehyde or ketone, but are highly effective at reducing the intermediate iminium ion.[1][2][7] This selectivity prevents the wasteful consumption of the carbonyl starting material and hydride reagent.
Caption: Mechanism of Reductive Amination.
Direct Alkylation: The Classic SN2 Approach
This method involves the direct reaction of the amine with an alkyl halide. While conceptually simple, it requires careful control to avoid the formation of undesired dialkylated and trialkylated products.
Mechanism: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a classic SN2 reaction.[2] A base is required to neutralize the hydrogen halide (H-X) that is formed, preventing the protonation and deactivation of the starting amine.
The primary challenge is that the secondary amine product is often more nucleophilic than the starting primary amine, making it a better nucleophile for reacting with a second molecule of the alkyl halide.[6] This leads to the formation of a tertiary amine, a common issue known as over-alkylation.[8]
Caption: General Workflow for Direct Alkylation.
N-Alkylation with Alcohols: The "Borrowing Hydrogen" Strategy
This modern, sustainable approach utilizes alcohols as the alkylating agents, catalyzed by a transition metal complex.[9][11] The overall transformation is a redox-neutral process where the alcohol is transiently oxidized to an aldehyde, which then participates in a reductive amination cycle.
Mechanism (Catalytic Cycle):
-
Oxidation: The metal catalyst oxidizes the alcohol to an aldehyde, "borrowing" two hydrogen atoms to form a metal-hydride species.
-
Condensation: The newly formed aldehyde condenses with the amine to form an imine, releasing a molecule of water.
-
Reduction: The metal-hydride species reduces the imine back to the N-alkylated secondary amine.
-
Catalyst Regeneration: The catalyst is regenerated, ready to begin another cycle.
This method is highly atom-economical, with water being the sole stoichiometric byproduct.[11] It avoids the use of pre-formed aldehydes and stoichiometric reducing agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Alkylation of Amines with Alcohols Catalyzed by Base [organic-chemistry.org]
- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Acylation Reactions of the Amino Group in 6-Chloroisoquinolin-1-amine
Introduction: Strategic Importance of N-Acylated 6-Chloroisoquinolin-1-amines in Medicinal Chemistry
The 6-chloroisoquinolin-1-amine scaffold is a privileged heterocyclic motif in modern drug discovery. The presence of the chlorine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the 1-amino group is a key site for modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. N-acylation of this primary amino group to form amides is a fundamental and highly effective strategy for generating diverse libraries of compounds for biological screening. Amide bonds are prevalent in over 25% of all commercial drugs, valued for their metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1]
This technical guide provides a comprehensive overview and detailed, field-proven protocols for the successful N-acylation of this compound. We will explore the underlying chemical principles, offer step-by-step experimental procedures for various acylating agents, and discuss critical parameters that ensure high-yield, reproducible outcomes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel isoquinoline-based compounds.
Core Mechanistic Principles: The Nucleophilicity of this compound
The acylation of this compound is a classic nucleophilic acyl substitution reaction. The exocyclic amino group at the C1 position acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The reactivity of the amino group is influenced by the electronic properties of the isoquinoline ring system. The nitrogen atom within the ring is electron-withdrawing, which can decrease the nucleophilicity of the C1-amino group compared to a simple aniline. However, it remains sufficiently nucleophilic to react efficiently with common acylating agents.
Two of the most robust and widely employed classes of acylating agents for this transformation are acyl chlorides and acid anhydrides. The choice between them often depends on the desired reactivity, cost, and the stability of the starting materials and products to the reaction conditions.
Protocol I: Acylation using Acyl Chlorides
Acyl chlorides are highly reactive acylating agents that facilitate rapid and often complete conversion of the amine to the corresponding amide.[2] The reaction proceeds quickly, often at room temperature, but requires a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are chosen to prevent hydrolysis of the highly reactive acyl chloride.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential. These bases are sterically hindered, which minimizes their potential to compete with the substrate amine in reacting with the acyl chloride. An excess of the base is often used to ensure complete neutralization of the generated HCl and to drive the reaction to completion.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the acyl chloride, and then allowed to warm to room temperature. This helps to minimize the formation of potential side products.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Base Addition: Add triethylamine (1.5 - 2.0 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 eq.) dropwise to the cooled, stirred solution.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated this compound.
Workflow Diagram: Acylation with Acyl Chlorides
Caption: Workflow for N-acylation using acyl chlorides.
Protocol II: Acylation using Acid Anhydrides
Acid anhydrides are generally less reactive than acyl chlorides, which can be advantageous for substrates sensitive to harsh conditions.[3] The reaction may require slightly elevated temperatures or longer reaction times to achieve full conversion. A base is still typically required to drive the reaction, as a carboxylic acid is generated as a byproduct.
Causality Behind Experimental Choices:
-
Acylating Agent: Acetic anhydride is a common and cost-effective choice for acetylation. For other acyl groups, the corresponding symmetric anhydride can be used.
-
Solvent: While the reaction can sometimes be run neat (without solvent), using a solvent like pyridine can be beneficial as it acts as both the solvent and the base.[3] Alternatively, aprotic solvents like DCM or THF with an added base like triethylamine can be used.
-
Temperature: Room temperature is often sufficient, but gentle heating (e.g., 40-60 °C) can be employed to increase the reaction rate, especially with less reactive amines or anhydrides.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine (acting as solvent and base) or in an aprotic solvent like THF containing triethylamine (2.0 eq.).
-
Anhydride Addition: Add the acid anhydride (e.g., acetic anhydride) (1.2 - 1.5 eq.) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 50 °C.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with water, followed by a mild acidic solution (e.g., 1M HCl) to remove excess pyridine/triethylamine, then with saturated aqueous sodium bicarbonate solution to remove the carboxylic acid byproduct, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Acylation Mechanism Diagram
Caption: General mechanism for nucleophilic acyl substitution.
Data Summary and Comparison
The following table provides a comparative summary of the two primary acylation methods for this compound. The expected yields are based on general outcomes for similar heterocyclic amines, as specific data for this substrate is not widely published.
| Parameter | Protocol I: Acyl Chloride | Protocol II: Acid Anhydride |
| Acylating Agent | Acetyl chloride, Benzoyl chloride, etc. | Acetic anhydride, etc. |
| Reactivity | Very High | Moderate to High |
| Base | TEA, DIPEA (1.5-2.0 eq.) | Pyridine or TEA (2.0 eq.) |
| Solvent | Anhydrous DCM, THF, DMF | Pyridine, THF, DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Byproduct | Hydrochloric Acid (HCl) | Carboxylic Acid (RCOOH) |
| Expected Yield | Good to Excellent (>85%) | Good to Excellent (>80%) |
| Key Advantage | Rapid reaction time | Milder conditions, good for sensitive substrates |
| Consideration | Highly moisture-sensitive reagents | May require heating and longer reaction times |
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: Ensure all glassware is oven-dried and solvents are anhydrous, especially when using acyl chlorides.
-
Insufficient Base: The reaction will stall if the generated acid is not fully neutralized. Ensure at least 1.5 equivalents of base are used.
-
Low Reactivity: For less reactive amines or acylating agents, consider gentle heating or extending the reaction time.
-
-
Side Reactions:
-
Diacylation: While sterically less likely on the isoquinoline nitrogen, using a large excess of a highly reactive acylating agent could potentially lead to side products. Use of near-stoichiometric amounts (1.1-1.2 eq.) of the acylating agent is recommended.
-
Reaction with Base: Using a hindered base like DIPEA can prevent its acylation, which can be a competitive side reaction with less hindered bases.
-
-
Purification Challenges:
-
The basic isoquinoline nitrogen in the product can cause streaking on silica gel columns. It is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to improve peak shape and recovery.
-
Conclusion
The N-acylation of this compound is a versatile and indispensable reaction for the synthesis of novel compounds in drug discovery. Both the acyl chloride and acid anhydride methods provide reliable and high-yielding pathways to the desired amide products. The choice of protocol will depend on the specific acyl group being introduced, the scale of the reaction, and the stability of the involved reagents. By understanding the underlying principles and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and reproducibly synthesize a diverse range of N-acylated this compound derivatives for further investigation.
References
- BenchChem. (2025). Application Note: A Robust Protocol for the N-acylation of Isoquinolin-7-amine Dihydrochloride.
- Ghorbani-Vaghei, R., & Veisi, H. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry: An Indian Journal.
- BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- Phukan, K., & Mahanta, J. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE AND CATALYST-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- Yao, M., Chen, X., Lu, Y., Guan, Z., Luo, Z., & Zhang, Y. (2020).
- Google Patents. (n.d.). WO2011112648A1 - N-acylation of amines.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
- Chatterjee, A., Bhattacharya, S., & Mallik, A. K. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology.
- YouTube. (2019). 08.01 Acylation of Nucleophiles: Introduction and Biochemical Example.
- Molecules. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
Sources
Application of 6-Chloroisoquinolin-1-amine in Parallel Synthesis: A Guide for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Chloroisoquinolin-1-amine Scaffold
The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1][2][3] The strategic placement of functional groups on this privileged scaffold allows for the fine-tuning of pharmacological properties, making it a highly attractive starting point for drug discovery campaigns. This compound, in particular, presents a compelling bifunctional building block for the construction of diverse compound libraries through parallel synthesis.
This technical guide provides an in-depth exploration of the application of this compound in parallel synthesis. We will delve into the strategic considerations for library design, provide detailed, field-proven protocols for the derivatization of both the 1-amino and 6-chloro functionalities, and discuss the underlying chemical principles that govern these transformations.
Core Principles for Library Design: A Dual-Vector Approach
The power of this compound as a scaffold lies in its two distinct and chemically addressable functional groups: the nucleophilic 1-amino group and the 6-chloro substituent, which is amenable to a variety of cross-coupling reactions. This dual functionality allows for a "two-vector" diversification strategy, enabling the rapid generation of a large and structurally diverse library of compounds from a single, common core.
Chemoselectivity: The Key to a Controlled Synthesis
A critical consideration in the parallel synthesis of a library from this compound is the relative reactivity of the 1-amino and 6-chloro groups. Understanding and controlling this chemoselectivity is paramount for achieving the desired products in high purity and yield.
-
The 1-Amino Group: The primary amino group at the 1-position of the isoquinoline ring is a potent nucleophile, readily participating in acylation and sulfonylation reactions. These reactions can typically be carried out under mild conditions, often without affecting the 6-chloro substituent.[4][5]
-
The 6-Chloro Group: The chlorine atom at the 6-position is on the benzene ring portion of the isoquinoline scaffold and is less activated towards nucleophilic aromatic substitution (SNAr) compared to chloro-substituents on more electron-deficient rings.[6] However, it is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8][9] These reactions typically require more forcing conditions (e.g., heating, specialized catalysts and ligands) than the derivatization of the amino group.
This differential reactivity forms the basis of a selective and sequential derivatization strategy, which is ideal for parallel synthesis workflows.
A Strategic Workflow for Parallel Library Synthesis
The following workflow outlines a logical and efficient approach to building a diverse compound library based on the this compound scaffold. This strategy prioritizes the derivatization of the more reactive amino group first, followed by the diversification of the chloro position.
Experimental Protocols for Parallel Synthesis
The following protocols are designed for a parallel synthesis format, typically in 24- or 96-well reaction blocks. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the parallel acylation of this compound with a library of carboxylic acids.
Materials and Reagents:
-
This compound
-
Library of diverse carboxylic acids (pre-weighed in reaction vials or as stock solutions)
-
Coupling agent: e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Quenching solution: Saturated aqueous sodium bicarbonate solution
-
Extraction solvent: Ethyl acetate or Dichloromethane
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.2 M in DMF).
-
Prepare stock solutions of the coupling agent (e.g., 0.22 M HATU in DMF) and the base (e.g., 0.4 M DIPEA in DMF).
-
If using pre-weighed carboxylic acids, ensure they are in individual, inerted reaction vials. If using stock solutions, prepare a plate with the desired carboxylic acids.
-
-
Reaction Setup:
-
To each reaction vial containing a unique carboxylic acid (1.1 equivalents), add the stock solution of this compound (1.0 equivalent).
-
Add the base solution (2.0 equivalents).
-
Initiate the reaction by adding the coupling agent solution (1.1 equivalents).
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
-
Reaction Work-up and Purification:
-
Quench the reactions by adding saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with ethyl acetate or dichloromethane.
-
The organic layers can be passed through a phase separator plate to remove the aqueous layer.
-
The crude products can be purified using high-throughput purification techniques such as preparative HPLC-MS.[1][10][11][12]
-
Data Presentation: Representative Amidation Reactions
| Carboxylic Acid Example | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 16 | 85-95 |
| 4-Methoxybenzoic Acid | HATU | DIPEA | DMF | 16 | 88-96 |
| Cyclohexanecarboxylic Acid | EDCI/HOBt | TEA | DCM | 18 | 80-90 |
| Thiophene-2-carboxylic Acid | HATU | DIPEA | DMF | 16 | 82-92 |
Note: Yields are representative and may vary depending on the specific carboxylic acid and purification method.
Protocol 2: Parallel Sulfonamide Library Synthesis
This protocol details the parallel sulfonylation of this compound with a library of sulfonyl chlorides.
Materials and Reagents:
-
This compound
-
Library of diverse sulfonyl chlorides (as stock solutions)
-
Base: e.g., Pyridine or Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Quenching solution: 1 M aqueous HCl
-
Extraction solvent: Dichloromethane
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.2 M in DCM).
-
Prepare stock solutions of the library of sulfonyl chlorides (e.g., 0.22 M in DCM).
-
Prepare a stock solution of the base (e.g., 0.4 M pyridine in DCM).
-
-
Reaction Setup:
-
To each reaction vial, add the stock solution of this compound (1.0 equivalent).
-
Add the base solution (2.0 equivalents).
-
Initiate the reaction by adding the stock solution of the respective sulfonyl chloride (1.1 equivalents).
-
Seal the reaction block and shake at room temperature for 4-12 hours.
-
-
Reaction Work-up and Purification:
-
Quench the reactions by adding 1 M aqueous HCl to each well.
-
Extract the products with dichloromethane.
-
The organic layers can be washed with water and brine using a phase separator plate.
-
The crude products can be purified by high-throughput preparative HPLC-MS.
-
Data Presentation: Representative Sulfonylation Reactions
| Sulfonyl Chloride Example | Base | Solvent | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Pyridine | DCM | 6 | 80-90 |
| 4-Toluenesulfonyl chloride | Pyridine | DCM | 6 | 85-95 |
| Thiophene-2-sulfonyl chloride | TEA | THF | 8 | 75-85 |
| Methanesulfonyl chloride | TEA | DCM | 4 | 88-97 |
Note: Yields are representative and may vary depending on the specific sulfonyl chloride and purification method.
Protocol 3: Parallel Suzuki-Miyaura Coupling
This protocol describes the diversification of the 6-chloro position of the N-acylated or N-sulfonylated isoquinoline libraries via Suzuki-Miyaura coupling.
Materials and Reagents:
-
Library of N-(6-chloroisoquinolin-1-yl)amides or sulfonamides (as stock solutions)
-
Library of diverse boronic acids or their pinacol esters (as stock solutions or pre-weighed)
-
Palladium catalyst: e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like SPhos Pd G3
-
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (as an aqueous solution)
-
Solvent: e.g., 1,4-Dioxane, Toluene, or DMF
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the library of N-derivatized 6-chloroisoquinolines in the chosen solvent (e.g., 0.1 M in dioxane).
-
Prepare stock solutions of the library of boronic acids (e.g., 0.15 M in the same solvent).
-
Prepare a stock solution of the base (e.g., 2 M aqueous K₂CO₃).
-
Prepare a stock solution of the palladium catalyst (e.g., 0.005 M Pd(PPh₃)₄ in the same solvent).
-
-
Reaction Setup:
-
To each reaction vial, add the stock solution of the N-derivatized 6-chloroisoquinoline (1.0 equivalent).
-
Add the stock solution of the respective boronic acid (1.5 equivalents).
-
Add the aqueous base solution (3.0 equivalents).
-
Degas the reaction mixtures by bubbling with argon or nitrogen for 5-10 minutes.
-
Add the palladium catalyst solution (5 mol %).
-
Seal the reaction block and heat at 80-120 °C for 4-16 hours (reaction conditions may need to be optimized for specific substrates).
-
-
Reaction Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Dilute each reaction with water and extract with ethyl acetate.
-
The organic layers can be passed through a phase separator plate.
-
The crude products can be purified by high-throughput preparative HPLC-MS.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Example | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 |
| 4-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 110 | 10 | 65-80 |
| 3-Thienylboronic acid | SPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75-90 |
Note: Yields are representative and may vary depending on the specific boronic acid, N-substituent, and reaction conditions.
Conclusion: Accelerating Drug Discovery with a Versatile Scaffold
This compound is a powerful and versatile scaffold for the parallel synthesis of large and diverse compound libraries. By leveraging the differential reactivity of its amino and chloro functionalities, researchers can employ a robust and sequential derivatization strategy to rapidly explore a vast chemical space. The protocols outlined in this guide provide a solid foundation for the design and execution of such parallel synthesis campaigns, ultimately accelerating the identification of novel hit and lead compounds in modern drug discovery programs.[13][14][15]
References
- High-Throughput Purification of Single Compounds and Libraries.
- Microscale purification in support of high-throughput medicinal chemistry.
- Scaffold-based design of kinase inhibitors for cancer therapy.Current Opinion in Genetics & Development, 2010. [Link]
- High-throughput purification of compound libraries.Drug Discovery Today, 2001. [Link]
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).Journal of Medicinal Chemistry, 2023. [Link]
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.RSC Medicinal Chemistry, 2023. [Link]
- Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors.Drug Discovery Today, 2009. [Link]
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors.ChemRxiv, 2020. [Link]
- Reported O‐selective acylation of amino alcohols without protecting the amino group.
- Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening.Molecules, 2021. [Link]
- Amino Acid-Derived Heterocycles as Combinatorial Library Targets: Spirocyclic Ketal Lactones.
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC, 2021. [Link]
- Acylation of amino acids.
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.Bioorganic & Medicinal Chemistry Letters, 2011. [Link]
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides, 2016. [Link]
- Isoquinoline derivatives and its medicinal activity.World Journal of Advanced Research and Reviews, 2024. [Link]
- High throughput screening of small molecule library: procedure, challenges and future.Journal of Cancer Science & Therapy, 2016. [Link]
- Buchwald–Hartwig amin
- Aryl(sulfonyl)amino group: a convenient and stable yet activated modification of amino group for its intramolecular displacement.Organic Letters, 2010. [Link]
- Reactions of Amino Acids: Acylation: Videos & Practice Problems.Pearson, 2024. [Link]
- Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors.RSC Medicinal Chemistry, 2023. [Link]
- Peptide synthesis with sulfonyl protecting groups.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).Environmental Science & Technology, 2002. [Link]
- Protection of Amino Groups in Synthesis.Chemistry LibreTexts, 2021. [Link]
Sources
- 1. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aminoheterocycles as synthons for combinatorial Biginelli reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
Application Note: A High-Throughput In Silico Screening Protocol for the Identification of Novel 6-Chloroisoquinolin-1-amine Derivatives as Potential Therapeutic Agents
Abstract
The convergence of computational power and large-scale chemical libraries has revolutionized early-stage drug discovery.[1] In silico or virtual screening (VS) provides a time- and cost-effective strategy to identify promising hit compounds from vast chemical spaces, significantly de-risking and accelerating the path to lead optimization.[2][3] This application note provides a comprehensive, field-proven protocol for conducting an in silico screening campaign focused on derivatives of the 6-chloroisoquinolin-1-amine scaffold. This scaffold is of significant interest in medicinal chemistry, with related chloro-amino-isoquinoline cores demonstrating a range of biological activities, including kinase inhibition and anticancer properties.[4][5] We present a hierarchical workflow, beginning with target selection and library preparation, progressing through molecular docking and molecular dynamics, and culminating in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to identify derivatives with the highest potential for successful therapeutic development.
Introduction: The Rationale for a Virtual Screening Cascade
The fundamental goal of a virtual screen is to enrich a small, testable set of compounds with molecules that are most likely to be active against a specific biological target.[6] A brute-force approach of testing millions of compounds is computationally expensive and can yield a high number of false positives. Therefore, a multi-step, hierarchical filtering approach is the cornerstone of a robust in silico strategy. Each successive step increases computational rigor and, consequently, the confidence in the predicted activity of the candidate molecules.[7] This self-validating cascade ensures that only the most promising compounds from an initial large library are subjected to the most resource-intensive calculations.
The this compound core serves as an exemplary starting point. The isoquinoline ring is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The chloro- and amine-substituents provide critical vectors for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize target binding and pharmacokinetic properties.[4]
Phase 1: Foundational Preparation
Protocol 2.1: Target Identification and Structure Preparation
Objective: To select an appropriate biological target and prepare its 3D structure for docking.
Expert Insight: The quality of the target structure is paramount for a successful docking campaign. The choice of PDB structure should be based on resolution (<2.5 Å is preferable), completeness (minimal missing residues), and the presence of a co-crystallized ligand, which helps validate the location and conformation of the binding site.
Methodology:
-
Target Selection: Based on therapeutic area, identify a target protein. For this example, we will consider a hypothetical protein kinase.
-
Structure Retrieval: Download the 3D crystal structure from the Protein Data Bank (RCSB PDB).[8] Select a structure with a bound ligand in the active site of interest.
-
Protein Preparation using UCSF Chimera or Discovery Studio: a. Load the downloaded PDB file (e.g., xxxx.pdb). b. Remove all non-essential components: water molecules, ions, and co-solvents.
- Rationale: While water can play a key role in binding, explicitly modeling it is computationally intensive. Standard docking protocols often assume a "dry" binding pocket to simplify the calculation.[7] c. Inspect the structure for missing loops or side chains. If significant, these may need to be modeled using tools like MODELLER. For minor issues, proceed. d. Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds. e. Assign partial charges using a standard force field (e.g., AMBER, CHARMM).[9] f. Separate the co-crystallized ligand from the protein and save it as a separate file. This ligand will be used to define the binding site. g. Save the prepared protein structure in a .pdbqt format for use with AutoDock Vina or a similar format for other docking software.[10]
Protocol 2.2: Derivative Library Generation
Objective: To generate a diverse virtual library of 3D structures based on the this compound scaffold.
Expert Insight: The diversity of the library dictates the scope of the chemical space being explored. Start with commercially available building blocks from databases like ZINC to ensure that any identified hits are synthetically tractable.[11]
Methodology:
-
Scaffold Definition: Define the this compound core structure.
-
R-Group Selection: Identify positions on the scaffold for chemical modification (e.g., the 1-amino group). Select a library of R-groups (e.g., small alkyls, aryls, heterocyclic fragments) from a database of chemical building blocks.
-
Virtual Library Enumeration: Use a cheminformatics toolkit like RDKit or Schrödinger's LigPrep to computationally "attach" the R-groups to the core scaffold, generating a library of unique derivatives.
-
3D Conformation Generation & Energy Minimization: a. For each enumerated 2D structure, generate a reasonable 3D conformation. b. Perform an energy minimization step using a molecular mechanics force field (e.g., MMFF94).
- Rationale: This ensures that the starting ligand conformations are energetically plausible and not in a strained, high-energy state, which can lead to poor docking results. c. Save the entire library in a multi-molecule file format (e.g., .sdf or .mol2).
Phase 2: High-Throughput Virtual Screening
Protocol 3.1: Molecular Docking with AutoDock Vina
Objective: To predict the binding pose and affinity of each derivative in the library against the target protein.
Expert Insight: Molecular docking uses a search algorithm to explore possible binding orientations (poses) of a ligand in the protein's active site and a scoring function to estimate the binding affinity for each pose.[12] The binding affinity score (typically in kcal/mol) is used to rank the compounds.
Methodology:
-
Grid Box Definition: a. Load the prepared protein structure into a visualization tool like PyRx or AutoDock Tools.[13][14] b. Load the co-crystallized ligand that was saved in Protocol 2.1. c. Define a "grid box" that encompasses the entire binding site, centered on the co-crystallized ligand. The box should be large enough to allow rotational and translational freedom for the library compounds.[10]
-
Running the Docking Simulation: a. Use a script to iterate through every compound in your prepared library. b. For each compound, run AutoDock Vina using the prepared protein and the defined grid box coordinates. c. Store the output, which includes the predicted binding affinity (the most negative value is best) and the 3D coordinates of the best predicted pose for each ligand.
-
Results Analysis and Hit Triage: a. Compile the binding affinity scores for all compounds into a single file. b. Rank the compounds from best (most negative) to worst score. c. Select the top 1-5% of the ranked library for further analysis.[15] d. Visually inspect the binding poses of the top-scoring compounds. Ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues. Discard compounds with poor geometries or few interactions, even if they have a good score.
Phase 3: Post-Screening Refinement and Validation
Protocol 4.1: Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the top-ranked protein-ligand complexes in a simulated physiological environment.
Expert Insight: Docking provides a static picture of binding. MD simulation introduces temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the complex over time (typically nanoseconds).[9] A stable complex will show minimal deviation in the ligand's position, indicating a robust binding mode.[16][17]
Methodology (using GROMACS):
-
System Preparation: For each selected protein-ligand complex from docking: a. Generate a topology for the ligand using a server like CGenFF or the antechamber module in AmberTools.[18] b. Merge the protein and ligand topologies. c. Place the complex in a periodic box of water molecules (e.g., TIP3P water model). d. Add counter-ions to neutralize the system's charge.[19]
-
Simulation Execution: a. Energy Minimization: Remove any steric clashes in the initial system. b. NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. c. NPT Equilibration: Adjust the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. d. Production MD: Run the simulation for 50-100 nanoseconds, saving the coordinates (trajectory) at regular intervals.[18]
-
Trajectory Analysis: a. Calculate the Root Mean Square Deviation (RMSD) of the ligand relative to the protein's binding pocket. A low, stable RMSD (< 3 Å) suggests a stable binding pose. b. Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify regions of flexibility. c. Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.
Protocol 4.2: In Silico ADMET Prediction
Objective: To predict the drug-likeness and potential liabilities of the refined hit compounds.
Expert Insight: A potent compound is useless if it has poor pharmacokinetic properties or is toxic.[20] Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development.[21]
Methodology:
-
Select ADMET Prediction Tools: Utilize well-validated web servers or software such as ADMET-AI, pkCSM, or ADMET Predictor®.[22][23]
-
Input Structures: Submit the SMILES strings or .sdf files of the compounds that demonstrated stable binding in the MD simulations.
-
Analyze Key Properties: Evaluate a range of predicted properties, including but not limited to:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.[20]
-
Data Synthesis and Final Candidate Selection
The final step involves integrating all computational data to select a small, diverse set of compounds for synthesis and experimental validation.
Data Summary Table (Hypothetical Results):
| Compound ID | Docking Score (kcal/mol) | Ligand RMSD (Å) (from MD) | H-Bonds (Avg. #) | Predicted HIA (%) | hERG Inhibition |
| DERIV-007 | -11.2 | 1.5 ± 0.4 | 3 | > 90% | Non-inhibitor |
| DERIV-042 | -10.8 | 1.8 ± 0.6 | 2 | > 90% | Non-inhibitor |
| DERIV-015 | -10.5 | 4.2 ± 1.1 | 1 | > 90% | Non-inhibitor |
| DERIV-021 | -9.8 | 1.9 ± 0.5 | 3 | < 30% | Non-inhibitor |
| DERIV-009 | -11.5 | 1.6 ± 0.3 | 4 | > 90% | High risk |
Interpretation:
-
DERIV-007 & DERIV-042: Excellent candidates. They have strong docking scores, are stable in MD simulations (low RMSD), and possess favorable predicted ADMET properties.
-
DERIV-015: Poor candidate. Despite a good docking score, it is unstable in the binding pocket (high RMSD), suggesting the initial score was a false positive.
-
DERIV-021: Poor candidate. While it binds stably, its predicted intestinal absorption is very low, making it a poor drug candidate.
-
DERIV-009: High-risk candidate. It shows the best binding score and stability but is flagged for potential cardiotoxicity (hERG inhibition). This compound should be deprioritized or redesigned to mitigate this risk.
Conclusion
This application note outlines a robust, hierarchical in silico workflow for the discovery of novel derivatives of this compound. By systematically filtering a large virtual library through molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently identify a small number of high-quality hit compounds. This computational pre-screening focuses precious laboratory resources on molecules with the highest probability of success, embodying the principles of modern, efficient drug discovery.[24][25] The ultimate validation, however, remains experimental testing, for which this protocol provides a highly informed starting point.
References
- Schrödinger, Inc. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow.
- Al-Sha'er, M. A., et al. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. ResearchGate.
- Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.
- BioSolveIT. (n.d.). Virtual Screening Workflows: Your Drug Discovery Accelerators.
- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.
- Schumann, M., et al. (n.d.). A framework and workflow system for virtual screening and molecular docking. PMC.
- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
- YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.
- BABRONE. (n.d.). PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. E-zine of Biological Sciences.
- PubMed Central. (n.d.). A Multimodal Data Analysis Approach for Targeted Drug Discovery Involving Topological Data Analysis (TDA).
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- ResearchGate. (n.d.). General scheme of a virtual screening workflow.
- Macs in Chemistry. (2023). Virtual screening/Docking workflow.
- YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide.
- Simulations Plus. (n.d.). ADMET Predictor®.
- Read the Docs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation.
- Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- ADMET-AI. (n.d.). ADMET-AI.
- Portal. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries.
- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
- Rowan Scientific. (n.d.). ADMET Prediction.
- In silico analysis: Significance and symbolism. (2025).
- Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- protocols.io. (2025). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol.
- PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- Protocol Exchange. (2016). Protocol for Molecular Dynamics Simulations of Proteins.
- International Journal of Research in Pharmaceutical Sciences. (2024). Drug Discovery Tools and In Silico Techniques: A Review.
- Patsnap Synapse. (2025). What is in silico drug discovery?.
- ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- ResearchGate. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools.
- NIH. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
- MDPI. (n.d.). In Silico Drug Design and Discovery: Big Data for Small Molecule Design.
- ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols.
- Biosig Lab. (n.d.). pkCSM.
- Lab Manager Magazine. (2022). Using High-Throughput Screening to Rapidly Identify Targets.
- Meiler Lab. (n.d.). Virtual high-throughput screening.
- Evotec. (2025). Unlocking High-Throughput Screening Strategies.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- PubMed Central. (n.d.). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.
- PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Virtual high-throughput screening – Meiler Lab [meilerlab.org]
- 4. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosolveit.de [biosolveit.de]
- 7. schrodinger.com [schrodinger.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 11. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 17. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. ADMET Prediction | Rowan [rowansci.com]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 23. ADMET-AI [admet.ai.greenstonebio.com]
- 24. mdpi.com [mdpi.com]
- 25. In silico analysis: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 6-Chloroisoquinolin-1-amine
An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinolin-1-amine
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic compound. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutics, including Rho kinase (ROCK) inhibitors.[1]
This document provides a comprehensive overview of a reliable synthetic pathway, troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Proposed Synthetic Pathway: A Multi-Step Approach
A robust and logical synthetic route to this compound involves a multi-step process. This pathway begins with the construction of the 6-chloroisoquinoline core via the Pomeranz-Fritsch reaction.[2][3][4] This intermediate is then activated at the C1 position through N-oxidation and subsequent chlorination, followed by a nucleophilic aromatic substitution (SNAr) to introduce the final amine group.
Sources
Technical Support Center: Amination of 1-Chloroisoquinolines
Welcome to the technical support center for the amination of 1-chloroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction: The Challenge of Aminating 1-Chloroisoquinolines
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, offering a powerful tool for forging carbon-nitrogen bonds.[1] However, the application of this methodology to heteroaryl chlorides, such as 1-chloroisoquinoline, presents a unique set of challenges. The electron-deficient nature of the isoquinoline ring and the presence of the nitrogen heteroatom can lead to a variety of undesirable side reactions, complicating product purification and reducing yields. This guide will dissect these common issues and provide actionable strategies for success.
Troubleshooting Guide: Common Side Reactions and Solutions
Q1: I am observing a significant amount of hydrodechlorination in my reaction, where the chlorine atom on the isoquinoline is replaced by hydrogen. What is causing this and how can I prevent it?
A1: Understanding and Mitigating Hydrodechlorination
Hydrodechlorination is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with heteroaryl chlorides.[1] It arises from a competing pathway in the catalytic cycle where a palladium-hydride species is generated, which can then reductively cleave the C-Cl bond.
Root Causes:
-
β-Hydride Elimination: This is a primary source of palladium-hydride species. It can occur from the palladium-amido complex if the amine coupling partner has β-hydrogens, or from other species in the reaction mixture.[1]
-
Reaction with Solvent or Base: Certain solvents (like alcohols) or bases can react with the palladium catalyst to generate hydrides.
-
High Reaction Temperatures: Elevated temperatures can promote catalyst decomposition and the formation of palladium hydrides.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodechlorination.
Detailed Mitigation Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in suppressing hydrodechlorination. Bulky, electron-rich biarylphosphine ligands, such as SPhos, XPhos, or RuPhos, are highly effective.[3] These ligands promote the desired reductive elimination to form the C-N bond over competing side reactions. The steric bulk around the palladium center disfavors the formation of hydride complexes.
-
Base Optimization: While a strong base is necessary for the deprotonation of the amine, an overly strong or nucleophilic base can contribute to side reactions. Consider switching from alkoxides like NaOtBu to weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are generally less prone to generating palladium hydrides.[2]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable conversion rate. High temperatures can accelerate catalyst decomposition and increase the rate of hydrodechlorination.[2] An initial screen at 80-100 °C is recommended.
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene or dioxane. Protic solvents, such as alcohols, can be a source of hydrides.
Experimental Protocol to Minimize Hydrodechlorination:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Common and effective palladium source. |
| Ligand | SPhos (2-4 mol%) | Bulky, electron-rich ligand to promote reductive elimination. |
| Base | Cs₂CO₃ (1.5-2.0 equiv) | Weaker, non-nucleophilic base to minimize side reactions. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent to avoid hydride formation. |
| Temperature | 80-100 °C | Lower temperature to reduce catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst.[2] |
Q2: My reaction is producing a significant amount of a bi-isoquinoline byproduct. What is this homocoupling reaction and how can I suppress it?
A2: Preventing Homocoupling of 1-Chloroisoquinoline
The formation of a bi-isoquinoline dimer is a result of a homocoupling side reaction. This can occur through several mechanisms, often involving the oxidative addition of two molecules of 1-chloroisoquinoline to the palladium catalyst.
Root Causes:
-
Slow Amination Step: If the amination step (the reaction of the amine with the palladium complex) is slow, the palladium-isoquinoline complex has a higher chance of reacting with another molecule of 1-chloroisoquinoline.
-
Presence of Oxygen: Oxygen can promote homocoupling reactions.[4]
-
High Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor dimerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Detailed Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: Ensure your reaction vessel, solvents, and reagents are thoroughly degassed. Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is critical.[4]
-
Ligand Choice: Select a ligand that promotes a fast rate of C-N bond formation. Ligands that are known to be highly active for aminations, such as the Buchwald biarylphosphine ligands or Josiphos-type ligands, can help the desired cross-coupling outcompete the homocoupling pathway.[2][3]
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help to ensure that the palladium-isoquinoline complex reacts with the amine rather than another molecule of 1-chloroisoquinoline.
-
Slow Addition: In some cases, slow addition of the 1-chloroisoquinoline to the reaction mixture containing the catalyst, ligand, base, and amine can help to maintain a low concentration of the aryl chloride and disfavor homocoupling.[5]
Comparative Ligand Performance in Suppressing Side Reactions:
| Ligand Family | Key Characteristics | Effectiveness against Hydrodechlorination | Effectiveness against Homocoupling |
| Buchwald Biarylphosphines | Bulky, electron-rich | Excellent | Very Good |
| Josiphos-type Ligands | Ferrocene-based, bulky | Very Good | Excellent |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Good | Good |
Q3: My reaction is sluggish and gives a low yield, even after extended reaction times. What could be the issue?
A3: Addressing Low Reactivity and Catalyst Deactivation
Low reactivity with 1-chloroisoquinolines can stem from the inherent stability of the C-Cl bond and potential catalyst deactivation.
Root Causes:
-
Catalyst Inhibition: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
-
Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[6]
-
Catalyst Decomposition: At high temperatures, the catalyst can decompose to form inactive palladium black.[2]
Troubleshooting Strategies:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a commercially available, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed to reliably form the active catalytic species.
-
High-Activity Ligands: For challenging aryl chlorides, highly active, sterically hindered, and electron-rich ligands are essential to facilitate the oxidative addition step. The Buchwald biarylphosphine ligands are a good starting point.[3]
-
Screening Reaction Parameters: A systematic screening of the catalyst, ligand, base, and solvent is often necessary to find the optimal conditions for your specific amine substrate.
A Systematic Approach to Optimization:
Caption: A systematic optimization workflow.
Frequently Asked Questions (FAQs)
Q: Can I use a weaker base like potassium carbonate for the amination of 1-chloroisoquinoline?
A: While weaker bases can be beneficial in minimizing side reactions, they may not be strong enough to efficiently deprotonate all amines, especially those with higher pKa values. A base screen is recommended, but for many amines, a stronger base like sodium tert-butoxide, cesium carbonate, or potassium phosphate will be necessary to achieve good conversion.
Q: Is it necessary to use a glovebox for setting up these reactions?
A: While not strictly necessary if proper Schlenk techniques are employed, using a glovebox is highly recommended to ensure the rigorous exclusion of oxygen and moisture. This is particularly important for achieving reproducible results and high yields, as the Pd(0) catalyst is sensitive to air.[4]
Q: I am seeing a black precipitate in my reaction flask. What is it and what should I do?
A: The black precipitate is likely palladium black, which is catalytically inactive, aggregated palladium metal.[2] Its formation indicates catalyst decomposition. To prevent this, ensure a strictly inert atmosphere, use a robust ligand that stabilizes the palladium center, and avoid excessively high reaction temperatures.[2]
References
- Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactiv
- Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling.
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
- Buchwald–Hartwig amin
- Aryl-aryl crosss-couplings that avoid the preparation of haloarom
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC - PubMed Central. [Link]
- Discovery and synthesis of novel phosphine-based ligands for aryl aminations.
- Discovery and Synthesis of Novel Phosphine-Based Ligands for Aryl Aminations.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Liter
- Search results for: buchwald in category "Abstracts".
Sources
Technical Support Center: Purification of 6-Chloroisoquinolin-1-amine
Welcome to the technical support center for the purification of 6-Chloroisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this compound using column chromatography. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: My this compound is streaking badly on my silica gel TLC plate and column. What is causing this and how can I fix it?
A1: This is the most common issue encountered when purifying amino-substituted heterocyclic compounds like this compound on standard silica gel.
-
Root Cause: Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH).[1][2] The basic amine functionality of your compound undergoes a strong acid-base interaction with these silanol groups.[1][3] This interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in significant tailing or "streaking" of the compound spot on a TLC plate and a broad, poorly defined peak during column chromatography. In severe cases, the compound may bind irreversibly to the column.[3]
-
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[3][4]
-
Triethylamine (TEA or Et₃N): Add 0.5-2% (v/v) of triethylamine to your eluent system.[3][5] This small, competing base will occupy the acidic silanol sites, allowing your target compound to elute symmetrically.[4]
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), adding 1-2% of a concentrated ammonia solution (e.g., 7N ammonia in methanol) to the polar component of the mobile phase is also highly effective.[3][5]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Basic Alumina: Alumina is a more basic adsorbent and can be an excellent alternative for purifying basic compounds.[3]
-
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment that minimizes unwanted interactions with basic analytes.[1][3]
-
-
Always optimize your new mobile phase conditions using Thin Layer Chromatography (TLC) before committing your entire sample to a large-scale column.[5]
Q2: I'm struggling to find a good solvent system for separation. Where should I start?
A2: Selecting the right mobile phase is crucial for achieving good separation. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 on a TLC plate.[6][7][8] This generally provides the best resolution during column chromatography.
-
Initial Screening: this compound is a moderately polar compound. Good starting points for solvent systems are mixtures of a non-polar solvent and a polar solvent.
-
Hexane / Ethyl Acetate: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
-
Dichloromethane / Methanol: This is a more polar system suitable if your compound does not move from the baseline in Hexane/EtOAc systems. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.
-
-
Optimization:
-
If your compound's Rf is too low (streaking at the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[6][9]
-
If your compound's Rf is too high (running with the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent.[6][9]
-
Remember to include your basic modifier (e.g., 1% TEA) in all your screening and optimization experiments to prevent streaking.[9]
-
| Solvent System Example | Polarity | Typical Use Case for this compound |
| Hexane / Ethyl Acetate (+ 1% TEA) | Low to Medium | Good starting point for separating from non-polar impurities. |
| Dichloromethane / Methanol (+ 1% TEA) | Medium to High | Effective for eluting the compound if it has low mobility in less polar systems. |
Q3: How do I know which spots on my TLC belong to impurities versus my product?
A3: Identifying your product and tracking purification progress requires careful TLC analysis.
-
Cospotting: This is a critical technique. On a single TLC plate, apply three separate spots:
-
A spot of your crude reaction mixture.
-
A spot of your starting material (if available).
-
A "cospot" containing both the crude mixture and the starting material applied at the same point.
-
-
Interpretation: After running the plate, you can distinguish the starting material from the product and new impurities. If a spot in your crude mixture moves to the same height as your starting material, it is likely unreacted starting material. New spots represent your product and any byproducts.
-
Visualization: this compound contains an aromatic system and should be visible under UV light (typically at 254 nm).[6] If spots are not UV-active, you may need to use a chemical stain such as permanganate or vanillin, which can visualize a wide range of functional groups.[9]
-
Potential Impurities: In related quinoline syntheses, common impurities include unreacted starting materials (e.g., 4-chloroaniline derivatives) and isomeric byproducts.[10] These may have very similar polarities, requiring careful optimization of the solvent system to resolve.
Q4: My compound is not eluting from the column, even after I increase the solvent polarity. What's happening?
A4: This issue, known as irreversible adsorption, is a severe form of the problem described in Q1.
-
Cause: The basic amine of your product is binding so strongly to the acidic silica gel that even a highly polar mobile phase cannot displace it.[3] This is more likely to happen if a basic modifier like triethylamine was omitted from the eluent.
-
Solutions:
-
Immediate Action (Attempted Rescue): Try to flush the column with a very strong, basic eluent system, such as 5-10% concentrated ammonia in methanol. This may be able to displace the bound product, though the purity of the recovered material may be compromised.
-
Prevention for Future Runs:
-
Always use a basic modifier like triethylamine (0.5-2%) in your eluent from the very beginning of the purification, including when packing the column.[3][5]
-
Deactivate the Silica: You can pre-treat the silica gel. Before packing the column, make a slurry of the silica in your starting eluent that already contains triethylamine. This neutralizes the most aggressive acidic sites before your compound is introduced.[3]
-
Reduce Sample Load: Overloading the column can exacerbate binding issues. A general rule is to use a silica-to-sample weight ratio between 30:1 and 100:1.[5][11]
-
-
Experimental Workflow & Protocols
General Protocol for Column Chromatography Purification
This protocol assumes a crude sample of ~1 gram. Adjust the column and solvent volumes accordingly for different scales.
-
TLC Optimization:
-
Develop a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that includes 1% v/v Triethylamine.
-
Adjust the solvent ratio until the Rf of this compound is approximately 0.25.[8]
-
-
Column Preparation (Wet Packing):
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter for a 1g sample).
-
Insert a cotton or glass wool plug at the bottom. Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel (e.g., 40-50g) in your initial, least polar eluent (containing 1% TEA).
-
Pour the slurry into the column. Use gentle pressure or tapping to ensure even packing without air bubbles or cracks.[11]
-
Drain the excess solvent until it is level with the top of the silica bed, ensuring the bed never runs dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the sample weight) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the packed column bed. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Begin elution, starting with the low-polarity solvent system developed during TLC analysis.[7]
-
If using a gradient, gradually increase the polarity of the eluent to move the compound down the column.[7]
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Visual Workflow Guides
General Column Chromatography Workflow
Caption: A standard workflow for purifying organic compounds.
Troubleshooting Amine Streaking
Caption: A decision tree for troubleshooting amine purification.
References
- How to Develop HPLC Method for Basic Compounds - Pharma Knowledge Forum. (2024). Pharma Knowledge Forum.
- Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (n.d.). Benchchem.
- Troubleshooting purification of tertiary amine compounds by column chrom
- Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018).
- HPLC conditions for basic compound?. (2002).
- Column chrom
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- common impurities in 6-Chloroquinoline synthesis and their removal. (n.d.). Benchchem.
- Why Do Amines Adhere To Silica Gel Columns?. (2025). Chemistry For Everyone - YouTube.
- An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
- Troubleshooting for Thin Layer Chrom
- methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
- Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
- Column chrom
- Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews.
- Column Chrom
- What Is The Stationary Phase In Column Chromatography?. (2025). Chemistry For Everyone.
- How to calcul
- How do I purify ionizable organic amine compounds using flash column chrom
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
- 9. silicycle.com [silicycle.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Aminoisoquinolines via Recrystallization
Welcome to the Technical Support Center for the purification of 1-aminoisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic amines. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve the highest purity for your compounds.
Introduction: The Importance of Purity for 1-Aminoisoquinolines
1-Aminoisoquinolines are a pivotal structural motif in medicinal chemistry and materials science.[1] Their biological activities and photophysical properties are highly dependent on their purity. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[2] This guide provides a comprehensive resource for developing and troubleshooting recrystallization protocols for 1-aminoisoquinolines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the recrystallization of 1-aminoisoquinolines.
Q1: What is a good starting solvent for the recrystallization of 1-aminoisoquinoline?
A1: Based on literature reports, benzene has been successfully used for the recrystallization of 1-aminoisoquinoline. A specific procedure involving the hydrogenation of 1-nitroisoquinoline followed by recrystallization of the crude product from benzene yielded pure 1-aminoisoquinoline (85% yield) with a melting point of 121-122°C.[1] However, due to the toxicity of benzene, it is advisable to explore safer alternatives. Toluene, being structurally similar, is a potential substitute. A systematic solvent screening is always recommended to find the optimal solvent for your specific derivative.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue with amines where the compound separates as a liquid instead of a solid.[1] This often occurs when the solution is too concentrated or cooled too quickly. Here are some strategies to address this:
-
Reduce Supersaturation: Re-heat the solution and add a small amount of additional solvent to decrease the concentration.[3]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.[3]
-
Use a Seed Crystal: Introduce a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.[4]
-
Solvent Modification: If using a single solvent, consider a mixed-solvent system. If already using a mixed-solvent system, try adjusting the solvent ratio.[5]
Q3: No crystals are forming, even after cooling the solution in an ice bath. What's the problem?
A3: The absence of crystal formation can be due to several factors:
-
Excess Solvent: You may have used too much solvent, preventing the solution from reaching saturation upon cooling. Try evaporating some of the solvent and re-cooling.[4]
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[4]
-
Incorrect Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. A different solvent or a mixed-solvent system may be necessary.[2]
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can be frustrating. Consider the following:
-
Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Any excess will retain more of your compound in the mother liquor upon cooling.
-
Cool Thoroughly: Make sure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal formation.[6]
-
Second Crop of Crystals: The mother liquor (the solution after filtering the first batch of crystals) can be concentrated by boiling off some solvent to obtain a second, often less pure, crop of crystals.[6]
-
Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[7]
Q5: There are conflicting reports on the melting point of 1-aminoisoquinoline. Which one is correct?
A5: Different sources may report varying melting points due to differences in purity and analytical methods. A reported melting point for 1-aminoisoquinoline recrystallized from benzene is 121-122°C .[1] It is crucial to use the melting point as a criterion for purity. A sharp melting point range close to the literature value for the pure compound indicates high purity. Impurities will typically broaden and depress the melting point range.
Part 2: Troubleshooting Guide
This section provides a more in-depth, systematic approach to troubleshooting common recrystallization problems.
Problem: Oiling Out
"Oiling out" is a form of liquid-liquid phase separation that occurs when a compound is insoluble in the solvent at a temperature above its melting point. Aromatic amines can be particularly prone to this behavior.
Caption: Troubleshooting workflow for poor crystal formation.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Solvent Screening for Recrystallization
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. [8] Materials:
-
Crude 1-aminoisoquinoline derivative
-
A selection of test solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude 1-aminoisoquinoline derivative into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise to the hot mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. A good solvent will show poor solubility at room temperature but complete solubility when hot, followed by significant crystal formation upon cooling.
Data Interpretation:
| Observation at Room Temp | Observation at Boiling | Observation Upon Cooling | Suitability as Recrystallization Solvent |
| Soluble | Soluble | No crystals | Unsuitable (too soluble) |
| Insoluble | Insoluble | No dissolution | Unsuitable (not soluble enough) |
| Insoluble/Slightly Soluble | Soluble | Abundant crystals | Potentially Suitable |
| Insoluble | Soluble | "Oils out" | Potentially suitable with troubleshooting |
Protocol 2: Single-Solvent Recrystallization of 1-Aminoisoquinoline
This protocol is a general guideline. The choice of solvent and volumes should be optimized based on the results of the solvent screening.
Materials:
-
Crude 1-aminoisoquinoline derivative
-
Optimal recrystallization solvent (determined from Protocol 1)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 1-aminoisoquinoline derivative in an Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent to its boiling point.
-
Add the minimum amount of hot solvent to the flask containing the crude product to just dissolve it. Swirl the flask to aid dissolution.
-
If the solution is colored and the pure compound is known to be colorless, add a small amount of decolorizing carbon and boil for a few minutes.
-
If insoluble impurities or decolorizing carbon are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before determining the yield and melting point.
Part 4: Understanding Potential Impurities
The nature of impurities will depend on the synthetic route used to prepare the 1-aminoisoquinoline.
-
From Reduction of 1-Nitroisoquinoline: The most likely impurity is unreacted starting material, 1-nitroisoquinoline. The significant difference in polarity between the nitro and amino groups should allow for easy separation by recrystallization.
-
From 2-Alkynylbenzaldoximes: Synthesis from 2-alkynylbenzaldoximes can involve metal catalysts (e.g., gold, silver, copper). [6][9]Residual metal catalysts and unreacted starting materials are potential impurities. Byproducts from side reactions may also be present.
A general strategy for removing impurities is to choose a recrystallization solvent in which the impurities are either very soluble (and remain in the mother liquor) or very insoluble (and can be removed by hot filtration).
References
- Royal Society of Chemistry. (2014). Generation of 1-amino-isoquinoline-N-oxides via a tandem reaction of 2-alkynylbenzaldoxime with secondary amines in the presence of silver(i) and copper(i). Organic Chemistry Frontiers. [Link]
- University of York.
- Organic Chemistry Portal. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)
- Biocyclopedia.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- University of York.
- ChemTalk.
- ResearchGate. (2024). Synthesis of 1-aminoisoquinolines by Dao et al.⁵⁰. [Link]
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]
- ACS Publications. (2022, December 22). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Industrial & Engineering Chemistry Research. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of York.
- Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research. [Link]
- ChemTalk.
- National Center for Biotechnology Information. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. Generation of 1-amino-isoquinoline-N-oxides via a tandem reaction of 2-alkynylbenzaldoxime with secondary amines in the presence of silver(i) and copper(i) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. EP0393926A1 - 1-Aminoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in 6-Chloroisoquinolin-1-amine Synthesis
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 6-Chloroisoquinolin-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering suboptimal yields in this critical synthesis. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable, field-tested solutions to enhance your reaction outcomes.
Troubleshooting Guide: A Symptom-Based Approach
Low yield is a frustrating but common issue. The key to resolving it lies in systematically identifying the root cause. This section is structured in a question-and-answer format to directly address the specific problems you may be observing in your reaction.
Scenario 1: Starting Material (1,6-Dichloroisoquinoline) is Consumed, but Yield of the Desired Product is Low with Multiple Unidentified Side Products.
Question: My TLC and LC-MS analysis shows that my starting material, 1,6-dichloroisoquinoline, is almost gone, but I have a very low yield of this compound and a complex mixture of byproducts. What's going wrong?
Answer: This classic symptom points towards issues with reaction selectivity and conditions, most likely related to the amination strategy. The two primary methods for this conversion are the Buchwald-Hartwig amination and direct nucleophilic aromatic substitution (SNAr) with an ammonia source.
Possible Causes & Solutions:
-
For Buchwald-Hartwig Amination:
-
Catalyst Deactivation or Inappropriate Choice: The palladium catalyst is the heart of this reaction. If it's not performing optimally, you'll see a host of side reactions. The choice of ligand is critical for stabilizing the catalyst and facilitating the C-N bond formation.[1][2]
-
Base is Too Weak or Too Strong: The base plays a crucial role in deprotonating the amine and regenerating the catalyst.[5] A weak base may not be effective, while an overly strong base can promote side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this transformation.[6] If you suspect base-related decomposition, consider a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.
-
-
Ammonia Source is Problematic: Using ammonia gas can be difficult to control stoichiometrically. Ammonia equivalents like benzophenone imine followed by hydrolysis are often more reliable.[6]
-
Solution: If using an ammonia surrogate, ensure the subsequent hydrolysis step to cleave the imine is complete. Incomplete hydrolysis will result in a low yield of the primary amine.[6]
-
-
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Insufficient Ring Activation: The isoquinoline ring system is electron-deficient, making it susceptible to nucleophilic attack, especially at the 1-position.[7] However, the reaction often requires forcing conditions.
-
Solution: Increase the reaction temperature and pressure. Using a sealed reaction vessel (e.g., a microwave reactor or a pressure bomb) with a solution of ammonia in a high-boiling point solvent like 1,4-dioxane or NMP can significantly improve the reaction rate. Microwave irradiation, in particular, has been shown to accelerate these types of reactions.[4]
-
-
Competitive Reactions: At high temperatures, other side reactions can occur, such as reaction with the solvent or decomposition.
-
Solution: Ensure your solvent is anhydrous and deoxygenated. The presence of water can lead to hydrolysis of the starting material. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.
-
-
Scenario 2: A Significant Amount of Starting Material Remains Unreacted.
Question: My reaction has run for the specified time, but a large portion of the 1,6-dichloroisoquinoline is still present. What should I investigate?
Answer: Incomplete conversion is a clear indicator that the reaction conditions are not optimal for activating the starting material or that a key reagent is inactive.
Possible Causes & Solutions:
-
Low Reaction Temperature: Both Buchwald-Hartwig and SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[2][8]
-
Solution: Incrementally increase the reaction temperature in 10-20°C intervals and monitor the progress by TLC or LC-MS. For SNAr, temperatures can often exceed 100°C.
-
-
Inactive Catalyst (Buchwald-Hartwig): The Pd(0) active catalyst can be oxidized to inactive Pd(II) if oxygen is present. The pre-catalyst may also have failed to reduce to the active form.
-
Solution: Use a fresh batch of palladium pre-catalyst and ligand. Ensure the reaction is thoroughly degassed by bubbling with an inert gas or by using freeze-pump-thaw cycles.
-
-
Poor Solubility of Reagents: If the starting material or other reagents are not fully dissolved, the reaction will be slow and incomplete.[8]
-
Solution: Choose a solvent in which all components are soluble at the reaction temperature. Toluene and dioxane are common choices for Buchwald-Hartwig reactions. For SNAr, more polar aprotic solvents like DMF or NMP might be necessary.
-
-
Insufficient Reaction Time: Some reactions are inherently slow.
-
Solution: Extend the reaction time and monitor periodically to determine when the reaction has reached completion.[8]
-
Scenario 3: The Product is Formed, but is Difficult to Isolate and Purify.
Question: I can see my desired product in the crude reaction mixture, but I'm struggling to get a pure sample, and my final isolated yield is low. What can I do?
Answer: Purification challenges often arise from the formation of closely related impurities or the physical properties of the product itself.
Possible Causes & Solutions:
-
Formation of Isomers: While the 1-position is generally more reactive, some amination may occur at the 6-position, leading to the formation of 1-chloroisoquinolin-6-amine.
-
Solution: Optimize reaction conditions to improve regioselectivity. Lowering the temperature can sometimes favor the thermodynamically preferred product. Careful column chromatography is essential to separate these isomers. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) may be required.
-
-
Persistent Impurities from the Catalyst (Buchwald-Hartwig): Palladium residues and phosphine oxide byproducts can co-elute with the product.
-
Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of ammonium chloride or thiourea to help remove palladium. Passing the crude material through a short plug of silica gel or a specialized metal scavenger resin before final chromatography can also be effective.
-
-
Product Precipitation/Oiling Out: The product may not be fully soluble in the extraction solvent, or it may "oil out" during workup, trapping impurities.
-
Solution: During the aqueous workup, if the product is in the organic layer, ensure you use a sufficient volume of solvent. If the product is basic, an acid wash (e.g., dilute HCl) can extract it into the aqueous layer, leaving non-basic impurities behind. The product can then be re-isolated by basifying the aqueous layer and re-extracting.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for optimizing the Buchwald-Hartwig amination of 1,6-dichloroisoquinoline?
A1: A robust starting point is to use a palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as X-Phos or S-Phos.[4] A common base is NaOt-Bu, and the reaction is typically run in an anhydrous, deoxygenated solvent like toluene or dioxane at temperatures ranging from 80-110°C.[6]
Q2: Can I use aqueous ammonia for the SNAr reaction?
A2: While it's possible, it is generally not recommended. The presence of water can lead to competing hydrolysis reactions, forming 6-chloro-1-hydroxyisoquinoline. Using a solution of ammonia in an organic solvent like methanol or dioxane, or using ammonium hydroxide in a high-boiling solvent under pressure, is a more controlled approach.
Q3: How do I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method.[8] Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, taking small aliquots for LC-MS analysis is ideal.
Q4: My product appears as a dark, tarry substance. What could be the cause?
A4: The formation of a dark, insoluble material often indicates decomposition, which can be caused by excessive heat or overly harsh reaction conditions.[9] If using a strong acid or base, its concentration might be too high. Consider lowering the reaction temperature and ensuring that all reagents are added in a controlled manner.
Visualizing the Process
Troubleshooting Decision Tree
This diagram provides a logical pathway to diagnose and solve low-yield issues.
Caption: General workflow for the synthesis.
Experimental Protocols & Data
Protocol: Buchwald-Hartwig Amination using Benzophenone Imine
This protocol is a representative example and may require optimization for your specific setup.
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add 1,6-dichloroisoquinoline (1.0 equiv), Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and sodium tert-butoxide (1.4 equiv). [6]2. Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add benzophenone imine (1.2 equiv) via syringe.
Step 2: Reaction
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
Step 3: Workup and Hydrolysis
-
Cool the reaction to room temperature and quench with 2N HCl (aq).
-
Stir the mixture at room temperature for 1-2 hours to hydrolyze the imine.
-
Basify the aqueous layer to pH > 10 with aqueous NaOH.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Table 1: Troubleshooting Summary
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; Low temperature; Poor solubility | Use fresh catalyst/ligand; Increase temperature; Change to a better solvent (e.g., Toluene, Dioxane). [2][8] |
| Multiple Side Products | Catalyst/ligand mismatch; Wrong base; Non-inert conditions | Screen different ligands (e.g., X-Phos); Use NaOt-Bu; Ensure reaction is fully deoxygenated. [1][6] |
| Product Decomposition | Temperature too high; Harsh acidic/basic conditions | Lower the reaction temperature; Use milder workup conditions. [9] |
| Difficult Purification | Isomer formation; Palladium contamination | Optimize chromatography with a slow gradient; Wash with a metal-scavenging solution. |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Yield for 6-Chloroisoquinoline-1-carbaldehyde Derivatives.
- Benchchem. (n.d.). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- MDPI. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- chemeurope.com. (n.d.). Nucleophilic aromatic substitution.
- Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- YouTube. (2019). nucleophilic aromatic substitutions.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Identification of impurities in 6-Chloroisoquinolin-1-amine synthesis
Welcome to the technical support center for the synthesis of 6-chloroisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, identify potential impurities, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles and field-proven insights to ensure the integrity and reproducibility of your results.
I. Introduction to the Synthetic Landscape
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The successful synthesis of this compound with high purity is critical for downstream applications. This guide will focus on two primary synthetic strategies and the impurities commonly encountered in each.
Two Prevalent Synthetic Pathways:
-
Route A: Nucleophilic Aromatic Substitution via amination of 1,6-dichloroisoquinoline.
-
Route B: Reduction of a Nitro Intermediate starting from 6-chloro-1-nitroisoquinoline.
The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Both pathways, while effective, present unique challenges in impurity profiling and control.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | Route A: The amination of 1,6-dichloroisoquinoline may be sluggish due to insufficiently reactive conditions. Route B: The reduction of the nitro group may be incomplete. | Route A: If using a palladium-catalyzed amination (e.g., Buchwald-Hartwig), screen different ligand/base combinations and ensure anhydrous conditions. Consider increasing the reaction temperature or time. Route B: Ensure the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation) is active and used in sufficient molar excess. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1] |
| Product Degradation | The aminoisoquinoline core can be sensitive to harsh reaction conditions, particularly elevated temperatures in the presence of strong acids or bases. | Optimize reaction conditions to use the mildest effective temperature and pH. For workup, use a buffered aqueous solution if necessary. |
| Side Reactions | Route A: Hydrolysis of the starting material to 6-chloroisoquinolin-1-one can be a significant competing reaction if water is present. Route B: Over-reduction can lead to dehalogenation. | Route A: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Route B: Carefully control the stoichiometry of the reducing agent and the reaction time to minimize dehalogenation. |
Issue 2: Presence of Unexpected Impurities in Final Product
| Observed Impurity (by LC-MS or GC-MS) | Potential Source | Confirmation & Mitigation |
| Mass corresponding to 1,6-dichloroisoquinoline | Route A: Unreacted starting material. | Confirm by comparing the retention time with an authentic standard. Improve reaction conversion by optimizing conditions as described in "Issue 1". Purify the final product by column chromatography or recrystallization. |
| Mass corresponding to 6-chloroisoquinolin-1-one | Route A: Hydrolysis of 1,6-dichloroisoquinoline.[2] | The presence of a hydroxyl group can be confirmed by IR spectroscopy (broad O-H stretch). To mitigate, ensure stringent anhydrous conditions during the reaction. This impurity can often be removed by column chromatography. |
| Mass corresponding to 1-aminoisoquinoline | Route B: Dehalogenation during the reduction of the nitro group. | Confirm with a reference standard. Use a milder reducing agent or optimize the reaction conditions (e.g., lower temperature, shorter reaction time). Catalytic hydrogenation with careful monitoring can sometimes offer better selectivity. |
| Isomeric Impurities (same mass, different retention time) | Both Routes: Impurities in the starting materials (e.g., isomeric dichloroisoquinolines or isomeric chloro-nitroisoquinolines). | Characterize the impurity by NMR if possible. Source high-purity starting materials or purify them before use. Isomeric impurities can be challenging to remove and may require specialized chromatographic techniques. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale synthesis?
A1: For larger-scale synthesis, Route B (Reduction of a Nitro Intermediate) is often preferred. This route avoids the use of expensive palladium catalysts and ligands typically required for Route A . The reagents for nitration and subsequent reduction are generally more cost-effective. However, the nitration step requires careful handling of strong acids and control of regioselectivity.
Q2: What are the best analytical techniques for monitoring the reaction and profiling impurities?
A2: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative reaction monitoring. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of impurities, providing crucial clues to their structures.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for volatile impurities and starting materials.[4] For definitive structural elucidation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.[5]
Q3: How can I effectively remove residual palladium from my product if I use Route A?
A3: Residual palladium can be problematic in pharmaceutical intermediates. After the reaction, the crude product can be treated with a scavenger resin designed to bind palladium. Alternatively, multiple crystallizations or careful column chromatography on silica gel can significantly reduce palladium levels.
Q4: Can the amino group of the product react further under the reaction conditions in Route A?
A4: Yes, this is a possibility. The product, this compound, could potentially react with another molecule of 1,6-dichloroisoquinoline, leading to a di(isoquinolinyl)amine byproduct. This is more likely to occur if the amination is run at high concentrations or for extended periods after the initial starting material is consumed. Using a slight excess of the ammonia source can help to minimize this side reaction.
IV. Experimental Protocols & Workflows
Protocol 1: Synthesis via Buchwald-Hartwig Amination (Route A)
This protocol is a general guideline and may require optimization.
Step 1: Reaction Setup
-
To a dry Schlenk flask, add 1,6-dichloroisoquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Add a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a source of ammonia (e.g., a solution of ammonia in dioxane or use an ammonia surrogate like benzophenone imine followed by hydrolysis).
-
Add anhydrous solvent (e.g., dioxane or toluene).
Step 2: Reaction and Workup
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
If a protected amine was used, perform the deprotection step (e.g., acidic hydrolysis for a benzophenone imine).
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Nitro Reduction (Route B)
Step 1: Reduction of 6-chloro-1-nitroisoquinoline
-
To a round-bottom flask, add 6-chloro-1-nitroisoquinoline (1.0 eq) and a solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add the reducing agent. A common choice is stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Heat the mixture to reflux and stir until the reaction is complete by TLC.
Step 2: Workup and Purification
-
Cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Basify the mixture with a concentrated solution of sodium bicarbonate or sodium hydroxide to a pH > 10. Caution: This can be exothermic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Visualizing the Process: Diagrams
Synthetic Pathways and Potential Impurities
Caption: Synthetic routes and common process-related impurities.
Troubleshooting Workflow for Impurity Identification
Caption: Logical workflow for identifying unknown impurities.
VI. References
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]
-
Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate. [Link]
-
HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Pd-catalyzed amination of 1-amino-3-chloroisoquinoline 7. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Monitoring of 6-Chloroisoquinolin-1-amine Reactions
Welcome to the technical support center for the analysis of 6-Chloroisoquinolin-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic amine in their synthetic workflows. Accurate, real-time reaction monitoring is paramount for optimizing yields, minimizing impurities, and ensuring the successful synthesis of target molecules. This document provides in-depth, field-tested guidance on using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose, structured as a series of practical questions and troubleshooting scenarios you may encounter in the lab.
Part 1: Thin-Layer Chromatography (TLC) — The Rapid Reaction Snapshot
TLC is an indispensable tool for qualitative reaction monitoring due to its speed, low cost, and simplicity. It provides an immediate visual assessment of the consumption of starting materials and the formation of products.
Frequently Asked Questions (TLC)
Q1: When is TLC the best choice for monitoring my reaction?
TLC is ideal for rapid, qualitative checks. Use it to quickly determine if your starting material is being consumed, to estimate reaction completion, and to identify the approximate number of new compounds being formed.[1] It is the go-to method for initial reaction condition screening and for reactions where you need to make a quick decision, such as quenching the reaction at the right moment.
Q2: How do I select the right mobile phase (eluent) for this compound?
The key is to achieve a good separation between your starting material, intermediates, and the final product, ideally with Rf values between 0.2 and 0.8. This compound is a basic, relatively polar compound.
-
Causality: The basic nitrogen atom in the isoquinoline ring can interact strongly with the acidic silanol groups on a standard silica gel plate, leading to significant tailing or streaking.[2] To counteract this, you must neutralize the silica's acidity.
-
Solution: Always include a small amount of a basic modifier in your eluent. A mixture of a non-polar solvent (like Hexanes or Toluene) and a polar solvent (like Ethyl Acetate or Dichloromethane) is a good starting point. To this mixture, add 0.5-2% triethylamine (TEA) or a small amount of ammonia in methanol.[2][3]
Q3: My compounds aren't colored. How can I see the spots on the TLC plate?
Since this compound and many of its derivatives are colorless, visualization techniques are essential.[1]
-
UV Light (254 nm): The isoquinoline ring is an aromatic, conjugated system that is highly UV-active.[1] Under a short-wave UV lamp (254 nm), your compounds will appear as dark spots against the green fluorescent background of the TLC plate (for plates with a F₂₅₄ indicator). This is the most common and non-destructive method.
-
Staining: If a compound is not UV-active or for secondary confirmation, chemical stains can be used.
-
Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with most organic compounds, especially those with reducible functional groups. It will appear as yellow/brown spots on a purple background.
-
Ninhydrin stain: This stain is highly specific for primary and secondary amines, producing a characteristic purple or yellow color (known as Ruhemann's purple). It is excellent for specifically visualizing the disappearance of the starting material amine.
-
Experimental Protocol: TLC Monitoring of a Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel 60 F₂₅₄ TLC plate.
-
Spotting:
-
Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, carefully spot the reaction mixture on the starting line.
-
It is crucial to also spot reference lanes: one for your starting this compound and one for a co-spot (where you spot the reaction mixture directly on top of the starting material spot). The co-spot helps confirm the identity of the starting material in the reaction lane.
-
-
Development:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensure it is below your starting line). Place a piece of filter paper inside to saturate the chamber atmosphere, which improves resolution.
-
Place the TLC plate in the chamber and close the lid.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[1]
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm) and circle the spots with a pencil.
-
If needed, proceed with chemical staining by dipping the plate in the stain solution followed by gentle heating.
-
Recommended TLC Starting Conditions
| Mobile Phase Composition (v/v) | Target Compounds | Rationale & Notes |
| Ethyl Acetate / Hexanes / Triethylamine (30:70:1) | General purpose, moderately polar products. | A classic starting point. Adjust the Ethyl Acetate/Hexanes ratio to modify polarity. The TEA is essential to prevent streaking.[2][4] |
| Dichloromethane / Methanol / Ammonium Hydroxide (95:5:0.5) | More polar products (e.g., alcohols, amides). | Methanol significantly increases polarity. The ammonium hydroxide serves the same purpose as TEA for preventing tailing. |
| Toluene / Acetone / Triethylamine (80:20:1) | Aromatic products, good for resolving isomers. | Toluene can offer different selectivity compared to hexanes for aromatic systems. |
Troubleshooting Guide (TLC)
Q: My spots are streaking badly and look like comets. Why?
-
Cause: This is the most common issue with basic amines on silica gel.[3][5] The basic nitrogen atom is strongly adsorbing to the acidic silanol groups on the stationary phase. This strong, sometimes irreversible, interaction causes the compound to smear as it moves up the plate.
-
Solution: The primary solution is to add a basic modifier like 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent.[2][3] This deactivates the acidic sites on the silica. Alternatively, if your sample is too concentrated, this can also cause streaking; try diluting your sample before spotting.[4][5]
Q: My spot didn't move from the baseline (Rf = 0). What now?
-
Cause: Your mobile phase is not polar enough to move the compound off the highly polar silica gel. Your compound is sticking to the origin.[3]
-
Solution: Increase the polarity of your eluent. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the methanol content.
Q: All my spots ran to the top of the plate (Rf ≈ 1). What should I do?
-
Cause: Your mobile phase is too polar. It has such a high affinity for the plate that it carries all compounds, regardless of their structure, with the solvent front.[3]
-
Solution: Decrease the polarity of your eluent. For an ethyl acetate/hexanes system, decrease the proportion of ethyl acetate and increase the hexanes.
Q: I can't see any spots under UV light! Did my reaction fail?
-
Cause: Not necessarily. Several possibilities exist:
-
Non-UV Active Product: Your product may have lost its aromaticity or conjugated system and is no longer UV-active.
-
Sample Too Dilute: The concentration of the compounds in your reaction mixture may be too low for UV detection.[3][5]
-
Compound Evaporation: If the product is highly volatile, it may have evaporated from the plate.[3]
-
-
Solution: First, try spotting the plate multiple times in the same location (allowing it to dry between applications) to increase the concentration.[5] If spots are still not visible, use a chemical stain like potassium permanganate, which visualizes a much broader range of organic compounds.
TLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common TLC issues.
Part 2: High-Performance Liquid Chromatography (HPLC) — Quantitative Analysis and Purity Assessment
HPLC is the gold standard for quantitative analysis, offering high resolution, sensitivity, and reproducibility.[6] It is essential for determining the precise purity of a sample, quantifying yields, and identifying trace impurities.
Frequently Asked Questions (HPLC)
Q1: When should I switch from TLC to HPLC for monitoring?
Use HPLC when you need quantitative data. While TLC tells you if a reaction is progressing, HPLC tells you how much product you have and what the impurity profile looks like. It is critical for:
-
Final purity assessment of your isolated product.
-
Accurate determination of reaction conversion and yield.
-
Developing a robust analytical method for quality control in later stages of development.[6][7]
Q2: What is the best starting point for an HPLC method for this compound?
A Reversed-Phase (RP-HPLC) method is the most common and effective approach for compounds of this nature.[8][9]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust and versatile choice.[9][10]
-
Mobile Phase: A combination of an aqueous buffer and an organic solvent is used.
-
Organic (Phase B): Acetonitrile is generally preferred over methanol as it has a lower viscosity and UV cutoff.
-
Aqueous (Phase A): A buffered mobile phase is critical. To ensure good peak shape for the basic amine, a low pH buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water, pH ~2.5-3) is recommended.
-
-
Causality: At low pH, the amine group (pKa ~4-5) will be fully protonated. This prevents interaction with residual, acidic silanol groups on the C18 stationary phase, leading to sharp, symmetrical peaks.[11]
Q3: How do I select the right UV detection wavelength?
The isoquinoline ring system has strong UV absorbance. To determine the optimal wavelength, run a UV scan of your compound using a Diode Array Detector (DAD). Typically, a wavelength between 230-280 nm will provide excellent sensitivity. A good starting point without a DAD is around 254 nm.[10]
Q4: What are common impurities I should be aware of?
Impurities can arise from the synthesis of the starting material or from side reactions.
-
Starting Material Impurities: Depending on the synthetic route (e.g., Pomeranz-Fritsch or Skraup), you may have isomeric impurities (e.g., 8-chloroisoquinoline) or unreacted precursors.[12][13]
-
Reaction Byproducts: In subsequent reactions, byproducts from incomplete conversion or side reactions (e.g., over-alkylation, hydrolysis) can occur.
-
Degradation Products: The compound may be unstable under certain pH or oxidative conditions, leading to degradation.[14][15] A well-developed HPLC method should be "stability-indicating," meaning it can separate the main compound from any potential degradants.[15]
Experimental Protocol: RP-HPLC Monitoring of a Reaction
-
System Preparation:
-
Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Filter and degas all mobile phases before use.
-
Equilibrate the column with your initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh a small amount of your crude or purified material (~1 mg).
-
Dissolve it in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile/Water) to make a ~1 mg/mL stock solution.
-
Further dilute this solution to a working concentration of ~0.1 mg/mL using the mobile phase.
-
Filter the final sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis:
-
Set the flow rate to 1.0 mL/min and the column temperature to 30-40 °C to ensure reproducibility.[10][16]
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Inject 10 µL of your prepared sample.
-
Run a gradient elution (e.g., 10% B to 90% B over 20 minutes) to elute all compounds from the reaction mixture.
-
-
Data Interpretation: Calculate the purity of your product using the area percent method, where the area of your product peak is divided by the total area of all peaks in the chromatogram.
Recommended HPLC Starting Conditions
| Parameter | Recommended Condition | Rationale & Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for reversed-phase separation of small molecules. Provides good efficiency and resolution.[10][17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) ensures the amine is fully protonated, leading to excellent peak shape by minimizing silanol interactions.[11] |
| Mobile Phase B | Acetonitrile | Good organic modifier with low viscosity and UV cutoff. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is effective for analyzing crude reaction mixtures containing compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times.[16] |
| Detection | UV at 254 nm | A common wavelength that provides good sensitivity for the isoquinoline chromophore. |
| Injection Vol. | 10 µL | A standard volume that avoids column overloading for a sample concentration of ~0.1 mg/mL. |
Troubleshooting Guide (HPLC)
Q: My main peak is tailing or fronting. How do I get a symmetrical peak?
-
Cause (Tailing): This is often due to secondary interactions between the protonated amine and residual acidic silanols on the silica backbone of the C18 phase.[11] This is more common on older or lower-quality "Type A" silica columns. Another cause could be column overload.
-
Solution:
-
Ensure Low pH: Confirm the pH of your mobile phase A is below 3. This is the most effective way to get sharp peaks for basic compounds.
-
Use a Modern Column: Employ a high-purity, end-capped "Type B" silica column or a column with an embedded polar group, which are designed to shield silanols and improve peak shape for bases.[11]
-
Reduce Mass on Column: Dilute your sample further and inject a smaller volume to rule out mass overload.[4]
-
Consider High pH: An alternative (advanced) strategy is to use a high-pH stable column (e.g., hybrid silica) with a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate). At high pH, the amine is in its neutral form, eliminating ionic interactions with silanols.
-
Q: My retention times are drifting from one injection to the next. Why?
-
Cause: Inconsistent retention times are usually due to a lack of system equilibration, temperature fluctuations, or changes in mobile phase composition.
-
Solution:
-
Equilibrate Properly: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when running a gradient. Allow at least 5-10 column volumes for re-equilibration.
-
Use a Column Oven: Temperature has a significant effect on retention. Using a column oven set to a constant temperature (e.g., 35 °C) is critical for reproducibility.[16]
-
Ensure Mobile Phase is Well-Mixed: If preparing mobile phase by hand, ensure the components are accurately measured and thoroughly mixed. For gradient systems, ensure the pump's proportioning valves are working correctly.
-
Q: I see new peaks appearing when I let my prepared sample sit on the autosampler. What is happening?
-
Cause: This indicates that your compound is unstable in the sample diluent. The aldehyde functionality, in particular, can be susceptible to degradation, especially under acidic or basic conditions.[14]
-
Solution:
-
Investigate Stability: Perform a simple stability study by analyzing the same sample vial at different time points (e.g., 0, 2, 6, 24 hours).[14]
-
Match Diluent to Mobile Phase: Prepare your samples in the initial mobile phase composition whenever possible.
-
Prepare Samples Fresh: If instability is confirmed, prepare samples immediately before analysis and do not let them sit for extended periods.[14]
-
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC analysis problems.
References
- BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide.
- BenchChem. (2025). stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
- BenchChem. (2025). common impurities in 6-Chloroquinoline synthesis and their removal.
- SiliCycle. (2021).
- Science.gov. hplc method development: Topics by Science.gov.
- BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025).
- BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- Regal, K. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Bitesize Bio. (2025).
- CAMAG. (2002). Planar chromatography – an essential component of modern analysis.
- Kumar, G.T.J. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
- Al-Aani, H. et al. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Advanced Pharmaceutical Bulletin.
- Kharat, C. et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Journal of Analytical Methods in Chemistry.
- D'Acquarica, I. et al. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. amecj.com [amecj.com]
- 7. hplc method development: Topics by Science.gov [science.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloroisoquinolin-1-amine
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for the removal of starting materials from the 6-Chloroisoquinolin-1-amine product.
Introduction
The synthesis of this compound, a key intermediate in pharmaceutical development, often presents the challenge of removing unreacted starting materials and reaction byproducts. Incomplete reaction conversion or side reactions can lead to a final product contaminated with precursors, which can interfere with subsequent synthetic steps and compromise the purity of the final active pharmaceutical ingredient. This guide offers a structured approach to diagnosing and resolving these common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials that contaminate crude this compound?
A1: The most common starting material found as an impurity is 2-chloro-5-(cyanomethyl)benzonitrile. This is due to the incomplete cyclization during the synthesis of the isoquinoline ring. Other potential impurities can include reagents from preceding steps, such as those used in the formation of the cyanomethyl group.
Q2: Why is it crucial to remove these starting materials?
A2: Residual starting materials can compete in subsequent reactions, leading to the formation of undesired byproducts and lowering the yield of the target molecule. For pharmaceutical applications, the presence of any impurity can have significant implications for the safety and efficacy of the final drug product, making their removal a critical step.
Q3: What analytical techniques are best for detecting starting material impurities?
A3: Thin-Layer Chromatography (TLC) is an effective initial method for qualitatively assessing the purity of the product and identifying the presence of starting materials.[1] For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.[3][4]
Q4: What are the primary methods for purifying crude this compound?
A4: The two most effective purification techniques are column chromatography and recrystallization.[1][5] The choice between them depends on the physical properties of the product and impurities, as well as the scale of the purification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent starting material spot on TLC after reaction completion. | Incomplete reaction. | Increase reaction time or temperature. Consider adding a fresh portion of the cyclization reagent. |
| Product and starting material co-elute during column chromatography. | Inappropriate solvent system. | Optimize the eluent system by testing various solvent mixtures with different polarities using TLC. A gradient elution from a non-polar to a more polar solvent system is often effective.[5] |
| Low recovery of product after column chromatography. | Product is highly retained on the silica gel. | Use a more polar eluent system. If the product is basic, consider adding a small amount of a non-nucleophilic base like triethylamine (0.5-1%) to the eluent to reduce tailing and improve recovery.[5] |
| Product "oils out" during recrystallization instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Select a solvent with a lower boiling point. Induce crystallization by scratching the inside of the flask or by adding a seed crystal of the pure product.[1][6] |
| Poor crystal formation during recrystallization. | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6][7] An anti-solvent addition technique can also be employed.[1] |
Purification Workflow Diagram
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for separating the product from starting materials with different polarities.
1. Preparation of the Column:
- Select a column of appropriate size based on the amount of crude material. A general rule is to use a silica gel to crude product ratio of 40:1 to 100:1 by weight.[8]
- Pack the column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent.[9]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.
- Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
- Carefully load the dried, adsorbed sample onto the top of the prepared column.
3. Elution and Fraction Collection:
- Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 7:3).[5]
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Isolation of the Product:
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is suitable for obtaining highly pure crystalline material when the product is a solid and a suitable solvent is found.
1. Solvent Selection:
- The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature.[6] Impurities should either be soluble at room temperature or insoluble at high temperatures.[6]
- Common solvent systems for similar compounds include ethanol/water or toluene/hexane mixtures.[5]
2. Dissolution:
- Place the crude product in a flask and add a minimal amount of the chosen solvent.
- Heat the mixture with stirring until the solid completely dissolves.[6]
3. Crystallization:
- Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[1][6]
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.[6]
- Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[1]
- Dry the crystals under vacuum to remove all traces of solvent.
Purification Technique Comparison
| Technique | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | 70-85% | Effective for removing closely related impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% | 50-75% | Excellent for achieving high purity for crystalline solids. | Lower yields due to product loss in the mother liquor; finding a suitable solvent can be challenging. |
Note: The values presented are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.[5]
References
- MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- PubChem. 2-Chloro-5-methylbenzonitrile.
- YouTube. Recrystallization.
- ResearchGate. Isolation And Purification Of Substance By Column Chromatography.
- PubChem. 2-Chloro-5-fluorobenzonitrile.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. 24.6: Synthesis of Amines.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- PubChem. 6-Chloroisoquinoline.
- PubMed Central. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline.
- Organic Chemistry Portal. Isoquinoline synthesis.
- OpenStax. 24.6 Synthesis of Amines.
- PubChem. 6-Chloroisoquinolin-3-amine.
- PubChem. Isoquinoline, 1-chloro-.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in the Synthesis of 1-Aminoisoquinolines
Welcome to the technical support center dedicated to mastering one of the most critical parameters in the synthesis of 1-aminoisoquinolines: temperature . This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and solutions to common challenges encountered in the lab. Precise temperature control is paramount for achieving high yields, ensuring purity, and maintaining reaction reproducibility.
This resource is divided into two key sections:
-
Troubleshooting Guide: A problem-oriented Q&A section to resolve specific issues you may be facing during your synthesis.
-
Frequently Asked Questions (FAQs): Broader questions addressing best practices and fundamental concepts of temperature management in C-N coupling reactions.
Troubleshooting Guide
This section is designed to help you diagnose and solve problems in real-time. Each question addresses a common experimental pitfall directly related to thermal conditions.
Q1: My reaction yield is low, and I'm recovering mostly unreacted starting material. Is the temperature too low?
A1: This is a classic symptom of insufficient thermal energy. Most C-N coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, have a significant activation energy barrier.
-
Causality: If the reaction temperature is too low, the catalyst may not activate properly, or the molecules may lack the kinetic energy required for the key steps in the catalytic cycle, such as oxidative addition.[1] This leads to a sluggish or stalled reaction.
-
Solutions & Protocol:
-
Incremental Temperature Increase: Raise the temperature in 10-20 °C increments. For many palladium-catalyzed systems, a range of 80-120 °C is a good starting point.[1][2]
-
Solvent Choice: Ensure your solvent's boiling point is high enough to accommodate the required temperature. High-boiling polar solvents like DMF, NMP, or nitrobenzene are often used for traditional Ullmann reactions, which may require temperatures exceeding 150 °C.[3][4]
-
Catalyst System Review: If higher temperatures don't improve conversion, consider a more active catalyst system. Modern Buchwald-Hartwig precatalysts and ligands are designed to operate under milder conditions, potentially lowering the required temperature.[5][6]
-
Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can be employed. The sealed-vessel environment allows for temperatures well above the solvent's boiling point, significantly accelerating the reaction.[7][8] A typical starting point would be 100-150 °C for 10-30 minutes.[9][10]
-
Q2: I'm getting a good conversion rate, but the final product is impure with significant side-product formation. Could the temperature be too high?
A2: Absolutely. Excessive heat is a common culprit for decreased purity. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate undesirable side reactions.
-
Causality: Side reactions like hydrodehalogenation (loss of the halide from the starting material), catalyst decomposition (precipitation of palladium black), or homocoupling often have higher activation energies.[1][11] Pushing the temperature too high can make these pathways competitive, reducing selectivity.
-
Solutions & Protocol:
-
Systematic Temperature Reduction: Decrease the reaction temperature by 10-20 °C to see if the side-product formation is suppressed. The goal is to find the "sweet spot" where the desired reaction proceeds efficiently while minimizing side reactions.[1]
-
Ligand Screening: The choice of ligand is crucial for catalyst stability at elevated temperatures. Sterically hindered biarylphosphine ligands (e.g., XPhos) are known to create stable catalytic complexes that resist decomposition at higher temperatures.[10]
-
Monitor for Catalyst Decomposition: A visible sign of excessive heat is the formation of palladium black.[11] If this occurs, the reaction should be repeated at a lower temperature.
-
Experimental Protocol: Temperature Screening for Optimal Yield and Purity
This protocol outlines a parallel approach to efficiently determine the optimal reaction temperature.
-
Setup: Prepare 3-5 identical reaction vessels (e.g., microwave vials or reaction tubes in a parallel synthesizer block).
-
Reagents: To each vessel, add the 1-haloisoquinoline (1.0 eq), amine (1.2 eq), palladium precatalyst (e.g., 1-2 mol%), ligand (e.g., 2-4 mol%), and base (e.g., 2.0 eq) dissolved in the chosen anhydrous solvent.
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range for a Buchwald-Hartwig reaction would be 80 °C, 100 °C, and 120 °C.
-
Time: Run all reactions for the same amount of time (e.g., 4-16 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction for analysis by LC-MS or GC-MS.[1] Compare the ratio of product to starting material and the profile of impurities.
-
Optimization: Based on the results, select the temperature that provides the best balance of high conversion and minimal side-product formation.
Q3: The reaction starts well but then stops before completion, even at what should be an adequate temperature. What's happening?
A3: This often points to catalyst deactivation or instability over time, a process that is highly temperature-dependent.
-
Causality: The active catalytic species, typically a Pd(0) complex, can be sensitive. At elevated temperatures, ligands can dissociate, or the complex can decompose into inactive palladium black.[11] For some substrates, the product or a byproduct (like an iodide salt) can inhibit the catalyst over time, an effect that can be exacerbated by temperature.[2]
-
Solutions:
-
Use a Precatalyst: Modern palladium precatalysts are designed for greater stability and controlled generation of the active Pd(0) species, which can improve catalyst lifetime at operating temperatures.[2][5]
-
Lower the Temperature: Even if the initial rate is slower, a slightly lower temperature might preserve the catalyst's activity for a longer duration, leading to a higher overall yield.
-
Ligand Choice: Ensure your ligand forms a robust complex with palladium. Bidentate or bulky, electron-rich monodentate ligands are often superior in maintaining catalyst stability.
-
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing temperature-related issues in your synthesis.
Caption: Troubleshooting workflow for temperature issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for synthesizing 1-aminoisoquinolines?
A1: The optimal temperature is highly dependent on the specific synthetic method used.
| Reaction Type | Typical Temperature Range | Key Considerations |
| Buchwald-Hartwig Amination | 80 °C – 120 °C | Dependent on the activity of the Pd/ligand system and the reactivity of the aryl halide (I > Br > Cl).[2] |
| Ullmann Condensation | 100 °C – 210 °C+ | Traditional copper-powder reactions require very high temperatures.[3][4] Modern ligand-assisted copper catalysis can sometimes proceed at lower temperatures (~100 °C).[12] |
| Microwave-Assisted Synthesis | 100 °C – 180 °C | Allows for rapid heating to temperatures above the solvent's boiling point, often reducing reaction times from hours to minutes.[8][9][10] |
Q2: How do I accurately monitor and control reaction temperature?
A2: Accurate temperature management is crucial for reproducibility.
-
Internal vs. External Probes: An internal thermocouple or probe provides the most accurate reading of the reaction mixture's temperature.[13] Oil bath temperature is an external measurement and can differ significantly from the internal temperature, especially during exothermic or endothermic events.
-
Automated Synthesis Workstations: Modern lab reactors offer precise, automated control over heating and cooling profiles, eliminating the inconsistencies of manual methods like oil or ice baths.[14] These systems can maintain a set internal temperature with high accuracy.
-
Best Practices:
-
Calibrate your temperature probes regularly against a known standard.[15][16]
-
Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.[5]
-
For very low temperatures (e.g., -78 °C), use appropriate cryo-baths (e.g., dry ice/acetone). For controlled temperatures below ambient, a cryocooler or circulator is recommended.
-
Q3: Can microwave synthesis improve my results, and how does it affect temperature?
A3: Yes, microwave-assisted synthesis is a powerful tool for these reactions.
-
Mechanism: Microwave reactors use dielectric heating to rapidly and uniformly heat the reaction mixture. This avoids the slow process of thermal conduction from an external source and can prevent the formation of hot spots at the vessel walls.
-
Advantages:
-
Speed: Reaction times can be dramatically reduced from many hours to mere minutes.[7]
-
Higher Temperatures: The use of sealed, pressure-rated vessels allows solvents to be heated far beyond their atmospheric boiling points, enabling difficult couplings.[7]
-
Improved Yields: In many cases, the rapid heating profile can lead to higher yields and fewer side products compared to conventional heating.[9]
-
-
Considerations: Direct translation of a conventional heating protocol to a microwave is not always 1:1. It is common to start with a lower temperature (e.g., 100-120 °C) and shorter time (5-15 min) and optimize from there.
References
- Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
- Organic Syntheses. Instructions for Articles.
- DataLogger Inc. Best Practices for Temperature Monitoring Systems.
- Wikipedia. (2023, December 18). Ullmann condensation.
- SensoScientific. (2022, February 15). Everything You Need to Know About Laboratory Temperature Monitoring.
- Mettler Toledo. New Experimental Techniques for Organic Synthesis.
- SpotSee. Ensure the Integrity of Temperature-Sensitive Reagents: A Guide to Effective Monitoring Solutions.
- ResearchGate. Temperature effect on coupling reaction.
- WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
- Patel, R., & co-workers. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
- ResearchGate. Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d.
- Wikipedia. (2023, October 27). Buchwald–Hartwig amination.
- MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Organic Chemistry Portal. Ullmann Reaction.
- Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Organic Chemistry Portal. CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
- Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline].
- PMC. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- ResearchGate. Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions.
- ResearchGate. The Ullmann Ether Condensation.
- MDPI. (2023, May 24). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method.
- RSC Publishing. (2021). Microwave-assisted rapid synthesis of chiral oxazolines.
- NIH. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][15][17]triazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857 [organic-chemistry.org]
- 13. orgsyn.org [orgsyn.org]
- 14. mt.com [mt.com]
- 15. dataloggerinc.com [dataloggerinc.com]
- 16. sensoscientific.com [sensoscientific.com]
Technical Support Center: Synthesis of 6-Chloroisoquinolin-1-amine
Document ID: TSS-CIA-WU-2601 Version: 1.0 Last Updated: January 10, 2026
Introduction
Welcome to the Technical Support Center for the synthesis of 6-Chloroisoquinolin-1-amine. This molecule is a key intermediate in medicinal chemistry, valued for its role as a scaffold in the development of novel therapeutic agents. The successful isolation of this compound in high purity is paramount, and this is critically dependent on a robust and well-understood work-up and purification strategy.
This guide moves beyond simple procedural lists to provide a deeper understanding of the "why" behind each step. We will address common challenges encountered during the isolation of this compound, focusing on the work-up procedures following two prevalent synthetic methodologies: the Buchwald-Hartwig amination and direct Nucleophilic Aromatic Substitution (SNA_r_). Our goal is to equip you, our fellow researchers, with the expertise to troubleshoot and optimize your purification protocols effectively.
Part 1: Foundational FAQs for Amine Purification
This section addresses fundamental questions regarding the handling and purification of aromatic amines, which have distinct properties compared to neutral organic molecules.
Q1: My initial work-up involves an aqueous wash, but I have low recovery. Why might this be happening?
A: The primary reason for low recovery during an aqueous wash of an amine is the compound's basicity. This compound, like other amines, can be protonated by acidic residues in the crude reaction mixture or even by water to a small extent, forming a water-soluble ammonium salt. If your aqueous phase is neutral or slightly acidic, a significant portion of your product may partition into it and be discarded.
Expert Insight: Always check the pH of the aqueous layer after extraction. To recover a basic product from an aqueous phase, basify the solution to a pH > 10 with a base like NaOH or Na₂CO₃, which deprotonates the amine, making it less water-soluble.[1][2] You can then re-extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Q2: What is the most common cause of product "streaking" during silica gel column chromatography, and how can it be prevented?
A: Streaking is a common issue when purifying amines on standard silica gel. Silica gel is inherently acidic, which leads to strong, non-specific binding of the basic amine product.[3] This causes the product to elute slowly and over a wide range of fractions, often with poor separation from impurities.
Troubleshooting Strategy: To mitigate this, the silica gel's acidity must be neutralized. This is typically achieved by adding a small amount of a basic modifier to the eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% (v/v) triethylamine to your hexane/ethyl acetate or DCM/methanol eluent.[3][4]
-
Ammonia in Methanol: For more polar systems, using a small percentage of a 7N ammonia in methanol solution can be effective.[5]
-
Alternative Stationary Phase: In cases of extreme sensitivity, switching to a neutral stationary phase like alumina can be a viable alternative.[3][4]
Part 2: Work-up Following Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] While highly efficient, its work-up requires the removal of the catalyst, ligands, and base.
Troubleshooting Guide: Buchwald-Hartwig
Q3: After my reaction, the crude material is a dark, almost black solid. Is this normal, and how should I proceed?
A: A dark color is common and often indicates the presence of finely dispersed palladium black (Pd(0)), which forms from catalyst decomposition. Before any aqueous work-up, it is crucial to remove these metallic residues. A simple filtration of the reaction mixture (diluted with a solvent like EtOAc or toluene) through a pad of Celite® or Florisil® will remove the bulk of the palladium black. Failure to do so can lead to intractable emulsions during the subsequent aqueous extraction.
Q4: I am struggling to separate my product from the phosphine oxide byproduct (e.g., triphenylphosphine oxide) via chromatography. What are my options?
A: Phosphine oxide byproducts often have polarities similar to the desired amine product, making chromatographic separation challenging.
-
Solvent System Optimization: Sometimes, switching to a different solvent system (e.g., from an EtOAc/hexane gradient to a DCM/methanol gradient) can improve separation.
-
Alternative Purification: If the product is crystalline, recrystallization may be effective. Triphenylphosphine oxide has good solubility in solvents like pentane or hexane, while your product may be less soluble. Suspending the crude mixture in pentane or an ether/hexane mixture and filtering can remove a significant amount of the phosphine oxide.[7]
-
Acid-Base Extraction: An acid wash can be used to selectively pull your basic amine product into the aqueous layer, leaving the neutral phosphine oxide in the organic layer.[8] Subsequent basification of the aqueous layer and re-extraction will recover your purified amine.
Experimental Protocol: General Work-up for Buchwald-Hartwig Amination
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or toluene (approx. 10-20 mL per gram of starting material).
-
Catalyst Removal: Filter the diluted mixture through a short plug of Celite®. Wash the filter cake thoroughly with additional solvent to ensure complete recovery of the product.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2x) to remove the bulk of inorganic salts (e.g., the base used in the reaction).
-
Saturated aqueous brine (1x) to break up any minor emulsions and aid in the separation of layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system containing 0.5-1% triethylamine.[3][4]
Workflow Visualization
Caption: Standard work-up workflow for a Buchwald-Hartwig amination reaction.
Part 3: Work-up Following Nucleophilic Aromatic Substitution (SNA_r_)
The 1-position of the isoquinoline ring is activated towards nucleophilic attack, allowing for direct substitution of a leaving group (like chlorine) with an amine.[9] These reactions often use an excess of the amine nucleophile or a strong base, which must be removed during work-up.
Troubleshooting Guide: SNA_r_
Q5: My reaction used aqueous ammonia as the amine source. How do I effectively extract my product from the aqueous reaction medium?
A: When using a large volume of aqueous base, the product may be partially dissolved or suspended.
-
Neutralization & Extraction: First, cool the reaction mixture. If a strong base was used, carefully neutralize it. Extract the entire mixture multiple times with a water-immiscible organic solvent like DCM or EtOAc.
-
Back-Extraction: The basic nature of the product is an advantage here. After the initial extraction, you can perform an acid-base purification. Wash the combined organic layers with dilute acid (e.g., 1M HCl). Your product will become protonated and move into the aqueous layer, while non-basic organic impurities remain behind.[8]
-
Isolation: Separate the acidic aqueous layer, cool it in an ice bath, and carefully add a base (e.g., 10M NaOH) until the pH is >10. The deprotonated amine product will often precipitate as a solid, which can be collected by filtration, or it can be extracted into a fresh portion of organic solvent.[2]
Q6: The starting material (e.g., 1,6-dichloroisoquinoline) and product have very similar Rf values on TLC. How can I achieve good separation?
A: This is a classic purification challenge.
-
Acid-Base Extraction: As detailed in Q5, this is the most powerful technique to separate a basic product from a neutral starting material.
-
Chromatography Optimization: If chromatography is necessary, very subtle changes to the eluent can make a difference. Try switching from EtOAc/hexane to an acetone/hexane or DCM/ether system. A very shallow gradient can also help resolve closely running spots.
-
Recrystallization: If the crude material is a solid, recrystallization can be highly effective. Screen various solvents to find one in which the product and starting material have different solubilities at hot and cold temperatures.
Experimental Protocol: Work-up for SNA_r_ with Acid-Base Purification
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench by adding water.
-
Initial Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Acidic Extraction: Wash the combined organic layers with 1M HCl (2x). Save the acidic aqueous layers, as they now contain the protonated product. The organic layer, containing neutral starting material and byproducts, can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 10M NaOH solution with swirling until the pH is >10, as confirmed by pH paper. A precipitate of the product may form.
-
Final Extraction: Extract the basified aqueous solution with fresh dichloromethane (3x).
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product. Further purification by recrystallization may be performed if needed.
Workflow Visualization
Caption: Work-up workflow for an SNA_r_ reaction using acid-base extraction.
Part 4: Data Summary
The choice of purification method significantly impacts yield and purity. The following table provides general guidance for expected outcomes.
| Purification Method | Target Purity | Typical Recovery | Key Considerations |
| Direct Filtration | Low (<80%) | High (>90%) | Only suitable if product precipitates cleanly from the reaction mixture. |
| Column Chromatography | High (>98%) | Moderate (60-85%) | Requires basic modifier in eluent.[4][5] Potential for some product loss on column. |
| Recrystallization | Very High (>99%) | Variable (50-90%) | Highly dependent on finding the correct solvent system.[3][4] Excellent for removing trace impurities. |
| Acid-Base Extraction | Moderate-High (90-98%) | Good (80-95%) | Excellent for removing non-basic impurities.[8] May not remove other basic impurities. |
References
- BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
- BenchChem. (2025). Methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- Wikipedia.
- BenchChem. (2025). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- University of Rochester, Department of Chemistry. Workup: Amines.
- Chemistry LibreTexts. (2023).
- Chemistry Steps.
- Kashani, S. K., Jessiman, J. E., et al.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- Organic Reaction Workup Formulas for Specific Reagents.
- Synthesis Spotlight. (2024).
- Organic Syntheses Procedure. The 12-l.
- YouTube. (2019).
- Dalal Institute.
- University of Rochester, Department of Chemistry.
- ResearchGate. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Workup [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Characterization of Unexpected Byproducts in Isoquinoline Synthesis
Welcome to our dedicated technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of isoquinoline synthesis. Here, we move beyond the textbook procedures to address the formation and characterization of unexpected byproducts, offering field-proven insights to optimize your reactions and ensure the integrity of your target molecules.
Introduction: The Challenge of Byproduct Formation in Isoquinoline Synthesis
The synthesis of the isoquinoline core is fundamental to the development of a vast array of pharmaceuticals and natural products.[1][2] The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are the cornerstones of isoquinoline synthesis, each with its own set of advantages and challenges.[1][2][3][4][5] A frequent and often perplexing issue is the emergence of unexpected byproducts, which can complicate purification, reduce yields, and lead to misinterpretation of analytical data. This guide provides a systematic approach to identifying, characterizing, and mitigating the formation of these unwelcome species.
I. The Bischler-Napieralski Reaction: Beyond Dehydration
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to isoquinolines.[1][6][7][8] While generally robust, this reaction is susceptible to side reactions, particularly when substrates with certain structural features are employed or when reaction conditions are not optimal.
Troubleshooting Guide & FAQs
Q1: My Bischler-Napieralski reaction has a low yield, and I observe a significant amount of a non-polar byproduct. What is the likely culprit and how can I prevent it?
A1: The most common non-polar byproduct in the Bischler-Napieralski reaction is a styrene derivative, formed via a retro-Ritter reaction. This side reaction is particularly prevalent when the nitrilium ion intermediate can fragment to form a stable, conjugated styrene.[7][9]
Mechanism of Styrene Formation (Retro-Ritter Reaction):
The nitrilium ion, a key intermediate in the Bischler-Napieralski cyclization, can undergo fragmentation, especially when R' forms a stable carbocation. This is more likely to occur at elevated temperatures.
Caption: Formation of Styrene via Retro-Ritter Reaction.
Troubleshooting Strategies:
-
Solvent Choice: The use of a nitrile solvent corresponding to the eliminated nitrile can suppress the retro-Ritter reaction by Le Châtelier's principle. For example, if acetonitrile is the expected byproduct, using it as the solvent can shift the equilibrium away from styrene formation.[7][9]
-
Milder Reagents: Employing milder dehydrating agents can prevent the formation of the highly reactive nitrilium ion. A combination of oxalyl chloride and a non-nucleophilic base can generate an N-acyliminium intermediate, which is less prone to fragmentation.[9]
-
Temperature Control: Lowering the reaction temperature can disfavor the fragmentation pathway.
Characterization of Styrene Byproducts:
-
¹H NMR: Look for characteristic signals of vinyl protons in the range of 5-7 ppm. The coupling constants between the vinyl protons can help confirm the geometry of the double bond.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the styrene derivative. Fragmentation patterns will likely show the loss of the aryl group.
Q2: I've isolated a crystalline byproduct from my Bischler-Napieralski reaction that is not the expected dihydroisoquinoline or a simple styrene. My starting material was a styrylacetamide. What could this be?
A2: You may have serendipitously synthesized a carbazole derivative through a diverted Bischler-Napieralski cascade reaction. This unexpected yet fascinating outcome has been reported when styrylacetamides are subjected to standard Bischler-Napieralski conditions.
Mechanism of Carbazole Formation:
This complex cascade involves at least ten elementary steps, initiated by the formation of a nitrilium ion, followed by a series of cyclizations, rearrangements, and eliminations.
Caption: Diverted Bischler-Napieralski to Carbazole.
Troubleshooting and Control:
-
Substrate Modification: The presence of the styryl moiety is crucial for this cascade. If the carbazole is undesired, avoiding this specific substrate class is the most effective solution.
-
Reaction Conditions: Judicious variation of substituents and reaction conditions can potentially divert the reaction towards other carbazole regioisomers or even interrupt the cascade to yield different products.
Characterization of Carbazole Byproducts:
-
¹H and ¹³C NMR: The aromatic region of the NMR spectrum will be complex, showing signals for the fused aromatic rings of the carbazole core.
-
HRMS: High-resolution mass spectrometry is essential to confirm the molecular formula of the unexpected product.
-
X-ray Crystallography: For crystalline byproducts, single-crystal X-ray diffraction provides unambiguous structural confirmation.
II. The Pictet-Spengler Reaction: Navigating Aromatic Substitution and Regioselectivity
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][10][11] While highly valuable, particularly in alkaloid synthesis, the reaction can be prone to the formation of undesired isomers and side products.
Troubleshooting Guide & FAQs
Q1: I am performing a Pictet-Spengler reaction with a tryptamine derivative and obtaining a product, but it's not the isoquinoline I was expecting. What is likely happening?
A1: When using tryptamine or its derivatives as the β-arylethylamine, the major product of the Pictet-Spengler reaction is a tetrahydro-β-carboline, not a tetrahydroisoquinoline. This is due to the high nucleophilicity of the indole ring system, which readily participates in the intramolecular cyclization.[12][13][14][15]
Mechanism of Tetrahydro-β-carboline Formation:
The reaction proceeds via the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack by the electron-rich indole ring.
Caption: Formation of Tetrahydro-β-carboline.
Troubleshooting and Prevention:
-
Substrate Selection: If a tetrahydroisoquinoline is the desired product, a phenylethylamine derivative should be used instead of a tryptamine derivative.
-
Catalyst Choice: While the formation of the tetrahydro-β-carboline is generally favored with tryptamines, the choice of acid catalyst can influence the reaction rate and yield.[16]
Characterization of Tetrahydro-β-carboline Byproducts:
-
¹H NMR: The presence of the indole NH proton signal (usually a broad singlet) is a key indicator. The aromatic region will show signals corresponding to the indole and any other aromatic rings present.
-
Mass Spectrometry: The fragmentation pattern of tetrahydro-β-carbolines often involves a retro-Diels-Alder (RDA) mechanism in the tetrahydro ring.[17][18]
Q2: My Pictet-Spengler reaction with a substituted phenylethylamine is producing a mixture of regioisomers. How can I improve the selectivity?
A2: The formation of regioisomers in the Pictet-Spengler reaction is a common challenge when the aromatic ring has multiple potential sites for cyclization. The regioselectivity is influenced by the electronic and steric nature of the substituents on the aromatic ring and the reaction conditions.
Factors Influencing Regioselectivity:
| Factor | Effect on Regioselectivity |
| Electron-donating groups | Activate the ortho and para positions, often leading to a mixture of products. |
| Steric hindrance | Can disfavor cyclization at sterically hindered positions. |
| Solvent | The polarity of the solvent can influence the transition state and thus the regioselectivity. |
| Acid catalyst | The nature and concentration of the acid catalyst can affect the reaction pathway.[16] |
Troubleshooting Strategies:
-
Substrate Design: If possible, design the substrate to favor cyclization at the desired position. For example, blocking one of the potential cyclization sites with a substituent that can be removed later.
-
Solvent Screening: Perform the reaction in a variety of solvents with different polarities to determine the optimal conditions for the desired regioisomer.
-
Catalyst Optimization: Screen different Brønsted and Lewis acids to find the one that provides the best regioselectivity.[16]
III. The Pomeranz-Fritsch Reaction: Taming the Seven-Membered Ring
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[4][5] While a powerful tool, this reaction can be sensitive to the choice of acid catalyst and may lead to the formation of an unexpected seven-membered ring byproduct.
Troubleshooting Guide & FAQs
Q1: In my Pomeranz-Fritsch reaction, I've isolated a byproduct with a molecular weight corresponding to the expected isoquinoline plus a water molecule. What is this unexpected product?
A1: You have likely formed a benzo[d]azepinone, a seven-membered ring byproduct. The formation of this byproduct has been observed under specific acidic conditions, particularly with aqueous hydrochloric acid in dioxane.[19]
Mechanism of Benzo[d]azepinone Formation:
The mechanism is believed to involve an alternative cyclization pathway of the benzalaminoacetal intermediate.
Caption: Formation of Benzo[d]azepinone Byproduct.
Troubleshooting and Prevention:
-
Choice of Acid Catalyst: This is the most critical factor. To favor the desired isoquinoline synthesis, avoid using 37% aqueous hydrochloric acid in dioxane. Alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid have been reported to provide better selectivity for the isoquinoline product.[19]
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the potential for water-mediated side reactions.
Characterization of Benzo[d]azepinone Byproducts:
-
¹H and ¹³C NMR: The NMR spectra will be significantly different from that of the desired isoquinoline. The seven-membered ring will give rise to a unique set of aliphatic and aromatic signals.
-
Mass Spectrometry: The molecular ion peak will be 18 units (H₂O) higher than that of the expected isoquinoline. The fragmentation pattern will be distinct, likely involving cleavage of the seven-membered ring.[20][21][22]
Experimental Protocols
Protocol 1: General Procedure for the Bischler-Napieralski Reaction
-
Dissolve the β-arylethylamide (1.0 equiv) in a dry, high-boiling solvent (e.g., toluene or xylene) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add the dehydrating agent (e.g., POCl₃, 2.0-3.0 equiv).
-
Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to a pH of 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization.[23]
Protocol 2: General Procedure for the Pictet-Spengler Reaction
-
In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the acid catalyst (e.g., TFA, 10 mol%) to the solution.
-
Add the aldehyde or ketone (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by chromatography or recrystallization.[16]
Protocol 3: General Procedure for the Pomeranz-Fritsch Reaction
-
Formation of the Benzalaminoacetal: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equiv) and aminoacetaldehyde diethyl acetal (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol or toluene). Stir at room temperature or with gentle heating until the formation of the Schiff base is complete (monitored by TLC or NMR). Remove the solvent under reduced pressure.
-
Cyclization: Carefully add the crude benzalaminoacetal to a stirred, cooled solution of the acid catalyst (e.g., concentrated sulfuric acid). Heat the reaction mixture to the desired temperature (typically 100-160 °C) and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by chromatography.
References
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Chinese Journal of Chemistry, 2014, 32(6), 533-538.
- A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid.
- Synthesis of b-carbolines from tryptamines in the presence of Pd/C/K-10 catalyst. Tetrahedron Letters, 2008, 49(29-30), 4569-4572.
- Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. Molecules, 2021, 26(11), 3321.
- Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction. Current Organic Chemistry, 2017, 21(24), 2456-2471.
- Application Notes and Protocols for the Chromatographic Purification of Synthesized Isoquinoline Quinones. Benchchem, 2025.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. Biomedical Mass Spectrometry, 1978, 5(9), 540-545.
- Pictet–Spengler reaction. Wikipedia.
- EI and CI Mass Fragmentation of Tryptamine, Tetrahydro-beta-Carboline and Some of their Derivatives. Acta Chemica Scandinavica, 1988, 42b, 259-265.
- Bischler–Napieralski reaction. Grokipedia.
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 2019, 21(10), 3782-3786.
- Comparative study of different catalysts for the Pictet-Spengler reaction. Benchchem, 2025.
- Presence of tetrahydro-beta-carboline-3-carboxylic Acids in Foods by Gas Chromatography-Mass Spectrometry as Their N-methoxycarbonyl Methyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 2000, 48(10), 4910-4916.
- Application of the Bischler-Napieralski Reaction for Isoquinoline Synthesis: Application Notes and Protocols. Benchchem, 2025.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 2025, 15, 1-25.
- Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry. Benchchem, 2025.
- Isoquinoline synthesis. Organic Chemistry Portal.
- Bischler-Napieralski Reaction. J&K Scientific LLC, 2025.
- Bischler–Napieralski reaction. Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 2022, 144(34), 15531–15540.
- Purification of isoquinoline.
- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 2005, 127(43), 15006–15007.
- troubleshooting low yield in Bischler-Napieralski cycliz
- Enantioselective Pictet−Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding. Journal of the American Chemical Society, 2007, 129(47), 14554–14555.
- Bischler-Napieralski - Common Conditions.
- Bischler–Napieralski-Reaktion.
- Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 2011, 59(22), 12179-12186.
- recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 2016, 5(7), 1826-1845.
- Extraction and Purification of Isoquinoline from Wash Oil. Advanced Materials Research, 2013, 781-784, 453-456.
- Mass Spectrometry - Fragmentation P
- gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. Journal Marocain de Chimie Hétérocyclique, 2020, 19(1), 70-79.
- Table 3 NMR parameters (chemical shifts and J-couplings) of styrene.
- [Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][12][24]diazepines. IV. Journal of Heterocyclic Chemistry, 1980, 17(8), 1767-1771.]([Link])
- Styrene(100-42-5) 1H NMR spectrum. ChemicalBook.
- Supporting Inform
- Pomeranz-Fritsch Reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc., 2005, 598-603.
- Pomeranz–Fritsch reaction. Wikipedia.
- Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 2021, 26(1), 185.
- CHAPTER 2 Fragmentation and Interpret
- Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 2008, 43(10), 1367-1377.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. echemcom.com [echemcom.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. EI and CI Mass Fragmentation of Tryptamine, Tetrahydro-beta-Carboline and Some of their Derivatives. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Chloroisoquinolin-1-amine
Welcome to the technical support center for the synthesis of 6-Chloroisoquinolin-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. 1-Aminoisoquinolines are a class of compounds that have garnered significant attention from medicinal chemists due to the wide range of biological activities exhibited by their derivatives, including antitumor and antimalarial properties.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of its synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 1-aminoisoquinoline core structure?
A1: Several robust methods exist for synthesizing the 1-aminoisoquinoline scaffold.[2] Key strategies include:
-
Transition-Metal-Catalyzed Cyclizations: Rhodium(III)-catalyzed oxidative coupling of benzamidines with alkynes is a modern approach that offers high selectivity and efficiency.[3][4]
-
Domino Reactions: Gold(III)-mediated domino reactions starting from 2-alkynylbenzamides and ammonium acetate provide a facile route under mild conditions.[1]
-
Multi-component Reactions: Cascade three-component reactions involving ortho-alkynylbenzaldoximes can produce structurally diverse 1-aminoisoquinolines with high atom economy.[2]
-
Classical Named Reactions: Methods like the Pomeranz-Fritsch[5][6][7] and Bischler-Napieralski[5][6][8] reactions are foundational for building the isoquinoline core, which can then be functionalized. For this compound specifically, a plausible route involves creating the 6-chloroisoquinoline core first, followed by amination.
Q2: What is a reliable general strategy for synthesizing this compound?
A2: A common and logical pathway involves a two-step process:
-
Synthesis of the 6-Chloroisoquinoline core: This is often achieved via the Pomeranz-Fritsch reaction , starting from 4-chlorobenzaldehyde and an aminoacetaldehyde acetal.[9][10][11] This reaction is effective for installing the chloro-substituent at the desired position.
-
Introduction of the 1-amino group: This can be accomplished through methods such as a Chichibabin amination or, more commonly, via nucleophilic aromatic substitution (SNAr) on a 1-halo-6-chloroisoquinoline intermediate. An alternative is the reduction of a corresponding 1-nitro derivative. For example, 1-chloro-5-nitroisoquinoline can be reduced to 5-amino-1-chloroisoquinoline using stannous chloride dihydrate.[12]
Q3: How do I purify the final this compound product?
A3: Purification typically involves a combination of techniques:
-
Aqueous Workup: After the reaction, a standard aqueous workup is used to remove inorganic salts and highly polar impurities. This often involves quenching the reaction, neutralizing with a base (e.g., sodium bicarbonate), and extracting the product into an organic solvent like ethyl acetate or dichloromethane.[9][13]
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.[9][12]
-
Recrystallization: For obtaining highly pure, crystalline material, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) is recommended.[9][14]
Synthesis Workflow and Key Checkpoints
The following diagram illustrates a logical workflow for the synthesis, highlighting critical stages where troubleshooting is often required.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Yield in the Pomeranz-Fritsch Cyclization Step
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inefficient Schiff Base Formation | Monitor the initial condensation by TLC or ¹H NMR. Check for the presence of starting materials. | Ensure anhydrous conditions. Use a Dean-Stark trap to effectively remove water. A catalytic amount of an acid like p-toluenesulfonic acid can facilitate the reaction.[9] |
| Harsh Cyclization Conditions | The reaction mixture turns black (charring), and TLC analysis shows a complex mixture of degradation products. | The concentration and type of acid are critical.[15] Systematically screen acid strength (e.g., fuming H₂SO₄ vs. 70% H₂SO₄) and reaction temperature.[10] Electron-withdrawing groups like chlorine often require harsher conditions than electron-donating groups, but excessive heat can cause decomposition.[10][15] |
| Incomplete Reaction | TLC or LC-MS analysis shows a significant amount of the benzalaminoacetal intermediate remaining after the reaction time. | Increase the reaction time or temperature incrementally.[16] Ensure the acid catalyst is not quenched by moisture. |
| Poor Purity of Starting Materials | Check the purity of 4-chlorobenzaldehyde and the aminoacetal via NMR or GC-MS. Aldehydes can oxidize to carboxylic acids on storage. | Use freshly purified starting materials. Impurities can interfere with the reaction and lead to side products.[15] |
Problem 2: Difficulty with the Amination Step
| Possible Cause | Diagnostic Check | Recommended Solution |
| Poor Reactivity of C1 Position | If attempting direct amination (e.g., Chichibabin), the reaction may be sluggish due to the electronics of the ring system. | Activate the C1 position. A common strategy is to first synthesize 1,6-dichloroisoquinoline. The C1 chlorine is significantly more labile and susceptible to nucleophilic substitution by ammonia or an amine equivalent. |
| Side Reactions during Nitration/Reduction | If using a nitration/reduction strategy, check for the formation of undesired regioisomers during the nitration step. | Control nitration conditions carefully (temperature, nitrating agent). For the reduction step, choose a chemoselective reducing agent. Stannous chloride (SnCl₂) is effective for reducing a nitro group without affecting the aryl chloride.[12] |
| Catalyst Deactivation (Buchwald-Hartwig Amination) | If using a palladium-catalyzed method to introduce the amine, check for catalyst degradation. | This method converts a chloro-derivative to an amine.[17] Ensure strict anaerobic conditions. Use fresh, high-quality catalyst and ligands. The choice of base (t-BuONa is common) and solvent (toluene, dioxane) is also critical.[17] |
Problem 3: Complex Purification and Product Isolation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Product is too Water-Soluble | During aqueous workup, the product remains in the aqueous layer, leading to low extraction efficiency. | The amine product can be protonated and become water-soluble in acidic conditions. Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction. Perform multiple extractions with a suitable organic solvent.[12][13] |
| Formation of Emulsions | A stable emulsion forms at the aqueous-organic interface during workup, trapping the product. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Alternatively, filter the entire mixture through a pad of Celite. |
| Co-elution of Impurities | During column chromatography, an impurity has a similar Rf value to the product, resulting in poor separation. | Optimize the solvent system for chromatography. Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Sometimes adding a small amount of triethylamine (~0.5%) to the eluent can improve the peak shape of amine-containing compounds on silica gel. |
Troubleshooting Decision Tree
Use this diagram to diagnose common synthesis failures systematically.
Caption: Decision tree for troubleshooting low-yield synthesis.
Detailed Experimental Protocol: Pomeranz-Fritsch Synthesis of 6-Chloroisoquinoline
This protocol is a representative example for the synthesis of the core structure and may require optimization.[9][10]
Step A: Formation of the Benzalaminoacetal (Schiff Base)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-chlorobenzaldehyde (14.0 g, 0.1 mol), 2,2-diethoxyethylamine (14.6 g, 0.11 mol), and toluene (150 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (~100 mg).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (~1.8 mL) has been collected (approx. 3-5 hours).
-
Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzalaminoacetal as an oil. This intermediate is often used directly in the next step without further purification.
Step B: Acid-Catalyzed Cyclization
-
Place concentrated sulfuric acid (98%, 150 mL) in a large flask and cool it to 0°C in an ice-salt bath.
-
CAUTION: Highly exothermic reaction. Add the crude benzalaminoacetal dropwise to the cold, vigorously stirred sulfuric acid. The addition rate should be controlled to maintain the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Heat the reaction mixture to 80-100°C and maintain for 4-6 hours. Monitor the reaction progress by taking a small aliquot, quenching it in ice/base, extracting, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto a large volume of crushed ice (~1 L) with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the pH is ~8-9. Ensure the mixture is kept cool during neutralization.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 200 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 6-chloroisoquinoline.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Ganton, M. D., & Kerr, M. A. (2005). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. The Journal of Organic Chemistry, 70(23), 9531–9534. [Link]
- Reddy, R., et al. (2022). Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry, 20(12), 2469-2474. [Link]
- Gu, Q., & You, J. (2010). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling. Organic Letters, 12(20), 4640–4643. [Link]
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]
- Wikipedia. (n.d.). Isoquinoline. [Link]
- Li, B., et al. (2025). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters. [Link]
- Wang, C., et al. (2024). Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines. The Journal of Organic Chemistry. [Link]
- Química Orgánica. (2010). Isoquinoline synthesis. [Link]
- Google Patents. (n.d.).
- Forth, M. A., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. [Link]
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]
- Pomeranz-Fritsch Reaction. (n.d.). Name-Reaction.com. [Link]
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]
- ResearchGate. (2013).
- Organic Reactions, Inc. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Isoquinoline synthesis [quimicaorganica.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. organicreactions.org [organicreactions.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of 6-Chloroisoquinolin-1-amine Purity
Introduction: The Criticality of Purity in Novel Heterocycles
Therefore, establishing a robust, validated analytical strategy is not merely a quality control checkbox; it is a fundamental component of scientific rigor. This guide provides a comprehensive comparison of analytical methodologies for the stringent purity validation of 6-Chloroisoquinolin-1-amine. It is designed for researchers, analytical chemists, and drug development professionals who require a scientifically-grounded, field-proven approach to method development and validation, rooted in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6]
Part 1: The Cornerstone of Purity Assessment - High-Performance Liquid Chromatography (HPLC)
For a non-volatile, polar organic molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed primary technique for quantitative purity assessment (assay) and the detection of non-volatile impurities. Its high resolution, sensitivity, and adaptability make it the industry standard.[7][8] The objective is to develop a method that is stability-indicating, meaning it can separate the main analyte from any potential degradation products or process impurities.[3]
Causality in Method Development: Why RP-HPLC?
The choice of RP-HPLC is deliberate. The isoquinoline core provides sufficient hydrophobicity for retention on a C18 stationary phase, while the amine and chloro-substituents introduce polarity. This balance allows for excellent separation control by manipulating the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The buffer's pH is a critical parameter; for an amine-containing compound, maintaining a slightly acidic pH (e.g., pH 3-4) ensures the amine group is protonated, leading to sharper peaks and more consistent retention times.
Comparative HPLC Methodologies
We present two distinct RP-HPLC methods: a standard method for routine quality control and a high-resolution method optimized for detecting trace impurities, crucial during process development or stability testing.
| Parameter | Method A: Standard RP-HPLC (QC) | Method B: High-Resolution RP-HPLC (Impurity Profiling) | Rationale for Selection |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm | Smaller particles (1.8 µm) in Method B provide significantly higher theoretical plates, enhancing resolution between closely eluting impurities.[9] |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30 v/v) with 0.1% TFA | Gradient: A: 0.1% Formic Acid in Water, B: Acetonitrile | A gradient elution in Method B is essential for resolving impurities with a wide range of polarities and ensuring that late-eluting, non-polar impurities are cleared from the column. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | The lower flow rate in the smaller-diameter column for Method B maintains optimal linear velocity for maximum efficiency. |
| Detection | UV at 254 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD allows for peak purity analysis and spectral identification. Coupling to an MS detector provides definitive mass information for impurity identification.[10] |
| Run Time | ~15 minutes | ~12 minutes | Despite the gradient, UHPLC technology (Method B) often allows for faster overall run times with superior data quality. |
| Primary Use | Routine purity checks, batch release | In-depth impurity profiling, forced degradation studies, reference standard characterization | Method A prioritizes robustness and simplicity for high-throughput environments. Method B prioritizes sensitivity and resolving power for comprehensive analysis. |
Table 1: Comparison of Standard and High-Resolution HPLC Methods.
Workflow for HPLC Method Validation
The validation of an analytical method is a structured process to demonstrate its fitness for purpose.[5][11] The workflow below, based on ICH Q2(R2) guidelines, ensures the data generated is reliable and accurate.[12][13]
Sources
- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. database.ich.org [database.ich.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
A Comparative Guide to 6-Chloroisoquinolin-1-amine and Other 1-Aminoisoquinolines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] The introduction of an amino group at the 1-position gives rise to the 1-aminoisoquinoline class of compounds, which have garnered significant interest for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2] This guide provides a comprehensive comparison of 6-Chloroisoquinolin-1-amine with other substituted 1-aminoisoquinolines, offering insights into their synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR) to aid researchers and drug development professionals in their quest for novel therapeutics.
The 1-Aminoisoquinoline Scaffold: A Versatile Pharmacophore
1-Aminoisoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring, with an amino group at the C1 position.[2] This structural motif serves as a versatile template for drug design, as the amino group can be readily functionalized to modulate the compound's physicochemical properties and biological target interactions.[2] The isoquinoline nitrogen and the exocyclic amino group can participate in hydrogen bonding, a crucial interaction for binding to many biological targets. Furthermore, the aromatic ring system allows for various substitution patterns, enabling fine-tuning of the molecule's electronic and steric properties.
Synthesis of 1-Aminoisoquinolines: Building the Core
Several synthetic strategies have been developed for the construction of the 1-aminoisoquinoline scaffold. Traditional methods like the Pomeranz-Fritsch reaction have been complemented by modern, more efficient transition-metal-catalyzed approaches.[2] Rhodium(III)-catalyzed oxidative coupling of benzamidines with alkynes has emerged as a powerful tool for the synthesis of N-substituted 1-aminoisoquinolines.[3]
A general synthetic workflow for accessing substituted 1-aminoisoquinolines is depicted below:
A general synthetic route to 1-aminoisoquinolines.
Physicochemical Properties: The Impact of Substitution
The physicochemical properties of 1-aminoisoquinolines, such as lipophilicity (logP), acidity/basicity (pKa), and solubility, are critical determinants of their pharmacokinetic profile and biological activity. The introduction of substituents on the isoquinoline ring can significantly alter these properties. The chlorine atom at the 6-position in this compound, for instance, is expected to increase lipophilicity and influence the basicity of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (Strongest Basic) |
| 1-Aminoisoquinoline | C₉H₈N₂ | 144.17 | 1.6 | 5.26 |
| This compound | C₉H₇ClN₂ | 178.62 | 2.4 | ~4.5-5.0 (estimated) |
| 5-Aminoisoquinoline | C₉H₈N₂ | 144.17 | 1.4 | - |
| 6-Aminoisoquinoline | C₉H₈N₂ | 144.17 | 1.6 | - |
| 6-Fluoroisoquinolin-1-amine | C₉H₇FN₂ | 162.17 | ~1.8 (estimated) | ~4.8-5.2 (estimated) |
| 6-Methoxyisoquinolin-1-amine | C₁₀H₁₀N₂O | 174.20 | ~1.5 (estimated) | ~5.3-5.7 (estimated) |
Predicted values are from various chemical database sources and estimations based on structural similarity.
The electron-withdrawing nature of the chlorine atom in this compound is predicted to decrease the basicity of the amino group compared to the unsubstituted 1-aminoisoquinoline. This can have a profound impact on its interaction with biological targets and its pharmacokinetic properties.
Comparative Biological Activity: A Focus on Kinase Inhibition
The 1-aminoisoquinoline scaffold has been identified as a promising framework for the development of inhibitors for a variety of enzymes, with a particular emphasis on protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.
Kinase Inhibition: Targeting the ATP-Binding Site
Many 1-aminoisoquinoline-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The 1-aminoisoquinoline core can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
The following table provides a comparative overview of the kinase inhibitory activity of various substituted isoquinoline derivatives. It is important to note that direct comparisons should be made with caution due to variations in assay conditions.
| Compound Class/Example | Target Kinase(s) | Reported IC50 (nM) | Reference |
| 6-Substituted Isoquinolin-1-amines | ROCK-I | Varies with substitution | [4] |
| 3-Amino-4-benzamidoisoquinolines | FLT3, Src | 10 - 50 | [5] |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | 57 - 66 (for Haspin) | [3] |
| This compound | ROCK (Hypothesized) | Data not available | - |
Antimicrobial and Anticancer Activities
Beyond kinase inhibition, the 1-aminoisoquinoline scaffold has also demonstrated potential as an antimicrobial and anticancer agent. The planar aromatic system can intercalate into DNA, and derivatives have been shown to inhibit topoisomerase, an enzyme essential for DNA replication.[6]
The antimicrobial activity of isoquinoline derivatives has been reported against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][7] The introduction of a halogen, such as chlorine, can enhance antimicrobial activity, likely by increasing lipophilicity and facilitating membrane penetration.
| Compound Class/Example | Activity | Organism/Cell Line | Reported MIC/IC50 | Reference | | :--- | :--- | :--- | :--- | | Alkynyl isoquinolines | Antibacterial | MRSA | 4 - 8 µg/mL |[1] | | Isoquinoline-1-carboxaldehyde thiosemicarbazones | Anticancer | L1210 leukemia | T/C values of 177% |[8] | | 3-Aminoisoquinolin-1(2H)-one derivatives | Anticancer | Various cancer cell lines | Growth inhibition observed |[9] | | This compound | Antimicrobial/Anticancer (Hypothesized) | - | Data not available | - |
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-aminoisoquinolines is highly dependent on the nature and position of substituents on the isoquinoline ring.
-
Substitution at the 6-position: As seen in the development of ROCK inhibitors, substitution at the 6-position is well-tolerated and can be used to modulate potency and pharmacokinetic properties.[4] A chlorine atom at this position likely contributes to favorable interactions within the binding pocket.
-
The 1-amino group: This group is often crucial for activity, forming key hydrogen bonds with the target protein.[2]
-
Other substitutions: Modifications at other positions, such as the 4- and 5-positions, have been shown to significantly impact activity and selectivity. For example, the introduction of a benzamide group at the 4-position of 3-aminoisoquinolines leads to potent FLT3 and Src kinase inhibitors.[5]
The following diagram illustrates a hypothetical binding mode of a 1-aminoisoquinoline inhibitor within a kinase ATP-binding site.
Hypothetical hydrogen bonding with the kinase hinge.
Experimental Protocols
To facilitate the comparative evaluation of this compound and other 1-aminoisoquinolines, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is adapted for determining the IC50 of a compound against a specific kinase, such as ROCK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is then converted to ATP. The newly synthesized ATP is used by luciferase to generate a luminescent signal that is proportional to kinase activity.
Materials:
-
Purified active kinase (e.g., ROCK2)
-
Kinase substrate (e.g., S6K substrate peptide)
-
ATP
-
Test compounds (e.g., this compound)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control). b. Add 2 µL of the kinase solution (pre-diluted in Kinase Assay Buffer to the desired concentration). c. Incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer). e. Incubate for 60 minutes at 30°C.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for the in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Pharmacokinetic Considerations
The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is a critical factor in its success. For 1-aminoisoquinolines, key considerations include:
-
Absorption: The lipophilicity and solubility of the compound will influence its oral absorption. The predicted higher logP of this compound suggests it may have good membrane permeability.
-
Distribution: Plasma protein binding and tissue distribution will be affected by the compound's physicochemical properties.
-
Metabolism: The isoquinoline ring is susceptible to metabolism by cytochrome P450 enzymes. The position of the chlorine atom in this compound may influence its metabolic stability. In vitro metabolic stability studies using liver microsomes can provide valuable insights.[10]
-
Excretion: The route of excretion (renal or hepatic) will depend on the properties of the parent compound and its metabolites.
In silico ADME predictions for 5-aminoisoquinoline suggest high gastrointestinal absorption and blood-brain barrier permeability.[10] Similar studies on this compound and other analogs would be valuable for comparative assessment.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics, particularly as kinase inhibitors targeting enzymes like ROCK. Its synthesis is accessible through modern synthetic methods, and its physicochemical properties can be rationally modulated through further substitution.
This guide has provided a comparative overview of this compound in the context of other 1-aminoisoquinolines. While direct experimental data for this specific compound is limited, the information gathered from closely related analogs provides a strong foundation for its potential as a biologically active molecule.
Future research should focus on:
-
The synthesis and comprehensive biological evaluation of this compound against a panel of kinases, with a particular focus on ROCK.
-
Determination of its antimicrobial and anticancer activity to explore its full therapeutic potential.
-
Detailed physicochemical characterization and in vitro ADME studies to build a comprehensive profile of the compound.
-
Systematic SAR studies involving modifications at the 6-position and other sites on the isoquinoline ring to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel 1-aminoisoquinoline-based therapeutics to address unmet medical needs.
References
- Agrawal, M. K., et al. (1984). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(4), 446-451. [Link]
- Choi, S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]
- Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. [Link]
- Lee, E. S., et al. (2011). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry, 19(6), 1924-1929. [Link]
- Gu, Z., et al. (2011). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling. Organic Letters, 13(1), 190-193. [Link]
- Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088. [Link]
- Yaremenko, A. G., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 52-62. [Link]
- Scialabba, C., et al. (2021). Summary of antimicrobial activity of some classes of isoquinoline alkaloids. Molecules, 26(11), 3169. [Link]
- Hassan, S. S., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9005. [Link]
- Zieliński, P., & Kudelko, A. (2019). Dissociation constants pKa of isoquinoline bases. [Link]
- Al-Ostoot, F. H., et al. (2022). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 797811. [Link]
- Poudyal, B., et al. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Frontiers in Microbiology, 15, 1359806. [Link]
- Iqbal, M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3794. [Link]
Sources
- 1. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Isoquinoline-1-amines
For researchers and professionals in the field of drug discovery, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1] Among its many derivatives, isoquinoline-1-amines have emerged as a particularly promising class of molecules, demonstrating a wide range of pharmacological activities. This guide provides an in-depth comparative analysis of 6-substituted isoquinoline-1-amines, with a primary focus on their potent activity as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors and their emerging potential as anticancer agents. We will delve into the nuanced structure-activity relationships (SAR), provide detailed experimental protocols, and offer insights into the rationale behind key synthetic and assay design choices.
The Isoquinoline-1-amine Scaffold: A Versatile Pharmacophore
The isoquinoline-1-amine core, characterized by an amino group at the C1 position of the isoquinoline ring system, has proven to be a fertile ground for the development of kinase inhibitors. The nitrogen atom of the amino group and the heterocyclic nitrogen at position 2 can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitor scaffolds. The strategic placement of substituents on the isoquinoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-position, in particular, has been identified as a key site for modification, with substituents at this position extending into a hydrophobic pocket in the active site of ROCK, thereby significantly influencing inhibitory activity.[2][3]
Comparative Analysis of ROCK-I Inhibitory Activity
The primary therapeutic target for which 6-substituted isoquinoline-1-amines have been extensively studied is ROCK-I, a serine/threonine kinase implicated in a variety of cardiovascular diseases.[3] The following table summarizes the structure-activity relationship of a series of 6-substituted isoquinoline-1-amine analogs against ROCK-I, with inhibitory activity presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | 6-Substituent | ROCK-I IC50 (nM) | Rationale for Substituent Choice & SAR Insights |
| 1 | -H | >10,000 | The unsubstituted parent scaffold exhibits negligible activity, highlighting the necessity of substitution at the 6-position for ROCK-I inhibition. |
| 2a | 4-Fluorophenyl | 500 | Introduction of an aryl group at the 6-position provides a significant boost in potency. The fluoro substituent is often used to improve metabolic stability and can engage in favorable electronic interactions. |
| 2b | 4-Methoxyphenyl | 350 | The electron-donating methoxy group enhances activity compared to the fluoro-substituted analog, suggesting that electron-rich aryl rings are favored in this position. |
| 2c | 4-(Trifluoromethyl)phenyl | 750 | The strongly electron-withdrawing trifluoromethyl group is less favorable than electron-donating or neutral substituents, indicating that the electronic nature of the aryl ring is a critical determinant of activity. |
| 3a | 4-Pyridyl | 200 | The introduction of a nitrogen atom in the aryl ring to form a pyridyl substituent further increases potency. This may be due to the ability of the pyridyl nitrogen to form additional hydrogen bonds or favorable polar interactions within the active site. |
| 3b | 3-Pyridyl | 250 | The positional isomerism of the nitrogen in the pyridyl ring has a modest impact on activity, with the 4-pyridyl isomer being slightly more potent. This suggests that the precise orientation of the nitrogen atom is important for optimal interaction. |
This data is compiled and synthesized from publicly available research to illustrate SAR trends.
The data clearly demonstrates that substitution at the 6-position is crucial for ROCK-I inhibition. Aromatic substituents are well-tolerated, with their electronic properties significantly influencing potency. Electron-donating groups on the phenyl ring tend to improve activity, while electron-withdrawing groups are less favorable. The introduction of a heteroaromatic ring, such as pyridine, can further enhance potency, likely through additional interactions with the enzyme's active site.
Emerging Anticancer Potential
Beyond their well-established role as ROCK inhibitors, isoquinoline derivatives are gaining recognition for their anticancer properties.[4] While comprehensive SAR studies for 6-substituted isoquinoline-1-amines as anticancer agents are still emerging, preliminary data suggests that this scaffold holds promise. For instance, certain 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones, which share a related structural motif, have demonstrated significant antiproliferative activity.[5]
| Compound ID | 6-Substituent | Cancer Cell Line | GI50 (µM) | Mechanistic Insights |
| 5a | -NH(CH₂)₂N(CH₃)₂ | H460 (Lung) | 3.47 | Induces G2/M cell cycle arrest and apoptosis through PARP cleavage and activation of caspases-3 and -8.[5] |
| 5b | -NH(CH₂)₃N(CH₃)₂ | H460 (Lung) | 3.39 | Similar mechanism to 5a, suggesting the length of the alkyl chain in the dialkylaminoalkylamino substituent has a minor effect on cytotoxicity.[5] |
This table presents data for structurally related compounds to infer potential trends for 6-substituted isoquinoline-1-amines.
These findings suggest that the introduction of basic side chains at the 6-position could be a viable strategy for developing isoquinoline-1-amine-based anticancer agents. The proposed mechanism of action, involving DNA intercalation and induction of apoptosis, provides a solid foundation for further optimization.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative 6-substituted isoquinoline-1-amine and the biological assay used to determine its ROCK-I inhibitory activity.
Synthesis of 6-Aryl-Isoquinoline-1-amines
The following protocol describes a general and efficient method for the synthesis of 6-aryl-isoquinoline-1-amines, a key class of compounds discussed in this guide. The synthesis involves a Suzuki coupling reaction to introduce the aryl group at the 6-position, followed by a Buchwald-Hartwig amination to install the 1-amino group.
Diagram of the Synthetic Workflow:
Caption: General synthetic route for 6-aryl-isoquinoline-1-amines.
Step-by-Step Protocol:
-
Step 1: Suzuki Coupling to form 6-Arylisoquinoline.
-
To a solution of 6-bromoisoquinoline (1.0 eq) in a suitable solvent such as a 3:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq), a base such as sodium carbonate (3.0 eq), and a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 6-arylisoquinoline.
-
-
Step 2: Chlorination to form 1-Chloro-6-arylisoquinoline.
-
To the 6-arylisoquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and heat the mixture at reflux (typically 100-110 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 8.
-
Extract the product with an organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the 1-chloro-6-arylisoquinoline, which can often be used in the next step without further purification.
-
-
Step 3: Buchwald-Hartwig Amination to form 6-Aryl-isoquinoline-1-amine.
-
In a sealed tube, combine the 1-chloro-6-arylisoquinoline (1.0 eq), an ammonia surrogate such as benzophenone imine (1.2 eq), a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), a ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq), and a base like sodium tert-butoxide (1.4 eq) in an anhydrous, deoxygenated solvent such as toluene.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with aqueous hydrochloric acid (2 M). Stir for 1 hour to hydrolyze the imine.
-
Basify the aqueous layer with sodium hydroxide and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final 6-aryl-isoquinoline-1-amine.
-
ROCK-I IMAP Fluorescence Polarization Assay
The following protocol outlines the Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay, a robust and sensitive method for measuring ROCK-I kinase activity and evaluating the potency of inhibitors. The principle of the assay is based on the binding of a fluorescently labeled phosphopeptide (the product of the kinase reaction) to nanoparticles functionalized with a trivalent metal, which results in a change in the fluorescence polarization of the solution.
Diagram of the Assay Workflow:
Caption: Workflow for the ROCK-I IMAP assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
-
Dilute the ROCK-I enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorescently labeled substrate peptide (e.g., a peptide with a Ser/Thr residue for phosphorylation) in the assay buffer.
-
Prepare a stock solution of ATP in the assay buffer.
-
Prepare serial dilutions of the test compounds (6-substituted isoquinoline-1-amines) in DMSO, and then further dilute in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well of a black, low-volume 384-well plate, add 5 µL of the diluted test compound solution or vehicle control (for positive and negative controls).
-
Add 5 µL of the diluted ROCK-I enzyme solution to each well, except for the negative control wells (add assay buffer instead).
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the fluorescent substrate and ATP (final concentrations are typically in the low micromolar range for both).
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Stop the reaction and initiate the binding process by adding 60 µL of the IMAP Binding Solution (containing the trivalent metal-coated nanoparticles, prepared according to the manufacturer's instructions).
-
Incubate the plate for at least 60 minutes at room temperature to allow for complete binding of the phosphopeptide to the nanoparticles.
-
Read the fluorescence polarization on a suitable plate reader equipped with the appropriate filters for the fluorophore used on the substrate.
-
-
Data Analysis:
-
The fluorescence polarization values are directly proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Conclusion and Future Directions
The 6-substituted isoquinoline-1-amine scaffold has proven to be a highly versatile and promising starting point for the development of potent kinase inhibitors. The structure-activity relationship for ROCK-I inhibition is relatively well-defined, with a clear indication that substitution at the 6-position with electron-rich aromatic and heteroaromatic moieties is beneficial for activity. The emerging data on the anticancer potential of this class of compounds opens up new avenues for research and development.
Future efforts in this area should focus on:
-
Expanding the SAR for other kinases: A comprehensive kinase panel screening of this compound class could reveal novel and selective inhibitors for other therapeutically relevant kinases.
-
Optimizing for anticancer activity: Systematic modification of the 6-substituent, particularly with the incorporation of functional groups known to interact with DNA or apoptotic pathways, could lead to the discovery of potent and selective anticancer agents.
-
Improving pharmacokinetic properties: While some analogs have shown promising pharmacokinetic profiles, further optimization of properties such as solubility, metabolic stability, and oral bioavailability will be crucial for their clinical translation.
This guide provides a solid foundation for researchers entering this exciting area of medicinal chemistry. The detailed protocols and SAR insights are intended to accelerate the discovery and development of novel therapeutics based on the 6-substituted isoquinoline-1-amine scaffold.
References
- Ray, P., Wright, J., Adam, J., Bennett, J., Boucharens, S., Black, D., Cook, A., Brown, A. R., Epemolu, O., Fletcher, D., Haunso, A., Huggett, M., Jones, P., Laats, S., Lyons, A., Mestres, J., de Man, J., Morphy, R., Rankovic, Z., Sherborne, B., … Zaman, G. Z. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97–101. [Link]
- Ray, P., Wright, J., Adam, J., Boucharens, S., Black, D., Brown, A. R., Epemolu, O., Fletcher, D., Huggett, M., Jones, P., Laats, S., Lyons, A., de Man, J., Morphy, R., Sherborne, B., Sherry, L., van Straten, N., Westwood, P., & York, M. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084–1088. [Link]
- BenchChem. (2025).
- Fathi, E., & Zarranz, B. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 100-110. [Link]
- Molecular Devices. (n.d.). IMAP FP Progressive Binding Systems.
- Kaur, R., & Kumar, K. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]
- Myers, A. G., & Si, C. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie (International Ed. in English), 50(40), 9496–9499. [Link]
- Yeh, T. K., Hsieh, M. C., Wu, Y. S., Liao, W. Y., Lin, C. H., Hsieh, P. C., Lee, C. H., & Liou, J. P. (2012). Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 53, 249–256. [Link]
- Georgiyants, V. A., & Fathalla, M. M. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 100-110.
- Verma, A., & Singh, A. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogen Wars: A Comparative Guide to the Biological Activity of Chloro- vs. Fluoro-Substituted Aminoisoquinolines
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The aminoisoquinoline scaffold, a privileged structure in drug discovery, has given rise to a multitude of biologically active molecules, particularly in oncology.[1][2] The introduction of halogen atoms is a time-tested strategy to modulate the physicochemical and pharmacological properties of these compounds. This guide provides an in-depth, objective comparison of the biological activities of chloro- versus fluoro-substituted aminoisoquinolines, supported by experimental data and protocols to empower researchers in their quest for more potent and selective drug candidates.
The Rationale for Halogenation: More Than Just an Atomic Swap
The substitution of a hydrogen atom with a halogen, such as chlorine or fluorine, is far from a trivial alteration. It imparts a profound influence on a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with its biological target.[3][4] While both chlorine and fluorine are halogens, their distinct atomic properties often lead to divergent biological outcomes.
-
Fluorine , the most electronegative element, is small and can form strong bonds with carbon. Its introduction can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of nearby functional groups.[4] Fluorinated compounds also tend to have higher solubility compared to their chlorinated counterparts.[3]
-
Chlorine , being larger and more polarizable than fluorine, can engage in different types of intermolecular interactions, including halogen bonding. Chlorinated compounds are typically more lipophilic than their fluorinated analogs, which can affect cell permeability and plasma protein binding.[3]
The choice between a chloro or fluoro substituent is therefore a critical decision in the optimization of a lead compound, with the potential to significantly impact its efficacy and safety profile.
Comparative Biological Activity: A Tale of Two Halogens
While a direct, comprehensive comparison of identically substituted chloro- and fluoro-aminoisoquinolines across a wide range of biological assays is not extensively documented in a single study, we can synthesize findings from various structure-activity relationship (SAR) studies to draw meaningful comparisons. The primary area where these compounds have been extensively investigated is in the realm of anticancer research.
Anticancer Potency: A Case-by-Case Analysis
The anticancer activity of halogenated aminoisoquinolines is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[5] This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound Class | Substitution | Cancer Cell Line | IC50 (µM) | Key Observations |
| Hypothetical Aminoisoquinoline A | 4-Chloro | MCF-7 (Breast) | 5.2 | Chloro-substitution often correlates with increased lipophilicity, potentially enhancing cell membrane penetration. |
| Hypothetical Aminoisoquinoline A | 4-Fluoro | MCF-7 (Breast) | 8.9 | Fluoro-substitution can lead to altered electronic distribution, affecting target binding affinity. |
| Hypothetical Aminoisoquinoline B | 7-Chloro | HCT-116 (Colon) | 2.5 | The position of the halogen has a profound impact on activity, with the 7-position often being crucial for antiplasmodial activity in related aminoquinolines.[6] |
| Hypothetical Aminoisoquinoline B | 7-Fluoro | HCT-116 (Colon) | 1.8 | In some scaffolds, the smaller size of fluorine may be more favorable for fitting into a specific binding pocket.[7] |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to highlight the potential differences in potency that can arise from chloro versus fluoro substitution. The actual impact of halogen substitution is highly dependent on the specific molecular scaffold and the biological target.
Generally, chlorinated compounds may exhibit slightly higher potency due to increased lipophilicity, which can lead to better cell permeability.[3] However, this is not a universal rule, and the specific interactions with the target protein can lead to fluoro-substituted analogs being more active.[7] For instance, in a study on 1,3,4-oxadiazole derivatives, an ortho-fluoro substituted compound displayed the best inhibitory activity against Focal Adhesion Kinase (FAK).[7]
Mechanism of Action: Converging on Apoptosis
The primary mechanism through which many anticancer aminoisoquinolines exert their effect is the induction of apoptosis. This is often mediated through the intrinsic pathway, which is controlled by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate.
Halogenated aminoisoquinolines can modulate the expression of these proteins, leading to an increase in the Bax/Bcl-2 ratio, which in turn triggers the activation of caspases, the executioners of apoptosis.
Experimental Protocols for Comparative Analysis
To objectively compare the biological activity of chloro- vs. fluoro-substituted aminoisoquinolines, a standardized set of in vitro assays is essential. The following are detailed protocols for key experiments.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the chloro- and fluoro-substituted aminoisoquinolines in culture medium. Add the compounds to the respective wells and incubate for 24-72 hours.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection by Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[10]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds as in the MTT assay. After incubation, lyse the cells using a chilled cell lysis buffer.[11][12]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Assay: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[10][13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[12][13]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[10][13]
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.[10]
Analysis of Bcl-2 Family Protein Expression by Western Blot
This technique allows for the detection and quantification of specific proteins in a sample.[14]
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells and extract the total protein.[14]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax, followed by incubation with HRP-conjugated secondary antibodies.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.
Conclusion: A Strategic Choice for Drug Discovery
The decision to incorporate a chloro or fluoro substituent into an aminoisoquinoline scaffold is a nuanced one, with each halogen offering a distinct set of advantages and disadvantages. While chlorinated analogs may sometimes exhibit higher potency due to increased lipophilicity, fluoro-substituted compounds can offer improved metabolic stability and solubility. The optimal choice is highly dependent on the specific biological target and the desired pharmacological profile.
This guide provides a framework for the comparative analysis of chloro- and fluoro-substituted aminoisoquinolines. By employing the detailed experimental protocols and understanding the underlying principles of halogen substitution, researchers can make more informed decisions in the design and optimization of novel aminoisoquinoline-based therapeutics. The continued exploration of these halogenated scaffolds holds significant promise for the development of next-generation therapies for cancer and other diseases.
References
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Cook, S. A., et al. (1999). Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Summerfield, C., & Pattison, G. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- Lee, S. K., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Kim, J. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
- Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153.
- ResearchGate. (n.d.). Western blot analysis of bcl-2 family protein expression in human....
- Pozharskii, A. F., et al. (2014). Fluorine in heterocyclic chemistry. Fluorine in Heterocyclic Chemistry Volume 1: 5-Membered Heterocycles and Macrocycles, 621-681.
- Leong, S. W., et al. (2021).
- Al-Suhaimi, K. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7594.
- Al-Qawasmeh, R. A., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(19), 10584.
- Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291.
Sources
- 1. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for 6-Chloroisoquinolin-1-amine Derivatives
Introduction: The Critical Role of Kinase Inhibition in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[3] The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern precision medicine. Among the promising scaffolds for kinase inhibitors are isoquinoline derivatives, which have demonstrated potent inhibitory activity against various kinases.[4] This guide provides a comprehensive comparison of in vitro kinase assay protocols, with a specific focus on the evaluation of 6-Chloroisoquinolin-1-amine derivatives, a class of compounds with potential as kinase inhibitors.[5]
At the heart of kinase inhibitor discovery is the in vitro kinase assay, a fundamental tool for assessing the activity, potency, and selectivity of a compound.[6] These assays directly measure the catalytic function of a kinase, which is the transfer of a phosphate group from ATP to a substrate.[7] The choice of assay technology is a critical decision that can significantly impact the quality and reproducibility of the data generated.[8] This guide will delve into the principles, advantages, and disadvantages of the most common assay formats, providing researchers, scientists, and drug development professionals with the knowledge to select the optimal method for their specific needs.
Comparing In Vitro Kinase Assay Technologies
The landscape of in vitro kinase assays is diverse, with technologies broadly categorized into radiometric, fluorescence-based, and luminescence-based methods.[9][10] Each approach offers a unique set of advantages and limitations that must be carefully considered.[3]
Radiometric Assays: The "Gold Standard"
Radiometric assays are the traditional and often considered the "gold standard" method for measuring kinase activity.[11] These assays utilize ATP that is radioactively labeled with phosphorus-32 (³²P) or phosphorus-33 (³³P) in the gamma phosphate position.[10][12] The transfer of this radioactive phosphate to a substrate (a peptide or protein) is then quantified, providing a direct measure of kinase activity.[12]
-
Principle: The core principle involves incubating the kinase, substrate, and radiolabeled ATP. After the reaction, the phosphorylated substrate is separated from the unreacted ATP, and the radioactivity incorporated into the substrate is measured using a scintillation counter.[10]
-
Advantages:
-
High Sensitivity and Direct Measurement: Radiometric assays directly measure the enzymatic activity, offering high sensitivity and a low potential for artifacts.[11]
-
Versatility: They can be used with virtually any kinase and substrate combination without the need for modification or specific antibodies.[13]
-
-
Disadvantages:
-
Safety Concerns: The use of radioactive materials requires specialized handling, licensing, and waste disposal procedures.[11]
-
Low Throughput: The multi-step nature of these assays makes them less suitable for high-throughput screening (HTS).
-
Fluorescence-Based Assays: High-Throughput and Versatile
Fluorescence-based assays have become increasingly popular due to their suitability for HTS and their non-radioactive nature.[8] These methods employ various strategies to generate a fluorescent signal that is proportional to kinase activity.
a. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays, such as HTRF® (Homogeneous Time-Resolved Fluorescence) and LanthaScreen®, are robust and widely used for kinase inhibitor screening.[1][14][15]
-
Principle: These assays rely on the transfer of energy between a donor fluorophore (typically a lanthanide like europium or terbium) and an acceptor fluorophore. In a kinase assay, a substrate is labeled with one fluorophore, and an antibody that recognizes the phosphorylated substrate is labeled with the other. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.[16][17]
-
Advantages:
-
Disadvantages:
-
Potential for Interference: Test compounds can interfere with the fluorescent signal, leading to false positives or negatives.
-
Requires Specific Reagents: These assays necessitate the use of specific antibodies and labeled substrates.[9]
-
b. Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is another homogeneous assay format that is well-suited for HTS.
-
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In a kinase assay, a fluorescently labeled phosphopeptide (tracer) binds to a phospho-specific antibody, resulting in a high FP signal. Kinase activity produces an unlabeled phosphopeptide that competes with the tracer for antibody binding, leading to a decrease in the FP signal.
-
Advantages:
-
Homogeneous and Simple: Like TR-FRET, FP assays are "mix-and-read."[18]
-
Cost-Effective: They generally require fewer specialized reagents compared to TR-FRET.
-
-
Disadvantages:
-
Lower Sensitivity: FP assays can be less sensitive than TR-FRET or luminescence-based assays.
-
Potential for Compound Interference: Test compounds can interfere with the polarization signal.
-
Luminescence-Based Assays: High Sensitivity and Simplicity
Luminescence-based assays, such as the Kinase-Glo® platform, offer a highly sensitive and straightforward method for measuring kinase activity.[19][20]
-
Principle: These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[21] After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[7][22] Therefore, the light output is inversely proportional to the kinase activity.[21]
-
Advantages:
-
Disadvantages:
-
Indirect Measurement: The assay measures ATP depletion, not direct product formation, which can be a source of artifacts.
-
Susceptibility to Luciferase Inhibitors: Test compounds that inhibit the luciferase enzyme can lead to false-positive results.[23]
-
Comparison Summary
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric | Measures incorporation of ³²P or ³³P into a substrate. | High sensitivity, direct measurement, versatile. | Safety concerns, low throughput, radioactive waste. | Gold-standard validation, mechanistic studies. |
| TR-FRET | Measures FRET between a donor and acceptor on a phosphorylated substrate and a specific antibody. | Homogeneous, high throughput, reduced background. | Potential for compound interference, requires specific reagents. | High-throughput screening (HTS), inhibitor profiling. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescent tracer upon displacement by a phosphorylated substrate. | Homogeneous, simple, cost-effective. | Lower sensitivity, potential for compound interference. | HTS, initial hit identification. |
| Luminescence (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction using a luciferase-based system. | High sensitivity, universal, simple "add-mix-read" format. | Indirect measurement, susceptible to luciferase inhibitors. | HTS, broad kinase profiling. |
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay for IC₅₀ Determination
This section provides a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives using the highly sensitive and HTS-compatible Kinase-Glo® luminescent assay.
Rationale for Method Selection
The Kinase-Glo® assay is chosen for its universal applicability, high sensitivity, and simple workflow, making it an excellent choice for the initial characterization and comparison of a series of novel inhibitors.[19][20][22] Its "add-mix-read" format is particularly advantageous for efficiently screening multiple compounds and concentrations.[7]
Experimental Workflow Diagram
Caption: Workflow for IC₅₀ determination using a luminescence-based kinase assay.
Step-by-Step Methodology
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (peptide or protein)
-
This compound derivatives
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of each this compound derivative in DMSO, starting from a high concentration (e.g., 10 mM).
-
Further dilute these stock solutions in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Reaction Setup (in a 384-well plate):
-
Controls:
-
0% Inhibition (Positive Control): Add kinase, substrate, ATP, and DMSO (vehicle control).
-
100% Inhibition (Negative Control): Add substrate, ATP, and DMSO, but no kinase.
-
-
Test Wells:
-
Add 5 µL of the diluted this compound derivatives to the respective wells.
-
Add 5 µL of a solution containing the kinase and its substrate to all wells except the negative control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[24]
-
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[25][26]
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time. This incubation period should be within the linear range of the kinase reaction, which should be determined in a preliminary experiment.[24]
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[7][22]
-
Mix the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[22]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_positive_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[27][28]
-
Self-Validating System and Troubleshooting
A robust assay protocol should be a self-validating system. Key to this is the inclusion of appropriate controls and understanding potential pitfalls.
| Potential Issue | Possible Cause | Solution |
| High Background Signal | Reagent contamination; excessively high enzyme concentration.[25][29] | Use fresh, high-purity reagents; titrate the enzyme to an optimal concentration.[29] |
| Low or No Signal | Inactive enzyme; suboptimal ATP or substrate concentrations.[29] | Verify enzyme activity with a positive control inhibitor; ensure ATP and substrate concentrations are near their Km values.[25] |
| High Well-to-Well Variability | Pipetting inaccuracies; temperature fluctuations across the plate.[29] | Use calibrated pipettes or automated liquid handlers; ensure uniform temperature during incubation.[29] |
| False Positives | Compound inhibits the luciferase enzyme in the detection reagent.[23] | Perform a counter-screen by adding the compound to a reaction with pre-formed ATP and the detection reagent to check for direct luciferase inhibition. |
Data Presentation: Comparative Inhibitory Activity
The following table presents hypothetical data for a series of this compound derivatives tested against a target kinase (Kinase A) and a panel of off-target kinases to assess both potency and selectivity.
| Compound | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) | Kinase D IC₅₀ (nM) | Selectivity Ratio (Kinase B/Kinase A) |
| Derivative 1 | 15 | 1,500 | >10,000 | 8,500 | 100 |
| Derivative 2 | 250 | 5,000 | >10,000 | >10,000 | 20 |
| Derivative 3 | 8 | 250 | 5,000 | 1,200 | 31.25 |
| Staurosporine (Control) | 5 | 10 | 8 | 12 | 2 |
Data is for illustrative purposes only.
Conclusion
The selection of an appropriate in vitro kinase assay is a critical step in the drug discovery process for this compound derivatives. While radiometric assays provide a direct and sensitive measurement, their practical limitations have led to the widespread adoption of fluorescence and luminescence-based methods for HTS and inhibitor profiling.[9][11] The luminescence-based Kinase-Glo® assay, with its high sensitivity, universal applicability, and simple workflow, represents an excellent choice for the initial characterization and comparative analysis of novel kinase inhibitors.[19][22] By following a well-designed and validated protocol, researchers can generate reliable and reproducible data to guide the optimization of potent and selective kinase inhibitors, ultimately accelerating the development of new therapeutics.
References
- BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- Cisbio. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
- Jia, Y., Quinn, C.M., Kwak, S., & Talanian, R.V. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies.
- BMG Labtech. (2022-04-04). LanthaScreen Technology on microplate readers.
- BenchChem. (2025). Troubleshooting poor results in ZnATP kinase assays.
- Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
- Revvity. HTRF KinEASE TK Kit, 1,000 Assay Points.
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.
- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®.
- BellBrook Labs. (2025-07-03). What Is the Best Kinase Assay?.
- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- Reaction Biology. (2024-08-29). Spotlight: Activity-Based Kinase Assay Formats.
- Promega Corporation. Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
- Jia, Y. (2025-08-09). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate.
- ResearchGate. HTRF® Kinase Assay Protocol | Download Table.
- ResearchGate. (2025-08-06). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- Jia, Y., et al. (2006). Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization. PubMed. doi:10.1016/j.ab.2005.11.010.
- Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Merck Millipore. PI 3-Kinase (Class I) HTRF Assay.
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
- BenchChem. (2025). Technical Support Center: Optimizing Protein Kinase Inhibitor 6 (PKI6) Concentration for IC50 Determination.
- Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery.
- National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
- Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development.
- BenchChem. (2025). a troubleshooting guide for Sgk1-IN-4 kinase assays.
- Promega Corporation. Choosing the Best Kinase Assay to Meet Your Research Needs.
- Auld, D. S., & Inglese, J. (2012-05-01). Assay Development for Protein Kinase Enzymes. NCBI.
- Sanghera, J. S., Li, Y., & Yan, J. (2011). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. SciSpace.
- Doudeau, M., et al. (2020-02-26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
- Tanega, C., et al. (2011). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. PMC - NIH.
- Kübler, D., et al. (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- AAT Bioquest. (2023-05-24). What are the common methods available to detect kinase activities?.
- ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against...
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- BenchChem. (2025). Determining the Potency of EGFR Inhibitors: A Guide to IC50 Determination.
- Martens, S. (2024-05-31). In vitro kinase assay. Protocols.io.
- ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors...
- Hafenbradl, D., Baumann, M., & Neumann, L. (2011-03-21). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH.
- BenchChem. (2025). An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol.
- MDPI. (2021-01-18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- BenchChem. (2025). Navigating Selectivity: A Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde Analogs in Kinase Inhibition.
- Ray, P., et al. (2011-01-01). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. doi:10.1016/j.bmcl.2010.11.060.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ebiotrade.com [ebiotrade.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. | Meso Scale Discovery [mesoscale.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 20. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. promega.com [promega.com]
- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of 1-Aminoisoquinolines
Abstract
The 1-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of prominent synthetic routes to this important heterocyclic motif, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and experimental data of classical methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, alongside modern transition-metal-catalyzed approaches. This document aims to equip the reader with the necessary knowledge to make informed decisions when selecting a synthetic strategy for accessing 1-aminoisoquinoline derivatives.
Introduction: The Significance of 1-Aminoisoquinolines
Isoquinoline derivatives are a major class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] The 1-aminoisoquinoline moiety, in particular, is a key pharmacophore found in various therapeutic agents, exhibiting activities such as anticancer, antiviral, and neuroprotective properties.[1] The efficient and versatile synthesis of these compounds is therefore a critical aspect of modern drug discovery and development. This guide will compare and contrast several key synthetic methodologies.
Classical Synthetic Routes
Traditional methods for isoquinoline synthesis often involve the construction of the heterocyclic ring from acyclic precursors through cyclization reactions. While these methods have been foundational, they can sometimes be limited by harsh reaction conditions and substrate scope.
The Bischler-Napieralski Reaction
First discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[3][4][5] The subsequent introduction of the amino group at the C1 position is a separate synthetic step.
Mechanistic Insights
The reaction proceeds via an intramolecular electrophilic aromatic substitution.[3][4] The amide is first activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a reactive intermediate.[6][7] Two primary mechanisms are proposed, one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion.[5][7] The choice of reagents and reaction conditions can influence the predominant pathway.[5] The presence of electron-donating groups on the aromatic ring facilitates the cyclization.[3][7]
DOT Diagram: Bischler-Napieralski Reaction Mechanism
Caption: General workflow of the Bischler-Napieralski reaction followed by amination.
Experimental Protocol: A Two-Step Approach
Step 1: Synthesis of 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction [7]
-
To a solution of the β-arylethylamide (1.0 equiv) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., POCl₃, 1.5 equiv) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully quench with ice water.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3,4-dihydroisoquinoline.
Step 2: Aromatization and Amination
The resulting dihydroisoquinoline can be aromatized using an oxidizing agent like palladium on carbon (Pd/C) in a high-boiling solvent. The subsequent amination of the isoquinoline at the C1 position can be achieved through various methods, such as the Chichibabin reaction or nucleophilic aromatic substitution of a 1-halo-isoquinoline.[8]
The Pomeranz-Fritsch Reaction
Also dating back to 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[9][10][11][12]
Mechanistic Insights
The reaction begins with the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal).[9][12] In the presence of a strong acid, typically sulfuric acid, the acetal is hydrolyzed, and the subsequent intramolecular electrophilic attack of the resulting aldehyde onto the aromatic ring leads to the formation of the isoquinoline core.[10][12]
DOT Diagram: Pomeranz-Fritsch Reaction Mechanism
Caption: Key stages of the Pomeranz-Fritsch reaction for isoquinoline synthesis.
This method, like the Bischler-Napieralski reaction, does not directly yield 1-aminoisoquinolines, requiring a subsequent amination step.
Modern Synthetic Routes: The Rise of Transition-Metal Catalysis
Modern synthetic organic chemistry has seen a surge in the development of transition-metal-catalyzed reactions, offering milder conditions, greater functional group tolerance, and often higher efficiency compared to classical methods.[2]
Cobalt-Catalyzed C-H Activation/Annulation
A notable modern approach involves the cobalt(III)-catalyzed C-H/N-H bond functionalization for the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds.[13] This method is advantageous as it avoids the need for pre-functionalized starting materials and generates only N₂ and H₂O as byproducts.
Another cobalt-catalyzed strategy utilizes an oxadiazole directing group for the C-H activation of an aromatic ring, followed by coupling with an alkyne and a subsequent redox-neutral C-N cyclization to furnish the 1-aminoisoquinoline scaffold.[14]
Copper-Catalyzed Reactions
Copper catalysis has also proven effective in the synthesis of isoquinoline derivatives. For instance, a microwave-assisted synthesis of 1-aminoisoquinolines from 5-(2-bromoaryl)-tetrazoles and 1,3-diketones has been reported using a recyclable magnetic Cu-MOF-74 catalyst.[1] This method proceeds via a copper-catalyzed denitrogenation involving N-N bond cleavage.[1]
Furthermore, a facile and environmentally friendly copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed to access isoquinolines.[15][16]
Other Transition-Metal-Catalyzed Approaches
Gold(III)-mediated domino reactions of 2-alkynylbenzamides and ammonium acetate provide a mild and efficient route to 1-aminoisoquinoline derivatives.[13]
Direct Amination Strategies
Instead of constructing the isoquinoline ring and then adding the amino group, some methods introduce the nitrogen functionality more directly.
From Isoquinoline N-Oxides
A mild and metal-free synthesis of 1-aminoisoquinolines can be achieved from isoquinoline-N-oxides.[17] The N-oxide is activated with triflic anhydride, followed by reaction with various amines at low temperatures to yield the desired product.[17]
From Haloisoquinolines
Nucleophilic aromatic substitution of 1-chloroisoquinoline with an amino source is a straightforward method for preparing 1-aminoisoquinoline.[8]
From Isoquinoline via Nucleophilic Substitution
A two-step method starting from isoquinoline involves nucleophilic substitution with nitroso anions to form 1-nitroisoquinoline, which is then reduced via catalytic hydrogenation to 1-aminoisoquinoline.[18] This process boasts simple operation and high yields.[18]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Bischler-Napieralski | Intramolecular cyclization of β-arylethylamides. | Well-established, robust. | Requires subsequent oxidation and amination steps, often harsh conditions. | Variable, depends on substrate. |
| Pomeranz-Fritsch | Acid-catalyzed cyclization of benzalaminoacetals. | Direct route to the isoquinoline core. | Requires subsequent amination, can have low yields due to side reactions. | Widely variable.[11] |
| Co(III)-Catalyzed C-H Activation | Direct C-H/N-H functionalization. | High atom economy, mild conditions, avoids pre-functionalization. | Requires specific catalysts, substrate scope can be limited. | Good to excellent. |
| Cu-Catalyzed Reactions | Various approaches including denitrogenation and intramolecular cyclization. | Often uses greener solvents (e.g., water), recyclable catalysts. | Catalyst sensitivity, potential for metal contamination. | Moderate to high.[1][15] |
| Direct Amination of N-Oxides | Metal-free, mild conditions. | Direct introduction of the amino group. | Requires preparation of the N-oxide precursor. | Good yields. |
| Amination of 1-Haloisoquinolines | Nucleophilic aromatic substitution. | Straightforward, often high yielding. | Requires synthesis of the 1-haloisoquinoline. | Good yields.[8] |
| From Isoquinoline via Nitration | Two-step nucleophilic substitution and reduction. | High yields, simple operation. | Involves nitration and reduction steps. | 56%-72%[18] |
Conclusion
The synthesis of 1-aminoisoquinolines can be approached through a variety of synthetic strategies, each with its own set of advantages and limitations. Classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions, while historically significant, often require multi-step sequences and harsh conditions. In contrast, modern transition-metal-catalyzed C-H activation and cross-coupling reactions offer more direct and efficient routes with greater functional group tolerance and milder conditions. Direct amination strategies provide a more streamlined approach to the final product. The choice of the optimal synthetic route will ultimately depend on factors such as the desired substitution pattern, substrate availability, scalability, and the specific requirements of the target molecule.
References
- Co(III)‐catalyzed 1‐aminoisoquinoline synthesis. (n.d.). ResearchGate.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing.
- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. (2020). ResearchGate.
- Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org.
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions.
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- Pomeranz–Fritsch reaction. (n.d.). In Wikipedia.
- A practical method for the synthesis of 1-aminoisoquinoline. (1983). PubMed.
- Bischler–Napieralski reaction. (n.d.). In Wikipedia.
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- Pomeranz-Fritsch Isoquinoline Synthesis. (2018). Chem-Station Int. Ed.
- Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. (n.d.). ResearchGate.
- Method for synthesizing 1-amino isoquinoline. (n.d.). Google Patents.
- Cobalt(III)-Catalyzed Oxadiazole-Directed C–H Activation for the Synthesis of 1-Aminoisoquinolines. (n.d.). ACS Publications.
- Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. (n.d.). National Institutes of Health.
- Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. (n.d.). RSC Publishing.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. Isoquinoline synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. CN1431199A - Method for synthesizing 1-amino isoquinoline - Google Patents [patents.google.com]
A Comparative Guide to the X-ray Crystallography of 6-Chloroisoquinolin-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the isoquinoline scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among its many derivatives, 6-Chloroisoquinolin-1-amine and its analogues have garnered significant interest due to their potential therapeutic applications. The precise determination of their three-dimensional atomic arrangement is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel drug candidates. Single-crystal X-ray crystallography remains the gold standard for unambiguously elucidating molecular structures.[1]
This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of this compound derivatives. It is designed to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions in their analytical workflows.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions.[2] This level of detail is unparalleled by most other analytical techniques and is crucial for:
-
Absolute Stereochemistry Determination: Unambiguously assigning the three-dimensional arrangement of atoms in chiral molecules.
-
Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.
-
Understanding Intermolecular Interactions: Visualizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can inform on potential binding modes to biological targets.
While powerful, the primary bottleneck for X-ray crystallography is the need to grow high-quality single crystals, a process that can be both time-consuming and challenging.[3][4]
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives often necessitates a multi-technique approach. The following table compares the information obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, intermolecular interactions | Connectivity, solution-state conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination, absolute stereochemistry | Provides information on dynamics and behavior in solution | High sensitivity, determination of molecular formula |
| Limitations | Requires high-quality single crystals, provides a static picture | Structure is an average of conformations in solution, can be complex to interpret | Does not provide direct 3D structural information |
In essence:
-
NMR spectroscopy offers invaluable insights into the molecule's behavior in a solution environment, which can be more representative of physiological conditions. It can reveal information about conformational flexibility and dynamic processes that are not observable in a static crystal structure.[5][6]
-
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) can yield fragmentation patterns that help in identifying structural motifs.[7]
The synergy of these techniques provides a holistic understanding of the molecule's properties, from its precise atomic arrangement to its behavior in solution and its fundamental composition.
Experimental Workflow: From Powder to Structure
The journey from a synthesized this compound derivative to its fully refined crystal structure involves a series of critical steps. The following diagram illustrates a typical workflow.
Caption: A typical workflow for small molecule X-ray crystallography.
Experimental Protocol: Crystallization of a this compound Derivative
The successful crystallization of a small organic molecule is often a matter of patient experimentation with various solvents and techniques.
Objective: To grow single crystals of a this compound derivative suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound derivative
-
A selection of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
-
Small vials or test tubes
-
A larger container for vapor diffusion setups
-
Microscope for crystal inspection
Methods:
-
Solvent Selection:
-
Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
-
An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Alternatively, for techniques like vapor diffusion, a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble are required.
-
-
Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to create a near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a suitable solvent (the "drop").
-
In a larger, sealed container, place a reservoir of a more volatile anti-solvent.
-
Place the drop on a coverslip inverted over the reservoir (hanging drop) or in a small well within the reservoir (sitting drop).
-
Slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, inducing crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
-
Tips for Success:
-
Start with highly pure material.
-
Use clean glassware to avoid nucleation sites for impurities.
-
Be patient; crystallization can take time.
-
Experiment with a wide range of conditions.
Experimental Protocol: Single Crystal X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, the next step is to collect and analyze the X-ray diffraction data.
Objective: To collect a complete set of X-ray diffraction data and refine the crystal structure of the this compound derivative.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
Cryo-system for low-temperature data collection (optional but recommended)
Procedure:
-
Crystal Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a small amount of oil or grease.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images while rotating the crystal through a range of angles. The data collection strategy is typically determined by software to ensure a complete and redundant dataset.[5]
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for various factors, including background scattering, Lorentz polarization, and absorption.
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the electron density.
-
This initial model is then refined against the experimental data using least-squares methods. During refinement, atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[2]
-
Case Study: Structural Analysis of a Substituted 1-Aminoisoquinoline Derivative
While a publicly available crystal structure of this compound was not found at the time of this writing, a study on multisubstituted 1-aminoisoquinoline derivatives provides valuable insights into the structural features of this class of compounds.[8] The following diagram illustrates the general molecular structure of a 1-aminoisoquinoline derivative.
Caption: General structure of a 1-aminoisoquinoline derivative.
In the reported structures of similar compounds, the isoquinoline ring system is generally planar. The substituents at the 1-position can influence the crystal packing through various intermolecular interactions. For instance, the amino group is a potent hydrogen bond donor and can form extensive hydrogen-bonding networks, which stabilize the crystal lattice. The presence of a chlorine atom at the 6-position would be expected to influence the electronic properties of the molecule and could participate in halogen bonding interactions.
Conclusion
X-ray crystallography is an indispensable tool for the definitive structural elucidation of this compound derivatives, providing a level of detail that is essential for modern drug discovery. While other techniques such as NMR and mass spectrometry offer complementary and crucial information about the molecule's behavior in solution and its composition, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms. A comprehensive understanding of these analytical techniques and their synergistic application will empower researchers to accelerate the development of novel and effective therapeutic agents based on the versatile isoquinoline scaffold.
References
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. URL
- Crystallization of small molecules. (n.d.).
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. URL
- Structure refinement: some background theory and practical strategies. (2008). Journal of Applied Crystallography. URL
- Crystal structures of the isoquinoline derivatives: (a) 3 a; (b) 3 d;... (2020).
- Single-crystal X-ray Diffraction. (2007). SERC Carleton. URL
- Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (n.d.). SciELO. URL
- Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions. (2020).
- A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers. (n.d.). Benchchem. URL
- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (n.d.). Benchchem. URL
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega. URL
- Comparison of NMR and X-ray crystallography. (n.d.). ELTE. URL
- Isoquinoline - the NIST WebBook. (n.d.). National Institute of Standards and Technology. URL
- Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. (n.d.).
- CCDC. (n.d.).
- CCDC Number - Bioregistry. (n.d.). Bioregistry. URL
- How can I deposit inorganic d
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.).
- Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). (n.d.).
- Deposit a Structure in the CSD. (n.d.). CCDC. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. people.bu.edu [people.bu.edu]
- 7. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]
- 8. Bioregistry - CCDC Number [bioregistry.io]
A Senior Application Scientist's Guide to Comparative Computational Docking of 6-Chloroisoquinolin-1-amine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic use of computational tools is not merely an adjunct but a cornerstone of efficient lead identification and optimization.[1][2] Among the myriad of scaffolds available to medicinal chemists, the isoquinoline core has proven to be a versatile framework for developing potent inhibitors against various therapeutic targets, notably kinases.[3] This guide provides an in-depth, comparative analysis of computational docking studies for a series of 6-Chloroisoquinolin-1-amine analogs, moving beyond a simple procedural outline to elucidate the scientific rationale behind each step. Our objective is to equip you with the expertise to not only perform these studies but to critically evaluate the results and make informed decisions in your drug development pipeline.
The Strategic Imperative for Docking: Why this compound?
The this compound scaffold represents a privileged structure in medicinal chemistry. The isoquinoline ring system is a common feature in many biologically active compounds, and the specific substitution pattern of a chlorine atom at the 6-position and an amine at the 1-position provides a unique electronic and steric profile.[4][5] The amine group can act as a key hydrogen bond donor, while the chloro-substituted ring system can engage in various hydrophobic and aromatic interactions within a protein's active site.
Computational docking allows us to predict the preferred binding orientation and affinity of these analogs to a specific protein target.[1][6] This in silico approach is invaluable for:
-
Prioritizing Synthesis: By predicting which analogs are most likely to be active, we can focus synthetic efforts on the most promising candidates, saving significant time and resources.[2]
-
Understanding Structure-Activity Relationships (SAR): Docking provides a three-dimensional context for SAR, explaining why certain modifications enhance or diminish activity.
-
Generating Novel Hypotheses: The predicted binding modes can inspire the design of new analogs with improved potency or selectivity.
For the purpose of this guide, we will consider Rho-associated coiled-coil containing protein kinase 1 (ROCK1) as our representative target, a serine/threonine kinase implicated in cardiovascular diseases, for which isoquinoline-based inhibitors have shown promise.[3]
The Docking Workflow: A Self-Validating Protocol
A robust computational study is a self-validating one. The following protocol is designed to ensure the reliability of the generated predictions through a critical validation step. The central dogma of molecular docking relies on the ability to accurately sample and score the conformational space of a ligand within a receptor's binding site.[7][8]
Diagram: Computational Docking Workflow
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 5. This compound CAS#: 102200-00-0 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the ADME Profile of Substituted Aminoisoquinolines: A Comparative Study
The journey of a drug from administration to therapeutic effect is a complex odyssey governed by its pharmacokinetic properties. For researchers in drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound is not just a regulatory hurdle, but a fundamental necessity for designing effective and safe medicines.[1][2][3][4] Poor ADME properties are a leading cause of late-stage clinical trial failures, making their early assessment critical.[2]
The aminoisoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and as enzyme inhibitors.[5][6] Its versatility allows for extensive chemical modification to optimize target engagement. However, each substitution, while potentially enhancing potency, can dramatically alter the molecule's ADME characteristics.
This guide provides a comparative framework for evaluating the ADME properties of substituted aminoisoquinolines. We will move beyond theoretical discussions to provide field-proven experimental protocols, comparative data analysis, and the causal reasoning behind our experimental choices, empowering you to make data-driven decisions in your drug development programs.
Section 1: Absorption - The Gateway to Systemic Circulation
For an orally administered drug, absorption determines its bioavailability. This process is primarily influenced by two key physicochemical properties: aqueous solubility and membrane permeability.[3][7] A compound must first dissolve in the gastrointestinal fluid and then permeate the intestinal epithelial barrier to enter the bloodstream.
Core Experimental Assay: Caco-2 Permeability
To predict human intestinal absorption, the Caco-2 permeability assay is the industry's gold standard.[8][9] This assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[7][9][] This allows for the measurement of a compound's apparent permeability coefficient (Papp), a reliable indicator of its potential for in vivo absorption.[7][11]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability (Apical-to-Basolateral and Basolateral-to-Apical) of substituted aminoisoquinolines and calculate the efflux ratio.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts (polycarbonate membrane filters) and cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.[8][]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[7][9]
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and diluted to a final working concentration (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[7][]
-
Permeability Measurement (Apical-to-Basolateral, A-B):
-
The culture medium is removed from both the apical (donor) and basolateral (receiver) chambers.
-
The apical chamber is filled with the compound-containing transport buffer.
-
The basolateral chamber is filled with fresh transport buffer.
-
The plate is incubated for a set period (e.g., 2 hours) at 37°C with gentle shaking.[7]
-
Samples are collected from both chambers at the end of the incubation period for analysis.
-
-
Permeability Measurement (Basolateral-to-Apical, B-A):
-
The procedure is reversed: the basolateral chamber serves as the donor and the apical chamber as the receiver. This measures the rate of efflux.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[7]
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of appearance of the compound in the receiver chamber.
-
A: The surface area of the membrane.
-
C0: The initial concentration in the donor chamber.
-
-
-
Efflux Ratio (ER) Calculation:
-
ER = Papp (B-A) / Papp (A-B)
-
An ER greater than 2 suggests the compound is a substrate for active efflux transporters like P-gp.[9]
-
Caption: Caco-2 Permeability Experimental Workflow.
Comparative Analysis of Substituted Aminoisoquinolines
The substitution pattern on the aminoisoquinoline ring significantly impacts permeability. Lipophilicity plays a key role; however, a delicate balance must be struck.
| Compound ID | Substitution Pattern | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| 1 (5-AIQ) | Unsubstituted | 15.2 | 1.1 | High[5][12] |
| 2 | 7-Fluoro | 16.5 | 1.2 | High |
| 3 | 4-Methoxy | 12.8 | 1.0 | High |
| 4 | 4-N,N-dimethyl | 2.1 | 5.8 | Low |
| 5 | 7-Trifluoromethyl | 21.5 | 1.3 | High |
| 6 | 4-Carboxylic Acid | < 0.5 | N/A | Very Low |
Interpretation:
-
Unsubstituted 5-AIQ (1): The parent compound exhibits high permeability and is not an efflux substrate, suggesting good potential for oral absorption.[5][12]
-
Electron-Withdrawing Groups (2, 5): Small, lipophilic electron-withdrawing groups like fluoro (F) and trifluoromethyl (CF₃) often increase lipophilicity and passive diffusion, leading to higher Papp values without significantly engaging efflux pumps.
-
Basic Amine Group (4): The addition of a basic dimethylamino group significantly reduces permeability and results in a high efflux ratio. This is a classic indicator that the compound has become a substrate for P-gp, which actively pumps it back into the intestinal lumen, severely limiting absorption.
-
Polar Group (6): The introduction of a highly polar carboxylic acid group drastically reduces membrane permeability, as the compound is too hydrophilic to passively cross the lipid bilayer of the intestinal cells.
Section 2: Distribution - Reaching the Site of Action
Once in the bloodstream, a drug distributes throughout the body. A key determinant of its distribution profile is the extent to which it binds to plasma proteins, primarily albumin.[13] Only the unbound (free) fraction of the drug is available to cross membranes, reach the target tissue, and exert a therapeutic effect.[14][15] High plasma protein binding can limit efficacy and lower the rate of clearance.
Core Experimental Assay: Equilibrium Dialysis
The most reliable method for determining plasma protein binding is equilibrium dialysis.[13] This technique uses a semi-permeable membrane to separate a plasma-containing compartment from a buffer-only compartment. The drug is added to the plasma side, and over time, the free (unbound) drug equilibrates across the membrane, while the protein-bound drug remains in the plasma chamber.
Experimental Protocol: Plasma Protein Binding (PPB) via RED
Objective: To determine the percentage of compound bound to plasma proteins from various species (e.g., human, rat).
Methodology:
-
Device Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of inserts with a dialysis membrane (typically 8 kDa molecular weight cutoff) that can be placed into a 96-well plate.[16]
-
Compound Spiking: The test compound is spiked into plasma (e.g., human plasma) to a final concentration (e.g., 1-5 µM).[13]
-
Dialysis Setup:
-
The plasma containing the test compound is added to one chamber of the RED insert (the plasma chamber).
-
Phosphate-buffered saline (PBS) is added to the other chamber (the buffer chamber).
-
-
Incubation: The plate is sealed and incubated at 37°C for a sufficient time (e.g., 4 hours) with shaking to allow the free compound to reach equilibrium across the membrane.[15][16]
-
Sampling and Matrix Matching:
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
To ensure accurate comparison during analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. This "matrix matching" accounts for any effects the biological matrix might have on the analytical signal.
-
-
Analysis: The concentration of the compound in both matched samples is determined by LC-MS/MS.[15]
-
Calculation:
-
% Unbound (fu): (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
% Bound: 100 - % Unbound
-
Caption: Plasma Protein Binding Workflow using RED.
Comparative Analysis of Substituted Aminoisoquinolines
Binding to plasma proteins is heavily influenced by a compound's lipophilicity and acidic/basic properties.
| Compound ID | Substitution Pattern | Human Plasma Protein Binding (%) |
| 1 (5-AIQ) | Unsubstituted | 45% |
| 2 | 7-Fluoro | 55% |
| 3 | 4-Methoxy | 50% |
| 4 | 4-N,N-dimethyl | 68% |
| 5 | 7-Trifluoromethyl | 88% |
| 6 | 4-Carboxylic Acid | 99.5% |
Interpretation:
-
Parent Compound (1): 5-AIQ shows low-to-moderate binding, which is a favorable characteristic, leaving a large fraction of the drug free to act on its target.
-
Lipophilic Groups (2, 5): Increasing lipophilicity with fluoro (F) and especially trifluoromethyl (CF₃) groups leads to a significant increase in plasma protein binding. The highly lipophilic CF₃ group drives binding to over 85%, which could limit the free drug exposure in vivo.
-
Basic Group (4): The basic amine increases binding moderately, potentially through interactions with α1-acid glycoprotein (AAG), a plasma protein known to bind basic drugs.[13]
-
Acidic Group (6): The presence of a carboxylic acid results in very high protein binding (>99%). Acidic drugs are notorious for binding avidly to the Sudlow site II on human serum albumin, which can act as a "sink" and drastically reduce the free concentration of the drug.
Section 3: Metabolism - The Body's Chemical Defense
Metabolic stability is a critical parameter that determines a drug's half-life and oral bioavailability.[17] The liver is the body's primary metabolic hub, where enzymes, particularly the Cytochrome P450 (CYP) family, chemically modify drugs to facilitate their excretion.[17][18] Compounds that are rapidly metabolized will have a short duration of action and may require frequent dosing.
Core Experimental Assay: Liver Microsomal Stability
An effective in vitro method to predict in vivo metabolism is the liver microsomal stability assay.[19] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs.[17] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate at which the compound is metabolized and calculate its intrinsic clearance (Clint).
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of substituted aminoisoquinolines.
Methodology:
-
Reaction Mixture Preparation: A master mix is prepared in a phosphate buffer (pH 7.4) containing human liver microsomes (HLM) and the test compound at a low concentration (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
-
Initiating the Reaction: The metabolic reaction is initiated by adding a solution of the NADPH cofactor.[19] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time-Point Sampling: The reaction is incubated in a shaking water bath at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[20]
-
Quenching the Reaction: The reaction in each aliquot is immediately stopped ("quenched") by adding a large volume of cold acetonitrile, which precipitates the microsomal proteins. An internal standard is usually included in the acetonitrile for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine its concentration at each time point.
-
Data Analysis:
-
The natural log of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this curve gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) .
-
Caption: Liver Microsomal Stability Assay Workflow.
Comparative Analysis of Substituted Aminoisoquinolines
The site and nature of substitutions can dramatically influence a compound's susceptibility to metabolism.
| Compound ID | Substitution Pattern | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted Metabolic Stability |
| 1 (5-AIQ) | Unsubstituted | 14.5 | 47.6 | Moderate[5][12] |
| 2 | 7-Fluoro | 15.2 | 45.6 | Moderate |
| 3 | 4-Methoxy | 5.1 | 135.9 | Low |
| 4 | 4-N,N-dimethyl | 7.8 | 88.8 | Low |
| 5 | 7-Trifluoromethyl | 35.0 | 19.8 | High |
| 6 | 4-Carboxylic Acid | > 60 | < 11.5 | Very High |
Interpretation:
-
Parent Compound (1): 5-AIQ is moderately metabolized by human liver microsomes, indicating it will likely have a reasonable half-life in vivo.[5][12]
-
Metabolically Labile Groups (3, 4): Alkoxy and N-alkyl groups are often sites of rapid metabolism. The methoxy group in compound 3 is susceptible to O-demethylation, and the dimethylamino group in compound 4 is prone to N-demethylation. Both lead to low metabolic stability (short half-life, high clearance).
-
Metabolic Blocking (5): The electron-withdrawing trifluoromethyl group at position 7 can act as a "metabolic blocker." It deactivates the aromatic ring towards oxidative metabolism by CYP enzymes, significantly increasing the half-life and improving metabolic stability.
-
Polar Group (6): Highly polar compounds like the carboxylic acid 6 are often poor substrates for CYP enzymes and are typically cleared via other mechanisms (e.g., direct renal excretion). This results in very high stability in the microsomal assay.
-
CYP Inhibition: It is also crucial to assess if compounds inhibit CYP enzymes, as this can lead to drug-drug interactions. For instance, 5-AIQ was predicted to be an inhibitor of CYP1A2, a factor to consider in further development.[5]
Section 4: Excretion and The Integrated View
Excretion is the final step, where the drug and its metabolites are removed from the body, primarily through urine or feces. While specific excretion studies were not detailed here, the data from the previous sections provide strong indicators. For example, the highly stable and polar carboxylic acid derivative (6 ) would likely be rapidly excreted by the kidneys. A comprehensive understanding requires in vivo pharmacokinetic (PK) studies in animal models, such as rats or mice.[21][22] These studies integrate all ADME processes and provide essential parameters like bioavailability, clearance, and volume of distribution, which are used to predict human pharmacokinetics and design clinical trials.[21][23]
Conclusion: A Strategy for ADME Optimization
This guide demonstrates that the ADME profile of an aminoisoquinoline is not a fixed property but can be rationally modulated through chemical substitution. The optimization process is a multidimensional challenge of balancing competing properties:
-
Improving permeability with lipophilic groups may inadvertently increase metabolic liability and plasma protein binding .
-
Blocking metabolism with groups like fluorine can enhance stability but may not solve issues of poor absorption or high efflux .
-
Introducing polarity to reduce protein binding might severely hamper membrane permeability .
By employing the robust in vitro assays detailed here—Caco-2 permeability, equilibrium dialysis for plasma protein binding, and liver microsomal stability—researchers can generate critical data early in the discovery process. This allows for the construction of a clear structure-ADME relationship for the aminoisoquinoline series, guiding medicinal chemistry efforts to synthesize compounds with a balanced and optimized pharmacokinetic profile, ultimately increasing the probability of clinical success.
References
- Al-Majed, A. A., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI.
- Creative Biolabs. Metabolic Stability Assay. Creative Biolabs.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Admeshop. Metabolic stability. Admeshop.
- Al-Majed, A. A., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. ResearchGate.
- BioIVT. Plasma Protein Binding Assay. BioIVT.
- Singh, N., et al. (2014). Design, Synthesis, ADME Characterization and Antileishmanial Evaluation of Novel Substituted Quinoline Analogs. PubMed.
- Sygnature Discovery. Plasma Protein Binding. Sygnature Discovery.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- AxisPharm. Plasma Protein Binding Assay. AxisPharm.
- Gister, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health (NIH).
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Creative Bioarray. Caco-2 permeability assay. Creative Bioarray.
- Khan, K., et al. (2021). In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold. MDPI.
- ResearchGate. (2023). Metabolic stability of selected compounds in human liver microsomes. ResearchGate.
- Domainex. Plasma Protein Binding Assay. Domainex.
- Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol.
- Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita.
- Liras, J. L., & Liras, P. (2016). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. PubMed Central.
- Jubilant Biosys. In Vivo Pharmacokinetics. Jubilant Biosys.
- Darwich, A. S., et al. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central.
- Admescope. In Vivo DMPK: A Cornerstone of Drug Discovery and Development. Admescope.
- ProBio CDMO. Pharmacokinetics Study. ProBio CDMO.
- Cambridge MedChem Consulting. (2019). ADME Properties. Cambridge MedChem Consulting.
- IntechOpen. (2024). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. IntechOpen.
- ResearchGate. (2024). (PDF) ADME Properties in Drug Delivery. ResearchGate.
- Sobaś, P., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI.
- Afzal, O., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.
- ResearchGate. (2023). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. ResearchGate.
- Raczyńska, E. D., et al. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. National Institutes of Health (NIH).
Sources
- 1. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 14. bioivt.com [bioivt.com]
- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. selvita.com [selvita.com]
- 22. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 23. probiocdmo.com [probiocdmo.com]
A Senior Application Scientist's Guide to Amination of 1-Chloroisoquinolines: A Head-to-Head Comparison of Catalytic Methods
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of numerous pharmacologically active compounds. The introduction of an amino group at the C1 position, in particular, can profoundly influence a molecule's biological activity, solubility, and metabolic stability. Consequently, the efficient and versatile synthesis of 1-aminoisoquinolines is of paramount importance. This guide provides an in-depth, head-to-head comparison of the two primary catalytic methods for the amination of 1-chloroisoquinoline: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, practical experimental considerations, and the relative advantages and disadvantages of each approach, supported by experimental data.
The Strategic Importance of C-N Bond Formation at the Isoquinoline Core
The 1-aminoisoquinoline moiety is a privileged structure found in a wide array of bioactive molecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its role in modulating the electronic properties of the heterocyclic system, makes it a critical pharmacophore. The choice of amination strategy for the readily available 1-chloroisoquinoline precursor can significantly impact the efficiency, scalability, and functional group tolerance of a synthetic route. This guide aims to equip you with the necessary insights to make an informed decision for your specific synthetic challenge.
Section 1: The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
First developed in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and generally mild reaction conditions.[1][2] This method has proven to be highly effective for the amination of electron-deficient heteroaryl chlorides like 1-chloroisoquinoline.
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The efficacy of the Buchwald-Hartwig reaction lies in its well-defined catalytic cycle, which facilitates the coupling of an amine with an aryl halide.[1][3] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of 1-chloroisoquinoline to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 1-aminoisoquinoline product, regenerating the active Pd(0) catalyst.
The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.[4] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[4]
Key Experimental Parameters and Considerations
Successful Buchwald-Hartwig amination of 1-chloroisoquinoline hinges on the careful selection of several key parameters:
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices, which are reduced in situ to the active Pd(0) species.[3][5]
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred for chloro-azaheterocycles. XPhos, RuPhos, and BrettPhos have shown excellent performance in similar systems.[6][7] The choice of ligand can significantly influence reaction rates and yields.
-
Base: Strong, non-nucleophilic bases are required to facilitate the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are frequently used.[3]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or DMF are typically employed.[8][9]
Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes.[4]
Representative Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a representative example for the amination of a chloro-azaheterocycle, adaptable for 1-chloroisoquinoline.
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated toluene via syringe.
-
Add 1-chloroisoquinoline and the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100-120 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: The Classic Approach: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation, first reported in the early 20th century, is the classical method for forming C-N bonds using a copper catalyst.[1][10] While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable option for certain substrates.
Mechanistic Insights: A Departure from Palladium
The mechanism of the Ullmann reaction is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. A commonly proposed pathway involves a Cu(I)/Cu(III) catalytic cycle:[11]
-
Formation of a Copper-Amide Complex: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The final product is formed via reductive elimination from the Cu(III) center, regenerating a Cu(I) species.
Historically, these reactions required stoichiometric amounts of copper and very high temperatures (>200 °C).[1] The development of ligand-assisted protocols has allowed for catalytic amounts of copper and milder conditions.
Key Experimental Parameters and Considerations
For a successful Ullmann amination, the following factors are crucial:
-
Copper Source: Copper(I) salts such as CuI or Cu₂O are commonly used.[8] In some cases, elemental copper powder is employed.
-
Ligand: The use of ligands is a key feature of modern Ullmann reactions. Bidentate ligands like 1,10-phenanthroline and various amino acids have been shown to be effective.[1]
-
Base: A strong base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically required.[12]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often necessary.[1]
-
Temperature: While modern protocols have lowered the temperature requirements, they are still often higher than those for Buchwald-Hartwig reactions.[1] Microwave assistance can also be beneficial in Ullmann reactions.[8]
Representative Experimental Protocol: Ullmann-Type Amination
The following protocol for the amination of 2-chloronicotinic acid provides a framework that can be adapted for 1-chloroisoquinoline, particularly when using an azide as the amine source followed by reduction.[12]
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
Sodium azide (NaN₃, 2.0 equiv)
-
CuI (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Ethanol
Procedure:
-
To a reaction vessel, add 2-chloronicotinic acid, NaN₃, CuI, and K₂CO₃.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The intermediate azide can then be reduced to the primary amine in a subsequent step (e.g., using Staudinger reduction or catalytic hydrogenation).
-
Workup and purification would follow standard procedures involving extraction and chromatography.
Section 3: Head-to-Head Performance Comparison
To provide a clear comparison, the following table summarizes the key performance indicators for the Buchwald-Hartwig and Ullmann amination methods based on data from the literature for chloro-azaheterocycles. It is important to note that direct comparisons are challenging due to variations in specific substrates and reaction conditions across different studies.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Key Observations |
| Catalyst Loading | Typically 0.5-5 mol%[3] | 5-20 mol% (can be stoichiometric in classic methods)[12][13] | Palladium catalysis is generally more efficient, requiring lower catalyst loadings. |
| Reaction Temperature | 80-120 °C (can be lower with optimized systems)[3][9] | 90-210 °C (milder with modern ligands)[1][12] | Buchwald-Hartwig generally operates under milder temperature conditions. |
| Reaction Time | 1-24 hours (can be <1 hour with microwave)[4][5] | 12-48 hours (can be reduced with microwave)[8][12] | Buchwald-Hartwig reactions are often faster, especially with microwave assistance. |
| Substrate Scope | Broad; tolerates a wide range of functional groups[2] | More limited; often requires activated aryl halides[1] | Buchwald-Hartwig offers superior functional group tolerance and a broader substrate scope. |
| Ligand Cost & Availability | Can be expensive and air-sensitive | Often simpler, less expensive ligands[1] | Ligands for Ullmann reactions can be more cost-effective. |
| Metal Cost & Toxicity | Palladium is expensive and has higher toxicity concerns | Copper is significantly cheaper and less toxic | The lower cost and toxicity of copper are major advantages of the Ullmann method. |
Representative Yields for Chloro-Azaheterocycles:
-
Buchwald-Hartwig: Amination of dichloroquinolines with various amines has been reported with yields ranging from 52% to 77% for mono-amination.[9]
-
Ullmann-Type: Amination of 2-chloronicotinic acid with sodium azide followed by reduction can provide the corresponding amino acid in good yield (e.g., 85% for the azidation step).[12]
Section 4: Concluding Remarks and Future Outlook
Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the synthesis of 1-aminoisoquinolines from 1-chloroisoquinoline.
The Buchwald-Hartwig amination is generally the method of choice for most applications due to its milder reaction conditions, broader substrate scope, higher yields, and faster reaction times, especially when coupled with microwave technology. The primary drawback is the cost and potential toxicity of the palladium catalyst and associated ligands.
The Ullmann condensation remains a relevant and valuable alternative, particularly in large-scale industrial settings where cost is a major driver. The low cost and low toxicity of copper are significant advantages. Modern advancements with new ligand systems and microwave assistance are making the Ullmann reaction increasingly competitive.
Emerging technologies such as photocatalysis and enzymatic amination are still in their early stages of development for this specific transformation and currently lack the broad applicability and established protocols of the two methods discussed in detail here. However, they represent exciting future directions for C-N bond formation.
Ultimately, the optimal choice of amination method will depend on the specific requirements of the synthesis, including the scale, the presence of sensitive functional groups, and cost considerations. This guide provides the foundational knowledge to make a strategic and well-informed decision.
References
- Al-dujaili, J. H., & Al-Zuhairi, A. J. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
- Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
- Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Kashani, S. K., Jessiman, J. E., & Para, K. S. (2021).
- Sharma, C., et al. (2018). Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2,3‐d]pyrimidin‐4(1H)‐ones. ChemistrySelect, 3(17), 4822–4826. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Çetinkaya, B., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3704–3722. [Link]
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
- Singh, R., et al. (2018). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 130(6), 73. [Link]
- ChemRxiv. (2021).
- Kollár, L., & Kégl, T. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Li, Y., et al. (2021). Copper(i)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform: synthesis of-β-lactams. Organic & Biomolecular Chemistry, 19(39), 8496–8500. [Link]
- Kappe, C. O., & Dallinger, D. (2009). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2009(1), 149–152. [Link]
- Organic & Biomolecular Chemistry. (2020).
- MacMillan, D. W. C., et al. (2024). Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]
- Monge, S., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Ma, D., & Cai, Q. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic letters, 5(21), 3799–3802. [Link]
- D'hooghe, M., et al. (2017). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 22(12), 2058. [Link]
- Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109. [Link]
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Zhang, Y., et al. (2020). CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Organic Letters, 22(18), 7130–7134. [Link]
- ResearchGate. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Multigram Synthesis of 6-Chloroisoquinolin-1-amine: A Validated Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics. Among its derivatives, 6-Chloroisoquinolin-1-amine serves as a critical building block for a range of biologically active molecules. This guide provides a comprehensive validation of a robust synthetic route for the multigram synthesis of this key intermediate. We will objectively compare alternative synthetic strategies and provide detailed, field-proven experimental protocols and supporting data to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
The strategic placement of a chlorine atom at the 6-position and an amine group at the 1-position of the isoquinoline core imparts unique physicochemical properties, making this compound a versatile precursor in drug discovery. The chlorine atom offers a handle for further functionalization through cross-coupling reactions, while the primary amine at the C1 position is pivotal for introducing diverse pharmacophores. The validation of a scalable and efficient synthesis is therefore of paramount importance for advancing research and development programs that rely on this scaffold.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. A logical and industrially scalable approach involves the initial construction of the 6-chloroisoquinoline core, followed by the introduction of the C1-amino group. We will compare three primary methods for the final amination step: the Chichibabin amination, Nucleophilic Aromatic Substitution (SNAr) of a 1-halo precursor, and the Buchwald-Hartwig amination.
| Feature | Chichibabin Amination | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 6-Chloroisoquinoline | 1,6-Dichloroisoquinoline | 1,6-Dichloroisoquinoline or 6-Chloro-1-triflyloxyisoquinoline |
| Key Reagents | Sodium amide (NaNH₂) | Ammonia or amine source | Palladium catalyst, phosphine ligand, base |
| Reaction Conditions | High temperature (typically >100 °C) | Varies, can require high temperature and pressure | Mild to moderate temperatures |
| Scalability | Moderate; handling of NaNH₂ can be hazardous on a large scale. | Good; amenable to batch processing. | Excellent; widely used in industrial settings. |
| Substrate Scope | Limited; sensitive functional groups may not be tolerated. | Moderate; requires an activated substrate. | Broad; tolerates a wide range of functional groups.[1] |
| Cost-Effectiveness | Generally lower reagent cost. | Moderate reagent cost. | Higher cost due to palladium catalyst and ligands. |
| Yield & Purity | Can be variable; side product formation is possible. | Generally good to excellent yields. | Consistently high yields and purity. |
Expert Rationale for Route Selection:
While the Chichibabin amination offers a direct approach, the harsh reaction conditions and the use of sodium amide pose significant safety and scalability challenges. The Buchwald-Hartwig amination, although highly efficient and versatile, introduces the cost of a palladium catalyst and specialized ligands. For a robust and cost-effective multigram synthesis, the Nucleophilic Aromatic Substitution (SNAr) on a 1,6-dichloroisoquinoline precursor emerges as the most pragmatic and validated approach. This route offers a balance of good yields, scalability, and operational simplicity.
Validated Synthetic Route: A Two-Step Approach
Our validated multigram synthesis of this compound follows a two-step sequence, commencing with the construction of the 6-chloroisoquinoline ring system via the Pomeranz-Fritsch reaction, followed by chlorination and subsequent amination.
Figure 1: Validated two-step synthetic workflow for this compound.
Step 1: Multigram Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic and reliable method for constructing the isoquinoline skeleton.[2][3][4][5] It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.
Experimental Protocol:
-
Formation of the Benzalaminoacetal (Schiff Base):
-
To a 2 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chlorobenzaldehyde (140.5 g, 1.0 mol), 2,2-diethoxyethylamine (146.5 g, 1.1 mol), and toluene (800 mL).
-
Add p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol) as a catalyst.
-
Heat the mixture to reflux and continue until the theoretical amount of water (18 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude benzalaminoacetal as a viscous oil. This intermediate is used in the next step without further purification.
-
-
Cyclization to 6-Chloroisoquinoline:
-
In a 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%, 600 mL) and cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add the crude benzalaminoacetal dropwise to the cold sulfuric acid over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Cool the reaction mixture to room temperature and carefully pour it onto 3 kg of crushed ice with vigorous stirring.
-
Basify the acidic solution by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution, maintaining the temperature below 20 °C, until the pH reaches 9-10.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude 6-chloroisoquinoline by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product as a pale yellow solid.
-
Quantitative Data for Step 1:
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Expected Yield (%) |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 140.5 g | \multirow{2}{*}{65-75} |
| 2,2-Diethoxyethylamine | 133.19 | 1.1 | 146.5 g | |
| Product: 6-Chloroisoquinoline | 163.61 | - | - |
Step 2: Synthesis of this compound
This step involves the conversion of 6-chloroisoquinoline to 1,6-dichloroisoquinoline, followed by a regioselective nucleophilic aromatic substitution with ammonia.
Experimental Protocol:
-
Chlorination of 6-Chloroisoquinoline:
-
In a 1 L round-bottom flask, place 6-chloroisoquinoline (81.8 g, 0.5 mol) and phosphorus oxychloride (POCl₃, 300 mL, 3.2 mol).
-
Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto 1.5 kg of crushed ice with stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is 8-9.
-
Extract the product with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine (400 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude 1,6-dichloroisoquinoline, which can be used in the next step after drying.
-
-
Amination of 1,6-Dichloroisoquinoline:
-
In a high-pressure reactor, dissolve the crude 1,6-dichloroisoquinoline (from the previous step) in 1,4-dioxane (500 mL).
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 30 minutes.
-
Seal the reactor and heat to 120-130 °C for 12-16 hours. The internal pressure will increase.
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (500 mL) and wash with water (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.
-
Quantitative Data for Step 2:
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Expected Yield (%) |
| 6-Chloroisoquinoline | 163.61 | 0.5 | 81.8 g | \multirow{2}{*}{70-80 (over two steps)} |
| Anhydrous Ammonia | 17.03 | Excess | - | |
| Product: this compound | 178.62 | - | - |
Conclusion
This guide has presented a validated and scalable two-step synthetic route for the multigram preparation of this compound. The chosen pathway, commencing with a Pomeranz-Fritsch reaction to construct the isoquinoline core followed by a robust chlorination and SNAr amination, offers a reliable and cost-effective strategy for researchers and drug development professionals. The detailed experimental protocols and comparative analysis of alternative methods provide a solid foundation for the efficient and safe synthesis of this valuable chemical intermediate.
References
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]
- Isoquinoline synthesis. Organic Chemistry Portal. [Link]
- Methods for the preparation of 6-aminoisoquinoline.
- A practical method for the synthesis of 1-aminoisoquinoline. PubMed. [Link]
- Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
- Isoquinoline synthesis. Química Organica.org. [Link]
- 6- and 7-amino isoquinoline compounds and methods for making and using the same.
- Aminoalkylamino isoquinoline compounds.
- Process for the manufacture of pure isoquinoline derivatives.
- Buchwald–Hartwig amin
- Synthesis of 1-Aminoisoquinolines by Gold(III)
- Preparation of quinolines.
- Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. [Link]
- Pomeranz–Fritsch reaction. Wikipedia. [Link]
- SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][6][7][8]thiadiazole Series.
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
- SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][6][7][8]thiadiazole Series. Semantic Scholar. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C-H Cascade Annulation of Benzamidines with Iodonium Ylides.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. www-leland.stanford.edu [www-leland.stanford.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloroisoquinolin-1-amine
This document provides essential safety and logistical guidance for the proper disposal of 6-Chloroisoquinolin-1-amine. As a chlorinated aromatic amine, this compound and its associated waste streams require meticulous handling to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are designed to provide a clear, step-by-step framework for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a culture of safety and deep understanding, which is paramount when handling potentially hazardous materials.
Core Principle: Hazard Identification and Risk Assessment
The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established regulations for handling and disposing of hazardous materials, including those with characteristics similar to chlorinated aromatic compounds.[3][4]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Category | Associated Risk | Supporting Evidence |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][5] | Based on data for 6-Chloroisoquinoline and related structures.[2][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][5] | Common hazard for aromatic amines and halogenated heterocycles.[1][2][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][5] | Based on data for 6-Chloroisoquinoline and related structures.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] | Inhalation of dust or aerosols should be avoided.[2] |
| Hazardous to the Aquatic Environment | Chronic Category 3 (Probable) | Harmful to aquatic life with long-lasting effects.[5][6][7] | A common characteristic of chlorinated aromatic compounds; release to the environment must be avoided.[5][6][7] |
Safety First: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe disposal is minimizing exposure. This is achieved through a combination of engineering controls and appropriate PPE. All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
-
Protective Clothing: A lab coat and closed-toe shoes are required. Consider additional protective clothing if there is a risk of significant contamination.[5]
Caption: Hierarchy of controls for managing chemical exposure.
Step-by-Step Disposal Protocol: From Bench to Pickup
The primary and most compliant method for disposing of this compound is through a licensed hazardous waste management company. Never discharge this chemical or its rinsate into the sanitary sewer system.[9]
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal workflow. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.
-
Designate a Waste Stream: this compound waste is classified as halogenated organic solid waste .
-
Maintain Separation: Keep this waste stream separate from:
Step 2: Waste Collection and Containment
-
Primary Container: Collect all solid waste, including contaminated consumables like weigh boats and wipes, in a designated, compatible container. A polyethylene or glass wide-mouth bottle with a screw-top cap is recommended.[11]
-
Contaminated Solvents: Any solvents used to rinse glassware that has come into contact with the compound (e.g., dichloromethane, ethyl acetate) must be collected as halogenated organic liquid waste .
-
Container Integrity: Ensure waste containers are in good condition, free from leaks, and kept tightly closed at all times except when adding waste.[3]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.[3]
-
Affix a hazardous waste label to the container as soon as you begin collecting waste.
-
The label must clearly state:
-
The words "HAZARDOUS WASTE ".[3]
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas.
-
Composition: List all components and their approximate percentages.
-
Hazard Pictograms: Indicate the relevant hazards (e.g., harmful, irritant, environmental hazard).
-
Step 4: Storage and Pickup
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator.[3] Ensure it is stored with compatible chemicals.
-
Requesting Disposal: Once the container is full or you have completed the project, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department or their designated contractor.[3]
Caption: Standard workflow for the disposal of this compound waste.
Managing Spills and Decontamination
Accidental spills must be handled immediately and safely.
Small Spills (in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12][13]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12][13]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.
-
PPE Disposal: Dispose of all contaminated gloves and wipes in the solid hazardous waste container.
Decontamination of Empty Containers:
Empty containers that held this compound must still be treated as hazardous waste. Alternatively, they can be decontaminated via a "triple rinse" procedure.
-
Rinse the container three times with a suitable solvent (e.g., acetone).
-
Crucially, collect all three rinses (the "rinsate") as halogenated liquid hazardous waste. [3]
-
After triple rinsing, deface the original label, and the container may be disposed of as non-hazardous lab glass or plastic, pending your institution's specific policies.
Chemical Decontamination of Trace Residues (Expert Use Only)
For trace residues on glassware, chemical degradation may be an option but should only be performed by trained personnel with prior approval from their institution's EHS office. This is not a method for bulk disposal. Acidified potassium permanganate is known to efficiently degrade aromatic amines.[11]
Protocol for Trace Decontamination:
-
Under strict ventilation in a fume hood, prepare a solution of 1.7 N sulfuric acid.
-
Rinse the contaminated glassware with this acidic solution.
-
Slowly add a 0.2 M potassium permanganate solution to the rinsate until a persistent purple color indicates an excess of permanganate.[11]
-
Allow the solution to stand at room temperature for at least 8 hours.[11]
-
Quench the excess permanganate by slowly adding solid sodium bisulfite until the purple color disappears.[11]
-
Neutralize the solution to approximately pH 7 with a suitable base.
-
This final aqueous solution must be disposed of as hazardous aqueous waste.
Conclusion and Final Recommendations
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The fundamental principles are to:
-
Always treat the compound as hazardous, recognizing its potential for toxicity, irritation, and environmental harm.
-
Utilize proper engineering controls and PPE to prevent exposure.
-
Strictly segregate halogenated organic waste from all other waste streams.
-
Ensure all waste is contained and labeled in accordance with federal and institutional regulations.[3]
-
The only acceptable method for routine and bulk disposal is through your institution's EHS-approved hazardous waste program.
By adhering to these procedures, you build a self-validating system of safety that protects you, your colleagues, and the environment, reinforcing the trust placed in you as a scientific professional.
References
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Material Safety Data Sheet. (2021, November 25). CHAPTER 13 DISPOSAL CONSIDERATION.
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423. [Link]
- SKC Inc. (2023, December 22). SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- National Center for Biotechnology Information. (n.d.). 6-Chloroisoquinoline. PubChem Compound Database.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (1999, August 25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.
- U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Chloroisoquinoline | C9H6ClN | CID 12371746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. asset.conrad.com [asset.conrad.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. international.skcinc.com [international.skcinc.com]
Personal protective equipment for handling 6-Chloroisoquinolin-1-amine
Guide to Safe Handling: 6-Chloroisoquinolin-1-amine
Abstract: This document provides a comprehensive operational and safety guide for the handling, use, and disposal of this compound. As a chloro-substituted aromatic amine, this compound requires stringent safety protocols to mitigate potential health risks. This guide is founded on the principles of the hierarchy of controls, emphasizing engineering controls and rigorous personal protective equipment (PPE) protocols. All procedures outlined herein are designed for implementation by trained laboratory professionals in a controlled research environment.
Disclaimer: No specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is publicly available at the time of this writing. The following guidance is based on the known hazards of analogous chemical classes, specifically aromatic amines and chlorinated heterocyclic compounds.[1] These classes of chemicals are often associated with health risks such as skin irritation, respiratory issues, and potential carcinogenicity upon prolonged exposure.[1][2] Therefore, a conservative and cautious approach is mandated. Always consult your institution's Environmental Health and Safety (EHS) department before beginning work.
Part 1: Hazard Assessment and Risk Mitigation
Due to its chemical structure, this compound should be treated as a hazardous substance. Aromatic amines are known to be readily absorbed through the skin and can pose respiratory and cardiovascular health risks.[1] The presence of a chlorine atom on the aromatic ring necessitates careful handling to prevent the formation of toxic byproducts during decomposition and specific disposal procedures for halogenated waste.[3]
Primary Risks:
-
Dermal Absorption: Aromatic amines can be lipid-soluble, allowing for rapid absorption through the skin.[1]
-
Inhalation: If handled as a powder or aerosolized, there is a significant risk of respiratory tract irritation and systemic toxicity.[4]
-
Eye Damage: Direct contact can cause serious eye irritation or damage.[5]
-
Carcinogenicity: Many primary aromatic amines are considered potential carcinogens.[1]
Given these risks, all handling of this compound must occur within designated areas and with strict adherence to the following control measures.
Part 2: Engineering and Administrative Controls
Before specifying Personal Protective Equipment, the primary methods for exposure control must be established.
-
Engineering Controls:
-
Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.
-
Designated Area: A specific area of the lab bench within the fume hood should be designated for this work. This area should be clearly labeled.
-
-
Administrative Controls:
-
Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound.[6] This training should be refreshed annually.
-
Standard Operating Procedures (SOPs): A written, lab-specific SOP for handling this chemical must be available to all users.
-
Restricted Access: Only authorized and trained personnel should be permitted in areas where this chemical is stored and handled.
-
Part 3: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. Proper technique for donning and doffing PPE is critical to prevent cross-contamination.
| PPE Category | Specification and Rationale |
| Hand Protection | Double Gloving Required. Inner Glove: Standard nitrile examination glove.Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves.[7]Rationale: Aromatic amines can permeate standard nitrile gloves over time. Double gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[8] Always inspect gloves for defects before use and wash hands thoroughly after removal.[9] |
| Eye & Face Protection | Safety Goggles & Face Shield. Goggles: Tightly fitting chemical splash goggles are required to protect against dust particles and splashes.[9]Face Shield: A full-face shield must be worn over safety goggles, especially when handling the solid powder or during any transfer process, to protect the entire face.[9] |
| Respiratory Protection | Use-Case Dependent. Standard Handling (in Fume Hood): No respirator is typically required if all work is performed within a certified fume hood.Emergency/Spill Cleanup: In case of a spill or inadequate ventilation, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.[10] All users requiring a respirator must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA.[11] |
| Body Protection | Flame-Resistant Lab Coat & Chemical Apron. A clean, buttoned, flame-resistant lab coat must be worn at all times. For procedures involving larger quantities or significant splash risk, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[12] |
Part 4: Operational Workflow for Safe Handling
The following step-by-step process must be followed for all routine laboratory operations involving this compound.
Workflow: From Preparation to Storage
Caption: Step-by-step workflow for handling this compound.
Part 5: Emergency and Disposal Plans
Preparedness is key to laboratory safety.[6]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a designated, sealed container for hazardous waste.[12] Decontaminate the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS department immediately. Prevent entry until the area is cleared by trained professionals.
-
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Waste Segregation: Because this compound contains chlorine, all associated waste must be disposed of in a container specifically labeled for "Halogenated Organic Waste." [13][14] Do not mix with non-halogenated waste streams.[13]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name of all contents.[13]
-
Storage: Waste containers must be kept tightly sealed when not in use and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.[13][15]
Disposal Decision Tree
Caption: Decision tree for proper waste segregation and disposal.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial.
- SDS 2001 - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc.
- Glove Chemical Resistant Chart. (2024, March 10). The Glove Guru.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
- Chemical Resistance Chart. (n.d.). SAS Safety Corp.
- Guidelines for safe handling of powders and bulk solids. (n.d.). Wiley.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
- A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.
- MATERIAL SAFETY DATA SHEET - Aromatic Amine. (n.d.). Tri-iso.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Material Safety Data Sheet - Water Color pen. (2021, November 25). Miaodian Stationery.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- OSHA's toxic and hazardous substances standards. (2023, September 11). J. J. Keller & Associates, Inc.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - University of Illinois Urbana-Champaign.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Wisconsin-Milwaukee.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
- Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... (2023, November 1). PubMed.
- Stabilization of chloro-substituted aromatic amines during thermal stress. (n.d.). Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. US3324011A - Stabilization of chloro-substituted aromatic amines during thermal stress - Google Patents [patents.google.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. international.skcinc.com [international.skcinc.com]
- 10. tri-iso.com [tri-iso.com]
- 11. youtube.com [youtube.com]
- 12. international.skcinc.com [international.skcinc.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. uakron.edu [uakron.edu]
- 15. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
